C.I. Acid yellow 49
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O3S/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26/h2-8H,19H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVBDWZOQBMLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065289 | |
| Record name | C.I. Acid Yellow 49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12239-15-5 | |
| Record name | 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12239-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acid Yellow 49 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012239155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Yellow 49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C.I. Acid Yellow 49 chemical and physical properties
An In-depth Technical Guide to C.I. Acid Yellow 49: Chemical and Physical Properties for the Modern Researcher
Introduction
This compound is a synthetic monoazo dye characterized by its vibrant yellow hue.[1] It belongs to the acid dye class, which are typically water-soluble anionic dyes.[1] This dye is utilized in various industrial applications, including the dyeing of textiles such as wool, silk, and polyamide fibers, as well as in the coloring of leather and paper.[2][3][4] For researchers, scientists, and drug development professionals, this compound serves as a valuable tool in studying a range of biochemical and physiological phenomena. It has been employed in research to investigate the impacts of oxidative stress, the effects of various drugs, and the influence of environmental pollutants on cellular systems.[1]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its application in both industrial and research settings.
General and Chemical Properties
| Property | Value |
| C.I. Name | Acid Yellow 49 |
| C.I. Number | 18640 |
| CAS Number | 12239-15-5 |
| Molecular Formula | C₁₆H₁₃Cl₂N₅O₃S (Acid form), C₁₆H₁₂Cl₂N₅NaO₃S (Sodium salt) |
| Molecular Weight | 426.28 g/mol (Acid form), 448.26 g/mol (Sodium salt) |
| IUPAC Name | 4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid |
| Synonyms | Acid Yellow GR, Weak acid Yellow GR, Weak acid Yellow NFC, Weak acid Yellow E-4G |
| Chemical Class | Monoazo dye |
Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Yellow Powder |
| Solubility | Soluble in water |
| Maximum Absorption Wavelength (λmax) | 400 nm |
| Density (Predicted) | 1.6 g/mL |
| Boiling Point (Predicted) | 613.74 °C |
| pKa (Predicted) | -2.18 ± 0.50 |
| Water Solubility (Predicted) | 273.4 μg/L at 25°C |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are foundational for the synthesis, analysis, and degradation studies of this dye.
Synthesis of this compound
The synthesis of this compound is achieved through a diazotization and coupling reaction.[2][5]
Materials:
-
4-Amino-2,5-dichlorobenzenesulfonic acid
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
Sodium carbonate
-
Ice
Procedure:
-
Diazotization: Dissolve 4-Amino-2,5-dichlorobenzenesulfonic acid in a dilute hydrochloric acid solution. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.
-
Coupling: In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5-amine in a dilute sodium carbonate solution to form the coupling component.
-
Reaction: Slowly add the cold diazonium salt solution to the coupling component solution. Maintain the temperature at 5-10°C and a slightly alkaline pH to facilitate the coupling reaction.
-
Isolation: After the reaction is complete, the precipitated this compound is isolated by filtration, washed with water, and dried.
Electrochemical Degradation of this compound
This protocol is based on the electrochemical degradation of this compound in a flow reactor using a Boron-Doped Diamond (BDD) anode.
Materials and Equipment:
-
This compound
-
Sodium sulfate (B86663) (as supporting electrolyte)
-
Flow electrochemical reactor with a BDD anode
-
DC power supply
-
Spectrophotometer
-
Total Organic Carbon (TOC) analyzer
-
Chemical Oxygen Demand (COD) analysis kit
Procedure:
-
Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 100 mg/L) containing a supporting electrolyte such as 0.1 M sodium sulfate.
-
Electrochemical System Setup: Set up the flow electrochemical reactor with the BDD anode. Circulate the dye solution through the reactor at a constant flow rate.
-
Electrolysis: Apply a constant current density (e.g., 30 mA/cm²) to the anode using the DC power supply to initiate the electrochemical oxidation process.
-
Sample Collection: Collect aliquots of the solution at regular time intervals (e.g., every 15 minutes) for analysis.
-
Analysis:
-
Decolorization: Measure the absorbance of the collected samples at the maximum absorption wavelength of this compound (400 nm) using a spectrophotometer to determine the extent of color removal.
-
Mineralization: Determine the Total Organic Carbon (TOC) of the samples to assess the conversion of the organic dye into CO₂.
-
Oxidation: Measure the Chemical Oxygen Demand (COD) to evaluate the reduction in the overall organic load.
-
Adsorption of this compound onto Organobentonite
This protocol describes the removal of this compound from an aqueous solution using an organobentonite adsorbent.
Materials and Equipment:
-
This compound
-
Bentonite (B74815) clay
-
Cationic surfactant (e.g., cetyltrimethylammonium bromide, CTAB)
-
Shaker water bath
-
Centrifuge
-
pH meter
-
Spectrophotometer
Procedure:
-
Preparation of Organobentonite:
-
Suspend bentonite clay in distilled water.
-
Add a solution of the cationic surfactant (CTAB) to the bentonite suspension.
-
Stir the mixture for 24 hours to allow for cation exchange.
-
Separate the resulting organobentonite by centrifugation, wash it with distilled water until free of bromide ions, and then dry and grind it.
-
-
Adsorption Studies:
-
Prepare a stock solution of this compound.
-
In a series of flasks, add a known amount of the organobentonite adsorbent to solutions of the dye at varying initial concentrations.
-
Adjust the pH of the solutions to the desired value.
-
Place the flasks in a shaker water bath at a constant temperature for a specified contact time to reach equilibrium.
-
-
Analysis:
-
After adsorption, separate the adsorbent from the solution by centrifugation.
-
Measure the final concentration of this compound in the supernatant using a spectrophotometer at 400 nm.
-
Calculate the amount of dye adsorbed per unit mass of the adsorbent.
-
Visualizations
Synthesis of this compound
Caption: Synthetic pathway of this compound.
Experimental Workflow for Electrochemical Degradation
Caption: Workflow for electrochemical degradation of this compound.
Logical Relationship for Adsorption Study
Caption: Logical flow of an adsorption study of this compound.
References
A Comprehensive Technical Guide to C.I. Acid Yellow 49 (CAS No. 12239-15-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Yellow 49, identified by CAS number 12239-15-5, is a monoazo acid dye appreciated for its brilliant yellow hue.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, manufacturing process, applications, and safety considerations. The information is curated for professionals in research and development, offering a consolidated resource for technical data, including experimental workflows and logical diagrams to illustrate key processes and characteristics. While primarily used in the textile and materials industry, this guide also touches upon its use in scientific research, such as in the study of biochemical and physiological effects.[3]
Chemical and Physical Properties
This compound is a yellow powder that is soluble in water.[4][5][6] Its chemical structure is characterized by a single azo bond, classifying it as a monoazo dye. The key quantitative and qualitative properties are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Reference |
| C.I. Name | Acid Yellow 49 | |
| C.I. Number | 18640 | [1][2][4] |
| CAS Number | 12239-15-5 | [1][2][4] |
| Chemical Class | Monoazo | |
| Molecular Formula | C₁₆H₁₂Cl₂N₅NaO₃S | [1][2][7] |
| Molecular Weight | 448.26 g/mol | [1][2][7] |
| IUPAC Name | 4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | [3][8] |
| Canonical SMILES | CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N)C3=CC=CC=C3 | [3] |
| Appearance | Yellow Powder | [4][5][7] |
| Hue/Shade | Brilliant Yellow | [1][2][4] |
Table 2: Physical and Solubility Properties
| Property | Value | Reference |
| Solubility | Soluble in water.[4][5] Slightly soluble in ethanol.[6] | [4][5][6] |
| Moisture Content | ≤ 5% | [7] |
| Insoluble Matter | ≤ 1% | [7] |
| Fineness (80 Mesh Sieve Residue) | ≤ 5% | [7] |
Table 3: Fastness Properties on Wool
| Property | Grade | Reference |
| Light Fastness | 5-6 | [1][2][4] |
| Soaping (Fading) | 2-3 | [1][2] |
| Soaping (Stain) | 3 | [1][2] |
| Perspiration Fastness (Fading) | 3 | [1][2] |
| Perspiration Fastness (Stain) | 3 | [1][2] |
| Oxygen Bleaching | 3 | [1][2] |
Synthesis and Manufacturing
The manufacturing process for this compound involves a two-step chemical synthesis: diazotization followed by an azo coupling reaction.
Experimental Protocol: Synthesis of this compound
Principle: The synthesis is based on the diazotization of 4-Amino-2,5-dichlorobenzenesulfonic acid, which forms a diazonium salt. This intermediate is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5-amine to yield the final this compound dye.
Step 1: Diazotization of 4-Amino-2,5-dichlorobenzenesulfonic acid
-
Dissolve 4-Amino-2,5-dichlorobenzenesulfonic acid in a cooled, acidic aqueous solution (e.g., hydrochloric acid).
-
Slowly add a solution of sodium nitrite (B80452) while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt.
-
Stir the mixture until the diazotization is complete, which can be checked by starch-iodide paper.
Step 2: Azo Coupling
-
Prepare a solution of 3-Methyl-1-phenyl-1H-pyrazol-5-amine in a suitable solvent.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution.
-
Control the pH of the reaction mixture to facilitate the coupling reaction.
-
Allow the reaction to proceed until the formation of the dye is complete, indicated by a color change.
-
Isolate the resulting this compound dye by filtration, followed by washing and drying.
Caption: Synthesis workflow for this compound.
Analytical Methods
The analysis of this compound typically involves spectroscopic and chromatographic techniques to determine its identity, purity, and concentration.
Experimental Protocol: UV-Visible Spectrophotometry
Principle: UV-Visible spectrophotometry is used to determine the wavelength of maximum absorbance (λmax) and to quantify the dye in solution using the Beer-Lambert law. The azo group is the primary chromophore responsible for its color.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water). From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from the UV to the visible region (e.g., 200-800 nm).
-
Blank Measurement: Use the solvent as a blank to zero the absorbance of the instrument.
-
Sample Measurement: Measure the absorbance of each standard solution, starting from the most dilute.
-
Data Analysis: Identify the λmax from the absorbance spectrum. For this compound, a characteristic absorption peak is observed around 400 nm.[3] Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity and to quantify unknown samples.
References
- 1. Acid Yellow 49 - Acid Yellow GR - Acid Yellow 3 GK from Emperor Chem [emperordye.com]
- 2. ACID YELLOW 49|CAS NO.12239-15-5 [chinainterdyes.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. colorantsgroup.com [colorantsgroup.com]
- 5. Acid Yellow 49, Acid Yellow GR [xcwydyes.com]
- 6. China Acid Yellow 49 100% with Yellow powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. Acid Yellow 49 | CAS 12239-15-5 | LGC Standards [lgcstandards.com]
Spectroscopic properties of C.I. Acid Yellow 49 (UV-Vis, fluorescence)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of the monoazo dye, C.I. Acid Yellow 49 (C.I. 18640). The document focuses on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, presenting available quantitative data, detailed experimental protocols for its analysis, and a visualization of a relevant chemical process.
Core Spectroscopic Properties
This compound is a water-soluble anionic dye with the chemical formula C₁₆H₁₂Cl₂N₅NaO₃S and a molecular weight of 448.26 g/mol . Its spectroscopic behavior is central to its applications and environmental fate.
UV-Vis Absorption Characteristics
The UV-Vis absorption spectrum of this compound is characterized by a distinct peak in the visible region, attributed to the π→π* electronic transition within its azo chromophore. There is some discrepancy in the reported maximal absorption wavelength (λmax) in aqueous solutions. One study focusing on the electrochemical degradation of the dye identifies the λmax of the azo chromophore at 400 nm .[1] However, another source reports a λmax of 493.5 nm in water, though this may be a case of mistaken identity with C.I. Acid Yellow 73.[2] For the purpose of this guide, the 400 nm value will be considered, as it is presented in a study specifically investigating this compound. Further experimental verification is recommended to resolve this ambiguity.
Fluorescence Properties
Quantitative Spectroscopic Data
The following table summarizes the available quantitative spectroscopic data for this compound. It is important to note the limited availability of comprehensive photophysical parameters.
| Spectroscopic Parameter | Value | Solvent/Conditions | Reference |
| UV-Vis Absorption | |||
| Maximum Absorption Wavelength (λmax) | 400 nm | Aqueous solution | [1] |
| Alternative Reported λmax | 493.5 nm | Water | [2] |
| Fluorescence | |||
| Emission Characteristics | Strong yellow-green fluorescence | Aqueous solution | [2] |
Experimental Protocols
To facilitate further research and verification of the spectroscopic properties of this compound, the following are detailed, generalized experimental protocols for UV-Vis absorption and fluorescence spectroscopy.
Protocol 1: Determination of UV-Vis Absorption Spectrum
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity of this compound.
Materials:
-
This compound
-
Distilled or deionized water (or other appropriate solvent)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 50 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will serve as the blank to correct for solvent absorption.
-
Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the working solution, then fill the cuvette and place it in the spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot will be the molar absorptivity (where b is the path length of the cuvette, typically 1 cm).
Protocol 2: Measurement of Fluorescence Emission Spectrum
Objective: To determine the fluorescence emission maximum of this compound.
Materials:
-
Dilute solution of this compound (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)
-
Solvent used for sample preparation
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum (e.g., 400 nm).
-
Blank Measurement: Fill a cuvette with the solvent and place it in the spectrofluorometer. Record a scan to identify any background fluorescence or Raman scattering from the solvent.
-
Sample Measurement: Place the cuvette containing the this compound solution in the spectrofluorometer.
-
Data Acquisition: Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., 420-700 nm).
-
Data Analysis: Identify the wavelength at which the fluorescence intensity is highest; this is the fluorescence emission maximum.
Visualization of a Relevant Process: Electrochemical Degradation
The environmental fate of azo dyes like this compound is a significant area of research. One important process is its degradation. The following diagram illustrates a generalized workflow for the electrochemical degradation of an azo dye.
Caption: Generalized workflow for the electrochemical degradation of azo dyes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Photophysical Characteristics of Acid Yellow 49 Dye
Introduction
Acid Yellow 49, also known by its Colour Index name C.I. 18640, is a synthetic monoazo dye belonging to the pyrazolone (B3327878) class. It finds extensive application in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in leather coloring.[1] Its utility stems from its vibrant yellow hue and good leveling properties.[2] Beyond its industrial use, Acid Yellow 49 has been employed in scientific research to investigate various biochemical and physiological phenomena, including the effects of oxidative stress and environmental contaminants on cellular systems.[3] This guide provides a comprehensive overview of the known photophysical characteristics of Acid Yellow 49, details the experimental protocols for their determination, and discusses the general properties of the broader class of pyrazolone azo dyes to provide a richer context.
Core Photophysical and Chemical Properties
Acid Yellow 49 is a water-soluble anionic dye.[2][4] Its chemical structure is characterized by an azo linkage (-N=N-) connecting a substituted benzene (B151609) sulfonic acid and a pyrazolone ring.[1] This extended π-conjugated system is responsible for its absorption of visible light and its characteristic yellow color.
Chemical and Physical Data
A summary of the key chemical and physical properties of Acid Yellow 49 is presented in Table 1.
| Property | Value | Reference(s) |
| CI Name | Acid Yellow 49, C.I. 18640 | [1] |
| CAS Number | 12239-15-5 | [1][5] |
| Chemical Formula | C₁₆H₁₂Cl₂N₅NaO₃S | [1][5] |
| Molecular Weight | 448.26 g/mol | [1][5] |
| Appearance | Yellow Powder | [2][5] |
| Solubility | Readily soluble in water, slightly soluble in ethanol. | [2][4] |
| IUPAC Name | 4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid | [3] |
Spectral Properties
The interaction of Acid Yellow 49 with light is fundamental to its color and potential as a fluorescent marker. The primary spectral characteristics are detailed in Table 2.
| Spectral Parameter | Value | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 400 nm (attributed to the azo chromophore) 493.5 nm (in water) | [3] [4] |
| Molar Extinction Coefficient (ε) | Data not available | |
| Maximum Emission Wavelength (λem) | Data not available (described as strong yellow-green fluorescence in aqueous solution) | [4] |
| Stokes Shift | Data not available | |
| Fluorescence Quantum Yield (ΦF) | Data not available | |
| Fluorescence Lifetime (τF) | Data not available |
The discrepancy in the reported maximum absorption wavelength may be due to solvent effects or the existence of different tautomeric forms (azo-hydrazo) of the dye in solution, a common feature of pyrazolone azo dyes. The azo form typically absorbs at a shorter wavelength compared to the hydrazone form.
Experimental Protocols for Photophysical Characterization
To obtain the missing quantitative photophysical data for Acid Yellow 49, standard spectroscopic techniques can be employed. The following sections detail the methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Acid Yellow 49 of a precise concentration (e.g., 1 mM) in a suitable solvent (e.g., ultrapure water or phosphate-buffered saline).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).
-
Spectrophotometric Measurement: For each concentration, measure the absorbance at the λmax using a UV-Vis spectrophotometer with a 1 cm path length cuvette.
-
Data Analysis: Plot absorbance versus concentration. The molar extinction coefficient is calculated from the slope of the resulting linear fit, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
A graphical representation of this workflow is provided below.
Caption: Workflow for Molar Extinction Coefficient Determination.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method is most commonly used for its determination.
Methodology:
-
Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with Acid Yellow 49 (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.95).
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and Acid Yellow 49 in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement of Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measurement of Fluorescence Spectra: Record the fluorescence emission spectra for all solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument parameters.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.
-
The logical flow for this experimental procedure is illustrated below.
Caption: Comparative Method for Quantum Yield Determination.
Determination of Fluorescence Lifetime
Fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.
Methodology:
-
Instrument Setup: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of Acid Yellow 49 to minimize re-absorption and aggregation.
-
Data Acquisition:
-
The sample is excited with a high repetition rate, short pulse of light.
-
The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.
-
A histogram of the arrival times of many photons is built up over millions of excitation cycles.
-
-
Data Analysis: The resulting histogram represents the fluorescence decay curve. This decay is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).
The workflow for a TCSPC experiment is outlined in the diagram below.
Caption: TCSPC Experimental Workflow.
Conclusion
References
- 1. Photophysical Properties of New Pyrazolone Based Azo- Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Purification of C.I. Acid Yellow 49
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Yellow 49, a monoazo dye, finds applications in various industrial processes, including the dyeing of textiles and leather, as well as in the preparation of colored functional materials.[1][2][3][4] Its synthesis is a classic example of azo coupling, a fundamental reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis and purification methods for this compound, including detailed experimental protocols, quantitative data, and visual representations of the key processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry and materials science.
Synthesis of this compound
The synthesis of this compound is a two-step process that involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.[1]
Step 1: Diazotization of 4-Amino-2,5-dichlorobenzenesulfonic acid
The first step is the conversion of the primary aromatic amine, 4-Amino-2,5-dichlorobenzenesulfonic acid, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is carried out at a low temperature (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[5][6][7][8]
Step 2: Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5-amine
The resulting diazonium salt is then immediately reacted with the coupling component, 3-Methyl-1-phenyl-1H-pyrazol-5-amine.[1] This electrophilic aromatic substitution reaction results in the formation of the azo dye, this compound. The pH of the reaction medium is a critical parameter in the coupling reaction, and it is typically maintained in a weakly acidic to neutral range to facilitate the reaction.[8]
Experimental Protocol: Synthesis of this compound
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Amino-2,5-dichlorobenzenesulfonic acid | 242.09 | 24.2 g | 0.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |
| Hydrochloric Acid (HCl), concentrated (37%) | 36.46 | 25 mL | ~0.3 |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 175.21 | 17.5 g | 0.1 |
| Sodium Acetate (B1210297) (CH₃COONa) | 82.03 | As needed | - |
| Ice | - | As needed | - |
| Distilled Water | - | As needed | - |
Procedure:
Part A: Diazotization
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 24.2 g (0.1 mol) of 4-Amino-2,5-dichlorobenzenesulfonic acid in 200 mL of water.
-
Cool the suspension to 0-5 °C using an ice-water bath with constant stirring.
-
Slowly add 25 mL of concentrated hydrochloric acid to the suspension.
-
In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 50 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring for another 30 minutes at 0-5 °C.
-
Verify the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black). The resulting solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
In a separate 1 L beaker, dissolve 17.5 g (0.1 mol) of 3-Methyl-1-phenyl-1H-pyrazol-5-amine in 300 mL of water, with the addition of a small amount of hydrochloric acid to aid dissolution if necessary.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution.
-
A yellow precipitate of this compound will form.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration, wash the filter cake with cold water, and dry it in an oven at 60-70 °C.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Purification of this compound
The crude this compound obtained from the synthesis may contain unreacted starting materials, by-products, and inorganic salts. Therefore, purification is a necessary step to obtain a product of high purity. Common purification methods for azo dyes include salting out, recrystallization, and chromatography.
Salting Out
Salting out is a technique used to decrease the solubility of a substance in a solution by the addition of a salt.[9][10] This method can be employed to precipitate the dye from the reaction mixture, leaving more soluble impurities in the solution.
Experimental Protocol: Salting Out
-
After the coupling reaction is complete, heat the reaction mixture to 60-70 °C to dissolve any finely divided precipitate.
-
Slowly add a saturated solution of sodium chloride (brine) to the hot dye solution with stirring.
-
Continue adding the brine until the dye precipitates out of the solution.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the precipitated dye by vacuum filtration, wash with a small amount of cold brine, and then with a minimal amount of cold distilled water to remove excess salt.
-
Dry the purified dye in an oven at 60-70 °C.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[11][12][13][14] The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Select a suitable solvent or solvent pair for recrystallization. A good solvent should dissolve the dye well at high temperatures but poorly at low temperatures. Potential solvents for Acid Yellow 49 could include water, ethanol, or a mixture thereof.
-
Dissolve the crude dye in a minimum amount of the boiling solvent to form a saturated solution.
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce maximum crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals to obtain the purified this compound.
Chromatographic Methods
For achieving very high purity, chromatographic techniques can be employed.
-
Column Chromatography: This technique can be used for the separation of the dye from its impurities on a larger scale. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a suitable solvent or solvent mixture) is crucial for effective separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative-scale purification of the dye, offering high resolution and purity.
-
Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that can be effective for the purification of water-soluble dyes.[1][15]
Purification Workflow Diagram
Caption: Purification methods for this compound.
Characterization and Quality Control
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:
| Analytical Technique | Purpose |
| UV-Visible Spectroscopy | To determine the wavelength of maximum absorbance (λmax) and quantify the dye concentration. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the dye molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure of the dye. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the dye. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the dye and identify any impurities. |
| Elemental Analysis | To determine the elemental composition of the dye. |
Conclusion
The synthesis of this compound via diazotization and azo coupling is a well-established and robust method. The purity of the final product is highly dependent on the careful control of reaction conditions and the implementation of effective purification techniques. This guide provides a detailed framework for the synthesis and purification of this compound, which can be adapted and optimized for specific research and development needs. The provided protocols and workflows serve as a practical resource for chemists and material scientists working with this important class of azo dyes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Salting out - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility of C.I. Acid Yellow 49
For Researchers, Scientists, and Drug Development Professionals
Introduction to C.I. Acid Yellow 49
This compound is an acid dye, a class of dyes typically applied to protein fibers such as wool, silk, and nylon. These dyes are generally sodium salts of sulfonic acids and are anionic in nature. Their solubility in aqueous media is a critical parameter for their application in dyeing processes, as well as for any potential biomedical applications being explored by researchers. Understanding the solubility in both water and organic solvents is fundamental for formulation, delivery, and toxicological studies.
Solubility Profile of this compound
Based on available technical data sheets and chemical supplier information, the solubility of this compound is described qualitatively. Quantitative values are not consistently reported, indicating that solubility may vary with the specific formulation and purity of the dye.
Table 1: Qualitative Solubility of this compound
| Solvent | Reported Solubility |
| Water (cold) | Easily Soluble |
| Water (hot) | Easily Soluble |
| Alcohol (general) | Very Soluble |
| Ethanol | Slightly Soluble |
This data is compiled from various chemical and dye supplier technical documents.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the widely used shake-flask method, followed by spectrophotometric quantification.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Spatula and weighing paper
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a screw-capped vial. The excess is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial and place it in an orbital shaker with the temperature set to the desired value (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of dye has dissolved.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vial from the shaker. Let it stand for a short period to allow the excess solid to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 5000 rpm) for 15-20 minutes.
-
Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any remaining suspended particles. This filtered solution is the saturated stock.
-
-
Spectrophotometric Analysis:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
From this stock solution, prepare a series of standard solutions of known concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.
-
-
Quantification of the Saturated Solution:
-
Dilute the filtered saturated stock solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of this diluted solution at λmax.
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
-
-
Data Reporting:
-
The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a dye such as this compound.
Caption: A generalized workflow for determining dye solubility.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. For specific research or development applications, it is recommended to perform these solubility tests under the precise conditions relevant to the intended use.
An In-depth Technical Guide to the Thermal and Photostability of Acid Yellow 49
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 49 (C.I. 18640) is a synthetic monoazo dye characterized by a pyrazolone (B3327878) structure. Its molecular formula is C16H12Cl2N5NaO3S, and its CAS number is 12239-15-5. Primarily utilized in the textile industry, it imparts a brilliant yellow hue to substrates like wool, silk, and polyamide fibers. Beyond textiles, its applications extend to the coloring of paper and leather. The stability of Acid Yellow 49 under various environmental stressors, particularly heat and light, is a critical determinant of its performance, longevity, and potential environmental impact. This technical guide provides a comprehensive overview of the thermal and photostability of Acid Yellow 49, detailing experimental protocols for its assessment and discussing its degradation pathways.
Physicochemical Properties of Acid Yellow 49
A summary of the key physicochemical properties of Acid Yellow 49 is presented in Table 1. This data is essential for understanding the dye's behavior in various matrices and for designing stability studies.
| Property | Value |
| C.I. Name | Acid Yellow 49 |
| CAS Number | 12239-15-5 |
| Molecular Formula | C16H12Cl2N5NaO3S |
| Molecular Weight | 448.26 g/mol |
| Appearance | Yellow Powder |
| Solubility | Soluble in water |
Thermal Stability
The thermal stability of a dye is its ability to resist chemical decomposition at elevated temperatures. This is a crucial parameter for applications involving high-temperature processing, such as dyeing.
Improving the thermal stability of Acid Yellow 49 has been a subject of research. One effective method involves the intercalation of the dye into layered double hydroxides (LDHs). This process has been shown to enhance the thermal and light resistance of the dye, making it suitable for applications requiring greater durability.
Photostability
Photostability refers to a dye's resistance to fading or changing color upon exposure to light. This is a critical factor for the end-use of colored materials, as prolonged exposure to sunlight or artificial light can lead to undesirable changes in appearance. The photostability of textiles dyed with Acid Yellow 49 is often assessed using standardized methods.
Quantitative Photostability Data
The lightfastness of Acid Yellow 49 on wool is rated as 5-6 on the blue wool scale (which ranges from 1 to 8, with 8 being the highest fastness). This indicates good to very good resistance to fading upon light exposure.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible assessment of the thermal and photostability of Acid Yellow 49.
Thermal Stability Assessment
A common method for evaluating thermal stability is thermogravimetric analysis (TGA).
Objective: To determine the temperature at which Acid Yellow 49 begins to decompose and to characterize its thermal degradation profile.
Methodology:
-
A small, precisely weighed sample of Acid Yellow 49 powder is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures of maximum weight loss.
For isothermal stability testing, a solution of the dye can be heated at a specific temperature for various time intervals, and the degradation can be monitored by UV-Vis spectrophotometry.[1]
Photostability Assessment (based on ISO 105-B02)
The color fastness to light of textiles is internationally standardized by ISO 105-B02.[2][3][4][5][6] This method uses a xenon arc lamp to simulate natural daylight.[2][3][4][5][6]
Objective: To determine the resistance of a textile dyed with Acid Yellow 49 to the fading action of light.
Methodology:
-
A specimen of the textile dyed with Acid Yellow 49 is prepared.
-
The specimen is mounted in a sample holder alongside a set of blue wool references (standards with known lightfastness).[2][4][5]
-
The samples are exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[2][3][5]
-
The exposure is continued until a specified change in color is observed in the test specimen or the blue wool references.
-
The change in color is assessed visually by comparing the fading of the specimen to the fading of the blue wool references, or instrumentally using a spectrophotometer.[2][5][6] The result is reported as a lightfastness rating on the blue wool scale.[4]
A generalized workflow for laboratory-scale photostability testing of a dye solution is depicted below.
Caption: Experimental workflow for photostability testing of a dye solution.
Degradation Pathways
The degradation of azo dyes can proceed through various mechanisms depending on the conditions. The electrochemical degradation of Acid Yellow 49 has been studied, providing insights into its potential breakdown products.
Under electrochemical oxidation using a boron-doped diamond (BDD) anode, Acid Yellow 49 undergoes mineralization.[7] While the initial intermediates of this specific process were not detailed, the terminal oxidation products were identified as simple organic acids, including acetic, formic, oxamic, propionic, and succinic acids. This suggests the complete breakdown of the complex aromatic structure of the dye.
The photodegradation of pyrazolone azo dyes, like Acid Yellow 49, is believed to be initiated by the excitation of the dye molecule upon absorption of light. This can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, particularly if the dye exists in its hydrazone tautomeric form.[8] These highly reactive species can then attack the dye molecule, leading to the cleavage of the azo bond (-N=N-) and the breakdown of the aromatic rings.
A proposed photodegradation pathway for Acid Yellow 49 is illustrated below, leading to the formation of smaller, less colored molecules.
Caption: Proposed photodegradation pathway of Acid Yellow 49.
The identification of degradation products is typically carried out using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9][10][11][12] This allows for the separation and identification of the various intermediates formed during the degradation process.
Conclusion
Acid Yellow 49 exhibits good to very good photostability, making it suitable for a range of textile applications. Its thermal stability is adequate for standard dyeing processes, and can be further enhanced through techniques like intercalation into layered double hydroxides. The degradation of Acid Yellow 49, particularly through advanced oxidation processes, leads to the breakdown of the chromophore and eventual mineralization. Understanding the stability and degradation pathways of Acid Yellow 49 is crucial for optimizing its application, ensuring product quality, and mitigating its environmental impact. Further research focusing on detailed kinetic studies of its thermal and photodegradation under various conditions would provide a more complete picture of its stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. ISO 105-B02 | Q-Lab [q-lab.com]
- 3. testinglab.com [testinglab.com]
- 4. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. fyitester.com [fyitester.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. jocpr.com [jocpr.com]
- 9. an.shimadzu.com [an.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC-MS/MS Mechanistic Study of Direct Yellow 12 dye Degradation Using Ultraviolet Assisted Ozone Process [jwent.net]
The Elusive Fluorescence of C.I. Acid Yellow 49: A Technical Review
Introduction
C.I. Acid Yellow 49, a monoazo dye of the pyrazolone (B3327878) class, is a compound primarily recognized for its application in the textile and leather industries as a colorant. While its chromophoric properties are well-established for dyeing protein and polyamide fibers, its characteristics as a fluorescent dye are not extensively documented in publicly available scientific literature. This technical guide aims to explore the theoretical underpinnings of its potential fluorescence, address the current knowledge gaps, and provide a framework for future experimental investigation.
Core Chemical and Spectroscopic Properties
A comprehensive understanding of a dye's fluorescent potential begins with its fundamental chemical and physical characteristics.
| Property | Value | Reference |
| C.I. Name | Acid Yellow 49 | |
| C.I. Number | 18640 | |
| CAS Number | 12239-15-5 | |
| Chemical Class | Monoazo Pyrazolone | |
| Molecular Formula | C₁₆H₁₂Cl₂N₅NaO₃S | |
| Molecular Weight | 448.26 g/mol |
Mechanism of Action as a Fluorescent Dye: A Theoretical Perspective
The fluorescence of organic molecules is intrinsically linked to their electronic structure, specifically the presence of delocalized π-electron systems. The process involves the absorption of a photon, exciting an electron to a higher energy state, followed by the emission of a photon as the electron returns to its ground state.
The Role of the Pyrazolone-Azo Moiety
The core structure of this compound, a substituted phenyl ring linked via an azo group (-N=N-) to a pyrazolone ring, forms an extended π-conjugated system. This extended conjugation is a prerequisite for absorption in the visible region of the electromagnetic spectrum and is the basis for its color. Theoretically, such a system can also support fluorescence.
The fluorescence of pyrazolone azo dyes is known to be influenced by several factors:
-
Azo-Hydrazone Tautomerism: Pyrazolone azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is sensitive to the solvent environment and can significantly impact the electronic transitions and, consequently, the fluorescence properties.[1]
-
Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. This phenomenon, known as solvatochromism, is common in dyes with charge-transfer character.
-
Intramolecular and Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions can affect the rigidity of the dye molecule. Increased rigidity often leads to a higher fluorescence quantum yield by reducing non-radiative decay pathways.
Hypothetical Signaling Pathway for Fluorescence
A generalized mechanism for the fluorescence of a pyrazolone azo dye like this compound can be depicted as follows:
References
Literature review on the scientific uses of Acid Yellow 49
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 49, a monoazo dye, is traditionally utilized in the textile, leather, and paper industries for its vibrant yellow hue.[1][2][3][4][5] Beyond its industrial applications, Acid Yellow 49 has garnered attention within the scientific community for its potential use in a variety of research contexts. This technical guide provides a comprehensive literature review of the scientific applications of Acid Yellow 49, focusing on its photophysical properties, and its use in materials science and environmental remediation. This document summarizes key quantitative data, outlines experimental protocols, and provides visualizations of experimental workflows.
Physicochemical and Photophysical Properties
Acid Yellow 49 is an anionic dye with the chemical formula C₁₆H₁₂Cl₂N₅NaO₃S.[2] Its properties make it soluble in water, presenting as a yellow-red solution with strong yellow-green fluorescence.[6] The photophysical characteristics of Acid Yellow 49 are crucial for its application as a fluorescent probe and in spectroscopic studies. However, there is a notable discrepancy in the reported maximum absorption wavelength (λmax), which may be attributable to solvent effects.[7]
| Property | Value | Notes |
| Molecular Formula | C₁₆H₁₂Cl₂N₅NaO₃S | [2] |
| Molecular Weight | 448.26 g/mol | [2] |
| Appearance | Yellow Powder | [8] |
| Maximum Absorption (λmax) | 400 nm[3][7][9] or 493.5 nm[6][10] | Discrepancy may be due to solvent effects.[7] |
| Fluorescence | Strong yellow-green fluorescence in aqueous solution.[6] | Fluorescence disappears upon acidification and reappears upon neutralization or alkalization.[6] |
Note: Further experimental validation is required to ascertain the precise photophysical parameters such as fluorescence emission maximum, quantum yield, and molar extinction coefficient, as these are not consistently reported in the available literature.
Scientific Applications
The scientific applications of Acid Yellow 49 are primarily centered on its properties as an anionic dye and its fluorescent capabilities. Key areas of research include its use in the fabrication of functional materials and in environmental remediation through electrochemical degradation. While its use in biological studies, such as the investigation of oxidative stress and the effects of various drugs and environmental contaminants on cells, has been mentioned, detailed protocols for these applications are not well-documented in the reviewed literature.[9]
Preparation of Intercalated Layered Double Hydroxide (LDH) Films
Acid Yellow 49 can be intercalated into the interlayer galleries of layered double hydroxides (LDHs) to create colored functional films with enhanced thermal stability and light fastness.[9] This application leverages the anionic nature of the dye, allowing it to be incorporated into the positively charged LDH layers through ion exchange.
A detailed protocol for the preparation of an Acid Yellow 49 (denoted as PPDB) anion intercalated layered double hydroxides (LDH) film via an ion-exchange method has been described.[9]
Materials:
-
ZnAl-NO₃-LDH/alumina/aluminum film (precursor)
-
Acid Yellow 49 (PPDB)
-
Deionized water
-
Sealed beaker
Procedure:
-
Prepare a 0.1 M solution of Acid Yellow 49 in 100 mL of deionized water.
-
Immerse the ZnAl-NO₃-LDH/alumina/aluminum precursor film into the Acid Yellow 49 solution within a sealed beaker.
-
Maintain the sealed beaker at 100 °C for 2.5 hours to facilitate the ion-exchange process.
-
After heating, remove the film from the solution, wash it with deionized water, and allow it to dry.
-
The resulting film is the Acid Yellow 49-intercalated LDH film.
Characterization: The successful intercalation of Acid Yellow 49 anions into the LDH structure can be confirmed by various analytical techniques, including Powder X-ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FT-IR), Scanning Electron Microscopy (SEM), and Thermogravimetric–Differential Thermal Analysis (TG–DTA).[9]
Electrochemical Degradation
Acid Yellow 49 is an azo dye that contributes to the organic load and coloration of industrial wastewater. Electrochemical oxidation has been investigated as a method for the degradation and decolorization of this dye in aqueous solutions.[3][7][9] This process typically involves the use of a boron-doped diamond (BDD) anode in a flow electrochemical system.[9]
The electrochemical degradation of Acid Yellow 49 can be performed in a flow electrochemical system with a filter-press reactor.[7]
Materials and Equipment:
-
Flow electrochemical system with a filter-press reactor
-
Working electrode (anode), e.g., Boron-Doped Diamond (BDD)
-
Counter electrode (cathode)
-
DC power supply
-
Acid Yellow 49
-
Supporting electrolyte, e.g., Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
UV-Vis Spectrophotometer
-
COD and TOC analyzers
Procedure:
-
System Preparation: Thoroughly rinse the flow electrochemical system with deionized water.
-
Anodic Pre-conditioning: Perform a 10-minute anodic pre-conditioning of the working electrode using a 0.1 mol L⁻¹ Na₂SO₄ solution at the same current density to be used in the degradation experiment. This step oxidizes any potential organic contaminants on the electrode surface.
-
Electrolysis:
-
Prepare a solution of Acid Yellow 49 in the supporting electrolyte.
-
Introduce the solution into the electrochemical reactor.
-
Apply a constant current density (e.g., 5, 15, or 30 mA cm⁻²).
-
Maintain a constant volumetric flow rate (e.g., 7.0 L min⁻¹) and temperature (e.g., 25 °C).
-
-
Monitoring:
-
At specific time intervals during the electrolysis, collect samples of the solution.
-
Monitor the decolorization of the solution using a UV-Vis spectrophotometer, measuring the absorbance at the λmax of the dye (e.g., 400 nm).[3][7][9]
-
Determine the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of the samples to assess the degree of mineralization.
-
Potential Biological Applications (Further Research Needed)
Conclusion
Acid Yellow 49 is a versatile dye with established applications in materials science and emerging potential in environmental remediation. Its use in the fabrication of functional LDH films and its degradation through electrochemical methods are supported by documented experimental frameworks. While its fluorescent properties suggest promise for biological applications, including cellular imaging and sensing, a significant lack of detailed experimental protocols and comprehensive photophysical data currently limits its widespread adoption in these fields. Further research is necessary to fully characterize its fluorescent properties and to develop and validate standardized protocols for its use in biological research. This will be crucial for unlocking the full potential of Acid Yellow 49 as a tool for researchers, scientists, and drug development professionals.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Acid Yellow 49 - Acid Yellow GR - Acid Yellow 3 GK from Emperor Chem [emperordye.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 9. Fabrication and properties of Acid Yellow 49 dye-intercalated layered double hydroxides film on an alumina-coated aluminum substrate [agris.fao.org]
- 10. pigment-dye.com [pigment-dye.com]
Methodological & Application
Application Notes and Protocols for Protein Staining with C.I. Acid Yellow 49
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit hypothetical, protocol for the use of C.I. Acid Yellow 49 as a protein stain for visualizing proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the absence of established and validated protocols in the scientific literature for this specific application, the methodologies presented herein are based on the known chemical properties of this compound as an anionic, fluorescent dye and are adapted from standard protein staining techniques. These notes are intended to serve as a foundational guide for researchers interested in exploring this compound as a potential alternative to conventional protein stains. Comparative data with established staining methods are provided for context.
Introduction to this compound
This compound is a brilliant yellow azo dye, also known as Weak Acid Yellow GR.[1][2] Chemically, it is an anionic dye, a property that facilitates its interaction with proteins.[1] Anionic dyes typically bind to proteins through electrostatic interactions with protonated basic amino acid residues (such as lysine, arginine, and histidine) and through hydrophobic interactions.[3][4] Furthermore, this compound exhibits fluorescent properties, with a characteristic yellow-green fluorescence that is pH-dependent. This fluorescence disappears under acidic conditions and reappears in neutral or alkaline environments. These characteristics suggest its potential utility as both a colorimetric and a fluorescent protein stain.
Comparative Performance of Protein Stains
The selection of a protein stain is contingent on the specific requirements of the experiment, such as desired sensitivity, linear dynamic range for quantification, and compatibility with downstream applications like mass spectrometry. The following table summarizes the performance of common protein staining methods to provide a benchmark against which the potential of this compound can be evaluated.
| Stain | Type | Limit of Detection (LOD) | Linear Dynamic Range | Downstream Compatibility (e.g., Mass Spectrometry) | Imaging Equipment |
| This compound | Colorimetric / Fluorescent | To Be Determined (TBD) | TBD | TBD (likely compatible) | White light transilluminator or UV/blue-light transilluminator |
| Coomassie Brilliant Blue R-250 | Colorimetric | ~30-100 ng[4] | ~1-2 orders of magnitude[5] | Yes[6] | White light transilluminator[7] |
| Silver Staining | Colorimetric | ~0.1-5 ng[8][9] | Narrow (~1 order of magnitude)[5][10] | Protocol-dependent (aldehyde-free methods are more compatible)[8][11] | White light transilluminator[8] |
| SYPRO Ruby | Fluorescent | ~0.25-1 ng[12][13] | >3 orders of magnitude[12][13] | Yes[12] | UV or blue-light transilluminator, laser-based scanners[12][13] |
Note: The performance data for this compound is designated as "To Be Determined (TBD)" as this application note proposes a novel use for which validated data is not yet available. Its compatibility with mass spectrometry is presumed likely due to the non-covalent binding mechanism typical of anionic dyes.
Proposed Mechanism of Action
The proposed mechanism for this compound binding to proteins is based on the established principles of anionic dye-protein interactions. In an acidic environment, the sulfonic acid group on the dye is ionized, carrying a negative charge. Concurrently, the basic amino acid residues (lysine, arginine, and histidine) on the protein are protonated, resulting in positive charges. The electrostatic attraction between the negatively charged dye and the positively charged regions of the protein facilitates the initial binding. Hydrophobic interactions between the aromatic regions of the dye and nonpolar amino acid residues on the protein further stabilize this binding.
Caption: Hypothetical interaction of this compound with a protein molecule.
Experimental Workflow
The general workflow for staining a protein gel with this compound would follow the standard steps of fixation, staining, and destaining. An optional washing step after electrophoresis is recommended to remove residual SDS that may interfere with staining.
Caption: A generalized workflow for staining proteins in a polyacrylamide gel.
Detailed Experimental Protocols
Disclaimer: The following protocols are hypothetical and intended as a starting point for the development of a validated this compound staining method. Optimization of concentrations, incubation times, and solution compositions may be necessary.
Materials
-
This compound powder
-
Methanol
-
Glacial Acetic Acid
-
Deionized Water
-
Staining trays
-
Orbital shaker
-
Imaging system (white light transilluminator for colorimetric detection; UV or blue-light transilluminator with appropriate emission filters for fluorescent detection)
Solution Preparation
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution (Colorimetric): 0.1% (w/v) this compound in 10% (v/v) Acetic Acid. Dissolve the dye in the acetic acid solution and filter if necessary.
-
Staining Solution (Fluorescent): 0.05% (w/v) this compound in 7.5% (v/v) Acetic Acid. Prepare fresh and protect from light.
-
Destaining Solution (Colorimetric): 10% (v/v) Acetic Acid in deionized water.
-
Washing Solution (Fluorescent): 7.5% (v/v) Acetic Acid in deionized water.
Protocol 1: Colorimetric Staining
-
Fixation: After electrophoresis, place the gel in a staining tray with a sufficient volume of Fixing Solution to cover the gel. Incubate for 1 hour at room temperature with gentle agitation on an orbital shaker.
-
Staining: Discard the Fixing Solution and add the Colorimetric Staining Solution. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Destaining: Discard the staining solution. Add Destaining Solution and incubate with gentle agitation. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a pale yellow or clear background.
-
Imaging: Image the gel on a white light transilluminator.
-
Storage: The gel can be stored in deionized water at 4°C.
Protocol 2: Fluorescent Staining
-
Fixation: Follow the same fixation step as in the colorimetric protocol.
-
Washing: Discard the Fixing Solution and wash the gel twice with deionized water for 15 minutes each to remove the methanol, which may quench fluorescence.
-
Staining: Add the Fluorescent Staining Solution to the gel in a light-protected container. Incubate for 1.5 to 3 hours at room temperature with gentle agitation.
-
Washing: Discard the staining solution and wash the gel with the Fluorescent Washing Solution for 30 minutes to reduce background fluorescence.
-
Imaging: Image the gel using a UV or blue-light transilluminator with an appropriate emission filter (e.g., a yellow/orange filter). The optimal excitation and emission wavelengths will need to be determined experimentally but are expected to be in the blue-green excitation and yellow-green emission range.
-
Storage: Store the gel in a light-protected container in deionized water at 4°C.
Concluding Remarks
This compound presents an intriguing, unexplored candidate for protein staining in gel electrophoresis. Its anionic nature and fluorescent properties suggest the potential for a versatile stain that could be used for both colorimetric and sensitive fluorescent detection. The protocols provided in these application notes are intended to serve as a robust starting point for researchers to investigate and optimize the use of this compound in their own laboratories. Further validation is required to determine its performance characteristics, including sensitivity, linearity, and compatibility with downstream protein analysis techniques.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Acid Yellow 49, Acid Yellow GR [xcwydyes.com]
- 3. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coomassie Blue Staining: Definition & Overview [excedr.com]
- 5. danforthcenter.org [danforthcenter.org]
- 6. bioscience.fi [bioscience.fi]
- 7. Coomassi Blue Staining | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Mastering Silver Staining for Protein Gel Analysis | Abcam [abcam.com]
- 9. bioscience.fi [bioscience.fi]
- 10. Improved dynamic range of protein quantification in silver-stained gels by modelling gel images over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. btc.nchu.edu.tw [btc.nchu.edu.tw]
- 12. uab.edu [uab.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: The Use of Acid Yellow 49 as a Fluorescent Probe in Cell Imaging
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of available scientific literature, we have concluded that there is currently no established application of Acid Yellow 49 (also known as C.I. 47005) as a fluorescent probe in cell imaging. Our extensive searches for detailed protocols, quantitative data, and experimental workflows for this specific application did not yield any direct evidence of its use in this context.
Acid Yellow 49 is primarily documented as an industrial azo dye used for coloring textiles, leather, and paper.[1][2][3] While some sources mention its use in a general scientific research context to study biochemical and physiological effects such as oxidative stress and the impact of environmental pollutants on cells, they do not provide specific methodologies for its use as a fluorescent imaging agent.[4][5]
The characteristics that make a compound a suitable fluorescent probe for cell imaging are specific and include high quantum yield, photostability, cell permeability, low cytotoxicity, and specific localization to cellular compartments or molecules of interest. The available information on Acid Yellow 49 does not contain data on these parameters in a biological context.
Therefore, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for the use of Acid Yellow 49 in cell imaging.
We recommend that researchers seeking fluorescent probes for cell imaging refer to well-established and validated dyes and probes that have been extensively documented in scientific literature. Numerous alternative fluorescent probes are commercially available with detailed protocols and proven efficacy in a wide range of cell imaging applications.
We are committed to providing accurate and reliable scientific information. Should future research establish a role for Acid Yellow 49 in fluorescent cell imaging, we will update our resources accordingly.
References
Application Notes and Protocols for C.I. Acid Yellow 49 in Histology and Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 49, also known by its Colour Index number 18640, is a brilliant yellow azo dye.[1] While it finds extensive application in the dyeing of textiles such as wool, silk, and nylon, as well as in the coloring of leather and paper, its use as a biological stain in histology and microscopy is not well-documented in scientific literature.[1][2] Searches for established protocols for this compound in histological applications have not yielded specific procedures.
However, based on the chemical properties of this compound as an acid dye, it is plausible to consider its use as a cytoplasmic or connective tissue counterstain, similar to other yellow acid dyes employed in routine and special staining techniques. Acid dyes, which are anionic, bind to cationic components in tissue, primarily proteins in the cytoplasm and connective tissue fibers.[3]
This document provides a generalized, representative protocol for the use of a yellow acid dye, such as this compound, in a trichrome staining method. This protocol is based on established histological principles and the application of analogous dyes like Metanil Yellow and Picric Acid.[4] Researchers should note that this serves as a starting point, and optimization of parameters such as dye concentration, staining time, and pH will be necessary for specific applications and tissue types.
Principle of Staining
In a trichrome staining procedure, multiple acid dyes of different molecular weights and colors are used sequentially to differentiate various tissue components. Typically, a smaller molecular weight yellow dye is used to stain cytoplasm and muscle, while a larger molecular weight blue or green dye stains collagen. A nuclear stain, such as an iron hematoxylin, is used to visualize cell nuclei. The differentiation is often controlled by the use of a polyacid, like phosphotungstic or phosphomolybdic acid, which aids in the selective removal of dyes from certain structures.
Quantitative Data for a Representative Yellow Acid Dye Staining Protocol
The following tables summarize typical parameters for a trichrome staining protocol using a generic yellow acid dye. These values are intended as a guide and should be optimized for specific experimental conditions.
Table 1: Solution Preparation
| Solution Component | Formulation | Purpose |
| Fixative | 10% Neutral Buffered Formalin | Tissue preservation |
| Nuclear Stain | Weigert's Iron Hematoxylin (equal parts Solution A and B) | Staining of cell nuclei |
| Cytoplasmic/Muscle Stain | 0.5% - 1.0% (w/v) Acid Yellow 49 in 1% Acetic Acid | Staining of cytoplasm, muscle, and erythrocytes |
| Differentiating Solution | 5% (w/v) Phosphotungstic Acid | Decolorization of collagen |
| Collagen Stain | 2.5% (w/v) Aniline Blue or Light Green in 2% Acetic Acid | Staining of collagen fibers |
| Dehydrating Agents | Graded Ethanol (B145695) (70%, 95%, 100%) | Removal of water from tissue |
| Clearing Agent | Xylene or Xylene Substitute | Transition between alcohol and mounting medium |
Table 2: Staining Protocol Parameters
| Step | Reagent | Incubation Time | Temperature |
| 1. Deparaffinization & Rehydration | Xylene and Graded Alcohols | 5-10 minutes per solution | Room Temperature |
| 2. Nuclear Staining | Weigert's Iron Hematoxylin | 10-15 minutes | Room Temperature |
| 3. Rinsing | Running Tap Water | 5-10 minutes | Room Temperature |
| 4. Cytoplasmic Staining | Acid Yellow 49 Solution | 5-10 minutes | Room Temperature |
| 5. Rinsing | 1% Acetic Acid | Brief rinse | Room Temperature |
| 6. Differentiation | Phosphotungstic Acid | 10-15 minutes | Room Temperature |
| 7. Collagen Staining | Aniline Blue or Light Green | 5-10 minutes | Room Temperature |
| 8. Dehydration | Graded Alcohols | 1-2 minutes per solution | Room Temperature |
| 9. Clearing | Xylene or Substitute | 2-5 minutes per solution | Room Temperature |
| 10. Mounting | Resin-based Mounting Medium | N/A | Room Temperature |
Experimental Protocol: Representative Trichrome Staining
This protocol describes a multi-step staining procedure for formalin-fixed, paraffin-embedded tissue sections.
Reagents and Solutions:
-
10% Neutral Buffered Formalin
-
Weigert's Iron Hematoxylin (Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol; Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water, 1 ml concentrated HCl)
-
Acid Yellow 49 Staining Solution (0.5 g this compound in 100 ml distilled water with 1 ml glacial acetic acid)
-
5% Phosphotungstic Acid Solution (5 g phosphotungstic acid in 100 ml distilled water)
-
2.5% Aniline Blue Solution (2.5 g Aniline Blue in 100 ml distilled water with 2 ml glacial acetic acid)
-
1% Acetic Acid Solution
-
Graded Ethanol Series (70%, 95%, 100%)
-
Xylene or a suitable substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer through two changes of 100% ethanol for 3 minutes each. c. Transfer through two changes of 95% ethanol for 3 minutes each. d. Rinse in 70% ethanol for 3 minutes. e. Wash in running tap water.
-
Nuclear Staining: a. Stain in freshly mixed Weigert's Iron Hematoxylin for 10-15 minutes. b. Wash in running tap water for 5-10 minutes. c. Differentiate in 1% acid alcohol if necessary to remove background staining. d. "Blue" the sections in running tap water or a bluing agent.
-
Cytoplasmic Staining: a. Stain in the Acid Yellow 49 solution for 5-10 minutes. b. Rinse briefly in 1% acetic acid.
-
Differentiation and Collagen Staining: a. Differentiate in 5% phosphotungstic acid for 10-15 minutes, or until collagen is decolorized. b. Rinse briefly in 1% acetic acid. c. Stain in 2.5% Aniline Blue solution for 5-10 minutes. d. Rinse briefly in 1% acetic acid.
-
Dehydration, Clearing, and Mounting: a. Dehydrate rapidly through 95% and two changes of 100% ethanol. b. Clear in two changes of xylene. c. Mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Black to blue-black
-
Cytoplasm, Muscle, Keratin: Yellow
-
Collagen, Mucin: Blue
-
Erythrocytes: Red (if a red dye like Biebrich Scarlet-Acid Fuchsin is included before the yellow stain, which is common in many trichrome methods)
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the representative trichrome staining protocol.
Caption: Workflow for a representative trichrome staining protocol.
Signaling Pathway Diagram (Placeholder)
As this compound is a simple dye and its interaction with tissue components is based on electrostatic binding, there is no associated signaling pathway to be depicted. The mechanism is a direct chemical interaction rather than a biological signaling cascade. Should this dye be used in a context to visualize the results of a specific signaling pathway (e.g., through immunohistochemistry where it might serve as a counterstain), the diagram would be specific to that pathway. For the purpose of this general protocol, a signaling pathway diagram is not applicable.
Conclusion
While this compound is not a conventional histological stain with established protocols, its properties as an acid dye suggest its potential utility as a counterstain in techniques like the Masson's trichrome method. The provided protocol offers a general framework for its application, which will require optimization for specific research needs. The successful application of this dye will depend on careful adjustment of staining times, concentrations, and pH to achieve the desired differentiation of tissue components. Researchers are encouraged to consult standard histology textbooks and resources for a deeper understanding of the principles of trichrome staining.
References
Application Notes and Protocols: Utilizing Acid Yellow 49 for the Investigation of Oxidative Stress in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of a wide array of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the accurate detection and quantification of cellular oxidative stress are crucial for both basic research and the development of novel therapeutic strategies. Acid Yellow 49, a water-soluble azo dye, has been identified in scientific literature for its use in studying various biochemical and physiological effects, including the effects of oxidative stress on cells.[1] This document provides detailed application notes and protocols to guide researchers in the utilization of Acid Yellow 49 as a potential fluorescent probe for investigating oxidative stress in cellular models.
The proposed mechanism of action for azo dye-based probes in detecting oxidative stress involves the cleavage of the azo bond by reactive oxygen species. This cleavage can lead to the formation of fluorescent products, allowing for the quantification of ROS levels.[2]
Key Experimental Protocols
I. Induction of Oxidative Stress in Cellular Models
To study the efficacy of Acid Yellow 49 as an oxidative stress indicator, it is essential to utilize established methods for inducing ROS production in cell cultures. The following protocols outline the use of common chemical inducers. It is recommended to perform a dose-response and time-course experiment for each cell line and inducer to determine the optimal conditions for achieving a measurable increase in oxidative stress without causing excessive cytotoxicity.
A. Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress
Hydrogen peroxide is a widely used agent to induce oxidative stress in vitro.[3][4]
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate (e.g., 96-well plate for fluorescence plate reader assays) and allow them to adhere and reach the desired confluency (typically 70-80%) by incubating for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Preparation of H₂O₂ Working Solution: Prepare a fresh stock solution of H₂O₂ in serum-free cell culture medium. Perform serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of H₂O₂.
-
Incubation: Incubate the cells for the desired period. The incubation time can vary depending on the cell type and the desired level of oxidative stress.
-
Proceed to Oxidative Stress Measurement: After incubation, the cells are ready for staining with Acid Yellow 49.
B. Menadione (B1676200) Induced Oxidative Stress
Menadione, a synthetic form of vitamin K, induces oxidative stress by participating in redox cycling, which generates superoxide (B77818) radicals.[5][6][7]
-
Cell Seeding: Follow the same procedure as for H₂O₂ induced oxidative stress.
-
Preparation of Menadione Working Solution: Prepare a stock solution of menadione in a suitable solvent (e.g., DMSO) and then dilute it in cell culture medium to the final desired concentrations.
-
Cell Treatment: Replace the culture medium with the menadione-containing medium.
-
Incubation: Incubate the cells for the determined time.
-
Proceed to Oxidative Stress Measurement: The cells are now ready for the Acid Yellow 49 staining protocol.
C. tert-Butyl Hydroperoxide (tBHP) Induced Oxidative Stress
tBHP is another common inducer of oxidative stress that leads to the depletion of cellular glutathione (B108866) and the production of ROS.[8][9][10][11]
-
Cell Seeding: Follow the same procedure as outlined above.
-
Preparation of tBHP Working Solution: Prepare a stock solution of tBHP in a suitable solvent and dilute to the final working concentrations in cell culture medium.
-
Cell Treatment: Replace the existing medium with the tBHP-containing medium.
-
Incubation: Incubate the cells for the appropriate duration.
-
Proceed to Oxidative Stress Measurement: Cells are now prepared for the assessment of oxidative stress using Acid Yellow 49.
II. Protocol for Measuring Oxidative Stress using Acid Yellow 49
This protocol is based on the general principles of using fluorescent dyes for ROS detection and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Acid Yellow 49
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Multi-well plates (e.g., 96-well black, clear bottom plates for fluorescence measurements)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Preparation of Acid Yellow 49 Staining Solution: Acid Yellow 49 is soluble in water.[12][13][14] Prepare a stock solution (e.g., 10 mM) of Acid Yellow 49 in sterile water or PBS. The optimal working concentration needs to be determined experimentally, but a starting range of 1-10 µM is recommended. Dilute the stock solution in serum-free cell culture medium or PBS to the final working concentration immediately before use.
-
Cell Treatment: After inducing oxidative stress as described in the protocols above, remove the treatment medium.
-
Washing: Gently wash the cells twice with warm PBS to remove any residual inducer.
-
Staining: Add the Acid Yellow 49 staining solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader. Based on the maximum absorption wavelength of the related fluorescent dye Acid Yellow 73 (493.5 nm), a starting point for excitation wavelength can be around 490 nm, with emission detection around 520-540 nm. These settings should be optimized by performing excitation and emission scans. For microscopy, use appropriate filter sets (e.g., a standard FITC filter set).
Data Presentation
The following tables summarize typical concentration ranges and incubation times for the induction of oxidative stress in various cell lines as reported in the literature. These values should serve as a starting point for experimental optimization.
Table 1: Hydrogen Peroxide (H₂O₂) Treatment Conditions
| Cell Line | Concentration Range | Incubation Time | Reference |
| Various | 50 - 1000 µM | A few hours | [15] |
| THP-1 | 10 mM | 10 hours | |
| Human Fibroblasts | 33.5 - 528 µM (IC₅₀) | 24 hours | |
| hDMSCs | 200 - 400 µM | 2 hours | [9] |
Table 2: Menadione Treatment Conditions
| Cell Line | Concentration Range | Incubation Time | Reference |
| Murine Pancreatic Acinar Cells | Not specified | Real-time | [5] |
| Cardiomyocytes | 25 µM | 15 minutes | [6] |
| Jurkat T cells | Not specified | Not specified | [7] |
| Saccharomyces cerevisiae | Not specified | 60 minutes | [16] |
| Endothelial cells | 100 µM | 1 hour | [17] |
Table 3: tert-Butyl Hydroperoxide (tBHP) Treatment Conditions
| Cell Line | Concentration Range | Incubation Time | Reference |
| Rat Hepatocytes | 0.25 - 0.5 mM | 5 minutes (pretreatment) | [8] |
| hDMSCs | 10 - 100 µM | 2 hours | [9] |
| Human Colon Cells (CCD-18Co) | 200 µM | 30 minutes | [11] |
| Aortic Rings | 1 µM - 10 mM | Not specified | [10] |
Visualization of Pathways and Workflows
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antioxidants on the H2O2-induced premature senescence of human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative stress induced by tert-butyl hydroperoxide causes vasoconstriction in the aorta from hypertensive and aged rats: role of cyclooxygenase-2 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. colorantsgroup.com [colorantsgroup.com]
- 13. Acid Yellow 49, Acid Yellow GR [xcwydyes.com]
- 14. China Acid Yellow 49 100% with Yellow powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 15. researchgate.net [researchgate.net]
- 16. Adaptive stress response to menadione-induced oxidative stress in Saccharomyces cerevisiae KNU5377 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Preparation of Acid Yellow 49 Intercalated Layered Double Hydroxides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. Their general formula is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion. The ability to exchange the interlayer anion allows for the intercalation of various guest molecules, including dyes, drugs, and corrosion inhibitors.
Acid Yellow 49 (AY49) is an anionic azo dye. The intercalation of AY49 into the interlayer space of LDHs can enhance its thermal and photostability, and the resulting hybrid material can be utilized in various applications such as the development of advanced coatings with corrosion-inhibiting properties and novel drug delivery systems. This document provides detailed protocols for the synthesis of AY49-intercalated LDHs and their characterization.
Data Presentation
The following tables summarize the key quantitative data obtained from the characterization of pristine and AY49-intercalated LDHs.
Table 1: Structural Properties of Pristine and AY49-Intercalated LDHs
| Material | Basal Spacing (d₀₀₃) (nm) | Interlayer Gallery Height (nm) |
| ZnAl-NO₃-LDH | 0.88 | 0.40 |
| ZnAl-AY49-LDH | 2.51 | 2.03 |
| MgAl-CO₃-LDH | 0.765 | 0.285 |
Note: Data for ZnAl-AY49-LDH is based on reported values. Data for MgAl-CO₃-LDH is provided as a common reference.
Table 2: Thermal and Adsorption Properties of Dye-Intercalated LDHs
| Material | Decomposition Temp. (°C) | Adsorption Capacity (mg/g) |
| Acid Yellow 42 | Not specified | 330.0 (on MgAl-LDH) |
| Calcined MgAl-LDH for AY42 | >400 (LDH structure collapse) | 1266 (due to memory effect)[1] |
| Acid Yellow 36 | Not specified | 412.55 (on MgAl-LDH) |
Experimental Protocols
Synthesis of ZnAl-NO₃-LDH Precursor (Co-precipitation Method)
This protocol describes the synthesis of a ZnAl-LDH with nitrate (B79036) as the interlayer anion, which can be subsequently used for ion-exchange with AY49.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium nitrate (NaNO₃)
-
Deionized water
Procedure:
-
Prepare a 200 mL aqueous solution containing 0.5 M Zinc nitrate hexahydrate and 0.25 M Aluminum nitrate nonahydrate (M²⁺:M³⁺ ratio of 2:1).
-
Prepare a 2 M sodium nitrate solution.
-
Slowly add the mixed metal nitrate solution dropwise to the sodium nitrate solution under vigorous stirring.
-
Maintain the pH of the mixture at a constant value of 10.0 by the dropwise addition of a 2 M NaOH solution.
-
Age the resulting slurry at 65°C for 24 hours.
-
Wash the precipitate repeatedly with deionized water by centrifugation until the pH of the supernatant is neutral (pH 7).
-
Dry the obtained white powder in an oven at 60°C for 48 hours.
Intercalation of Acid Yellow 49 into LDH
Two primary methods for the intercalation of AY49 into the LDH structure are co-precipitation and ion exchange.
In this method, the AY49 anion is present during the formation of the LDH layers.
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Acid Yellow 49 (AY49)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 100 mL aqueous solution of Acid Yellow 49 (4.50 mmol).
-
Prepare a separate 25.0 mL aqueous solution containing Magnesium nitrate hexahydrate (5.40 mmol) and Aluminum nitrate nonahydrate (1.80 mmol) (Mg²⁺:Al³⁺ ratio of 3:1).
-
Add the mixed metal nitrate solution dropwise to the AY49 solution under vigorous stirring and a nitrogen atmosphere to prevent carbonate contamination.
-
Maintain the pH of the solution at a constant value of 10.0 by the dropwise addition of a NaOH solution.
-
Age the resulting slurry at 65°C for 24 hours.
-
Wash the resulting yellow precipitate with deionized water by centrifugation until the pH is neutral.
-
Dry the final product in an oven.
This method involves replacing the interlayer anions of a pre-synthesized LDH with AY49 anions.
Materials:
-
Pre-synthesized ZnAl-NO₃-LDH
-
Acid Yellow 49 (AY49)
-
Deionized water
Procedure:
-
Disperse the ZnAl-NO₃-LDH precursor in a solution of Acid Yellow 49.
-
Stir the suspension at room temperature for 24 hours to allow for the ion exchange to occur.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water to remove any physisorbed dye molecules.
-
Dry the AY49-intercalated LDH in an oven.
Characterization of AY49-Intercalated LDH
a) Powder X-ray Diffraction (XRD):
-
Purpose: To determine the crystalline structure and measure the basal spacing (d-spacing) of the LDH, which confirms the intercalation of AY49.
-
Procedure: Obtain the XRD pattern of the powder sample. The (003) reflection peak is used to calculate the basal spacing using Bragg's law. An increase in the d-spacing of the AY49-LDH compared to the precursor LDH indicates successful intercalation.
b) Fourier Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present in the sample and confirm the presence of AY49 in the LDH interlayer.
-
Procedure: Record the FTIR spectrum of the sample. The disappearance of the characteristic absorption band of the original interlayer anion (e.g., NO₃⁻ at around 1384 cm⁻¹) and the appearance of characteristic bands of AY49 confirm successful intercalation.
c) Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the intercalated dye.
-
Procedure: Heat the sample under a controlled atmosphere and measure the weight loss as a function of temperature. An increase in the decomposition temperature of the dye in the LDH compared to the pure dye indicates enhanced thermal stability.
Mandatory Visualizations
Caption: Workflow for the synthesis of AY49-intercalated LDH via the ion-exchange method.
Caption: Workflow for the direct synthesis of AY49-intercalated LDH via the co-precipitation method.
Applications
The intercalation of AY49 into LDHs opens up possibilities for various applications, primarily leveraging the enhanced stability of the dye and the anion-exchange properties of the LDH host.
Corrosion Inhibition
AY49-intercalated LDHs can be incorporated into polymer coatings to provide active corrosion protection for metal substrates. The LDH acts as a nanocontainer for the corrosion-inhibiting AY49 anions. When the coating is exposed to a corrosive environment (e.g., containing chloride ions), an ion-exchange process is triggered, leading to the release of the AY49 anions, which then inhibit the corrosion process at the metal surface.
Protocol for Evaluating Corrosion Inhibition Performance:
-
Coating Preparation: Disperse the AY49-LDH powder into a polymer matrix (e.g., epoxy resin) and apply it to a metal substrate (e.g., steel or aluminum alloy).
-
Electrochemical Testing:
-
Immerse the coated and uncoated (control) metal samples in a corrosive solution (e.g., 3.5 wt% NaCl solution).
-
Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization tests at regular intervals to monitor the corrosion resistance of the coatings.
-
An increase in the polarization resistance and a decrease in the corrosion current density for the AY49-LDH coated sample compared to the control indicate effective corrosion inhibition.
-
-
Salt Spray Test:
-
Expose the coated samples to a salt spray environment according to standard protocols (e.g., ASTM B117).
-
Visually inspect the samples for signs of corrosion (e.g., rusting, blistering) over time to assess the long-term protection performance.
-
References
Application Notes and Protocols for the Electrochemical Degradation of Acid Yellow 49
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the electrochemical degradation of the azo dye Acid Yellow 49 (C.I. 18640). This document outlines the key methodologies, operational parameters, and analytical techniques required to effectively degrade this pollutant in an aqueous solution.
Introduction
Acid Yellow 49 is a synthetic azo dye widely used in the textile industry. Due to its complex aromatic structure and the presence of an azo bond (-N=N-), it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Electrochemical Advanced Oxidation Processes (EAOPs) offer a promising and effective alternative for the degradation of such recalcitrant organic pollutants.[1] These methods rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which non-selectively oxidize organic molecules, leading to their mineralization into simpler, non-toxic compounds like CO2, water, and inorganic ions.[2][3]
The electrochemical degradation can proceed through two main pathways: direct and indirect oxidation.[1] In direct oxidation, the dye molecule is oxidized directly at the anode surface. In indirect oxidation, a mediator, such as hydroxyl radicals or active chlorine species (if chloride is present in the electrolyte), is electrochemically generated and subsequently attacks the dye molecule.[1] The efficiency of the degradation process is influenced by several factors, including the anode material, supporting electrolyte, current density, pH, and temperature.
Experimental Setup and Components
A typical experimental setup for the electrochemical degradation of Acid Yellow 49 consists of an electrochemical reactor, a DC power supply, and analytical instrumentation for monitoring the degradation process.
2.1. Electrochemical Reactor:
A filter-press type electrochemical flow cell is a commonly used configuration.[1] This setup ensures good mass transport of the dye molecules to the electrode surface. The reactor houses the anode and cathode, separated by a suitable distance.
2.2. Electrodes:
-
Anode: The choice of anode material is critical as it determines the efficiency of hydroxyl radical generation. Boron-Doped Diamond (BDD) anodes are highly effective due to their wide potential window for water discharge and weak interaction with hydroxyl radicals, making the radicals more available for oxidation.[1] Other commonly used anode materials include β-PbO2 and Dimensionally Stable Anodes (DSA®, e.g., Ti/RuO2-TiO2).[1]
-
Cathode: Stainless steel is a common choice for the cathode material.[3]
2.3. Power Supply:
A galvanostatic DC power supply is used to apply a constant current to the electrochemical cell.
2.4. Supporting Electrolyte:
An inert supporting electrolyte is added to the solution to increase its conductivity. Sodium sulfate (B86663) (Na2SO4) is a common choice as it is electrochemically stable and does not generate interfering species.[1] Sodium chloride (NaCl) can also be used, which leads to the formation of active chlorine species that can also contribute to the degradation process.[3]
Experimental Protocols
3.1. Preparation of Acid Yellow 49 Solution:
-
Prepare a stock solution of Acid Yellow 49 of a desired concentration (e.g., 100 mg/L) by dissolving the dye powder in deionized water.
-
Add the supporting electrolyte (e.g., 0.1 M Na2SO4) to the dye solution and stir until fully dissolved.
-
Adjust the pH of the solution to the desired value using dilute H2SO4 or NaOH.
3.2. Electrochemical Degradation Procedure:
-
Assemble the electrochemical flow cell with the chosen anode and cathode.
-
Circulate the prepared Acid Yellow 49 solution through the reactor at a constant flow rate.
-
Apply a constant current density (e.g., 5, 15, or 30 mA/cm²) using the DC power supply.
-
Maintain a constant temperature throughout the experiment (e.g., 25 °C).[1]
-
Collect samples of the solution at regular time intervals for analysis.
3.3. Analytical Monitoring:
The degradation of Acid Yellow 49 can be monitored using the following analytical techniques:
-
UV-Vis Spectrophotometry: To monitor the decolorization of the solution by measuring the absorbance at the maximum wavelength (λmax) of Acid Yellow 49, which is around 400 nm.[1]
-
Chemical Oxygen Demand (COD): To determine the amount of oxygen required to chemically oxidize the organic compounds in the solution. A decrease in COD indicates the mineralization of the dye.[1]
-
Total Organic Carbon (TOC): To measure the total amount of carbon in organic compounds, providing a direct measure of the extent of mineralization.[1]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the intermediate degradation products.
Data Presentation
The following tables summarize the quantitative data for the electrochemical degradation of Acid Yellow 49 under different experimental conditions.
Table 1: Effect of Anode Material and Current Density on the Degradation of Acid Yellow 49
| Anode Material | Current Density (mA/cm²) | Decolorization Efficiency (%) | COD Abatement (%) | TOC Abatement (%) | Reference |
| BDD | 5 | >95 (at 0.60 Ah/L) | 37 (at 0.60 Ah/L) | 20 (at 1.20 Ah/L) | |
| BDD | 15 | >95 | - | - | |
| BDD | 30 | >95 | - | - | |
| β-PbO2 | 5 | ~80 (at 0.60 Ah/L) | ~20 (at 0.60 Ah/L) | ~10 (at 1.20 Ah/L) | |
| β-PbO2 | 15 | >95 | - | - | |
| β-PbO2 | 30 | >95 | - | - | |
| DSA (Ti/RuO2-TiO2) | 5 | ~30 (at 0.60 Ah/L) | <10 (at 0.60 Ah/L) | <5 (at 1.20 Ah/L) | |
| DSA (Ti/RuO2-TiO2) | 15 | ~50 (at 0.60 Ah/L) | - | - | |
| DSA (Ti/RuO2-TiO2) | 30 | ~70 (at 0.60 Ah/L) | - | - |
Initial Dye Concentration: 100 mg/L; Supporting Electrolyte: 0.1 M Na2SO4
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for electrochemical degradation of Acid Yellow 49.
5.2. Proposed Degradation Pathway
The electrochemical degradation of Acid Yellow 49 is initiated by the attack of hydroxyl radicals (•OH) on the dye molecule. The degradation proceeds through the cleavage of the azo bond, followed by the opening of the aromatic rings, leading to the formation of smaller organic acids and finally mineralization to CO2, H2O, and inorganic ions.
Caption: Proposed degradation pathway of Acid Yellow 49 by hydroxyl radicals.
References
Application Notes and Protocols for the Adsorption of C.I. Acid Yellow 49 and Structurally Similar Acid Dyes on Various Adsorbent Materials
Introduction
C.I. Acid Yellow 49 is an anionic dye widely used in the textile industry. The release of effluents containing this dye into the environment poses significant ecological concerns due to its color, persistence, and potential toxicity. Adsorption has been identified as a promising and effective technology for the removal of Acid Yellow 49 and other acid dyes from aqueous solutions. This document provides detailed application notes and experimental protocols for the adsorption of this compound and similar acid dyes onto various materials, intended for researchers, scientists, and drug development professionals investigating water remediation techniques.
Adsorbent Materials
A variety of materials have been investigated for their efficacy in adsorbing acid dyes. The selection of an appropriate adsorbent depends on factors such as cost, availability, adsorption capacity, and regeneration potential. Commonly studied adsorbents include:
-
Natural Materials: Sepiolite (B1149698), a fibrous clay mineral, has demonstrated potential for dye removal.[1][2]
-
Activated Carbons: Derived from various precursors like agricultural waste (e.g., Euterpe oleracea, Pisum Sativum peels), activated carbons are highly effective due to their large surface area and porous structure.[3][4][5][6][7]
-
Biochars: Produced from the pyrolysis of biomass (e.g., Delonix regia), biochars are a cost-effective alternative to activated carbons.[8]
-
Modified Materials: Organobentonite/alginate hydrogel beads are examples of modified adsorbents with enhanced adsorption capabilities for specific pollutants.[9]
Quantitative Data on Adsorption Performance
The adsorption performance of different materials towards various acid yellow dyes is summarized in the tables below. The data is primarily based on the Langmuir and Freundlich isotherm models, which describe the equilibrium distribution of adsorbate between the solid and liquid phases, and the pseudo-second-order kinetic model, which describes the rate of adsorption.
Table 1: Langmuir Isotherm Parameters for Acid Dye Adsorption
| Adsorbent Material | Acid Dye | q_max (mg/g) | K_L (L/mg) | R² | Reference |
| Pisum Sativum Peels Activated Carbon | Acid Yellow 11 | 515.46 | - | 0.992 | [6] |
| Activated Animal Bone Char | Acid Yellow 17 | - | - | 0.9245 | [10] |
-
q_max: Maximum monolayer adsorption capacity.
-
K_L: Langmuir constant related to the affinity of binding sites.
-
R²: Correlation coefficient.
Table 2: Freundlich Isotherm Parameters for Acid Dye Adsorption
| Adsorbent Material | Acid Dye | K_F ((mg/g)(L/mg)¹/ⁿ) | n | R² | Reference |
| Sepiolite | Acid Yellow 49 | - | - | Reasonably Correlated | [1][2] |
| Activated Carbon (from Euterpe oleracea) | Acid Yellow 17 | - | - | Adjusted to model | [5] |
-
K_F: Freundlich constant indicative of adsorption capacity.
-
n: Adsorption intensity.
-
R²: Correlation coefficient.
Table 3: Pseudo-Second-Order Kinetic Parameters for Acid Dye Adsorption
| Adsorbent Material | Acid Dye | k₂ (g/mg·min) | R² | Reference |
| Activated Animal Bone Char | Acid Yellow 17 | - | 0.9967 | [10] |
| Activated Carbon (from Euterpe oleracea) | Acid Yellow 17 | - | Describes the process | [5] |
-
k₂: Pseudo-second-order rate constant.
-
R²: Correlation coefficient.
Experimental Protocols
The following are detailed methodologies for conducting batch adsorption studies for this compound and similar dyes.
3.1. Preparation of Adsorbent
The preparation method varies depending on the chosen adsorbent.
-
Sepiolite: The raw sepiolite sample is washed with distilled water to remove impurities, dried at 105°C for 24 hours, ground, and sieved to a uniform particle size (e.g., 75 µm).[2]
-
Activated Carbon/Biochar: The precursor material (e.g., agricultural waste) is washed, dried, and then subjected to pyrolysis at a high temperature (e.g., 800°C) in an inert atmosphere (e.g., nitrogen).[11] Chemical activation, for instance with NaOH, can be employed to enhance surface area and porosity.[11]
3.2. Batch Adsorption Experiments
Batch experiments are performed to determine the adsorption capacity and kinetics.
Materials and Reagents:
-
Adsorbent material
-
Stock solution of this compound (or other acid dye) of known concentration (e.g., 1000 mg/L)
-
Distilled water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Erlenmeyer flasks (e.g., 250 mL)
-
Shaker (thermostated, if studying temperature effects)
-
Centrifuge
-
UV-Vis Spectrophotometer
-
pH meter
Protocol:
-
Preparation of Dye Solutions: Prepare a series of dye solutions of varying initial concentrations (e.g., 50-300 mg/L) by diluting the stock solution with distilled water.[10]
-
Adsorption Procedure:
-
For each experimental run, add a specific amount of adsorbent (e.g., 0.1 g) to a flask containing a known volume of the dye solution (e.g., 100 mL).[8]
-
Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.[8][10] The optimal pH for anionic dye adsorption is often in the acidic range (e.g., pH 2).[10][11]
-
Place the flasks in a shaker and agitate at a constant speed (e.g., 200 rpm) and temperature for a predetermined contact time.[8]
-
-
Kinetic Studies: To determine the equilibrium time, conduct experiments at different contact times (e.g., 10-150 min), keeping the initial dye concentration, adsorbent dose, and pH constant.[10]
-
Isotherm Studies: To investigate the adsorption isotherm, vary the initial dye concentration while keeping the adsorbent dose, pH, and contact time (at equilibrium) constant.
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the specific dye.
-
-
Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium, q_e (mg/g), using the following equation: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium dye concentrations (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).[10]
-
Calculate the percentage of dye removal using: % Removal = ((C_0 - C_e) / C_0) * 100
-
Fit the experimental data to kinetic (e.g., pseudo-first-order, pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models to determine the respective parameters.
-
Visualizations
Experimental Workflow for Batch Adsorption Studies
References
- 1. [PDF] REMOVAL OF ACID YELLOW 49 FROM AQUEOUS SOLUTION BY ADSORPTION | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption of yellow dye: Acid yellow RR from its aqueous solution using two different samples of activated carbon by static batch method [scirp.org]
- 5. rsdjournal.org [rsdjournal.org]
- 6. Isotherm and kinetic studies of acid yellow 11 dye adsorption from wastewater using Pisum Sativum peels microporous activated carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption of Acid Yellow 36 and direct blue 86 dyes to Delonix regia biochar-sulphur - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iwaponline.com [iwaponline.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for C.I. Acid Yellow 49 as a Potential Tracer Dye in Fluid Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 49, also known by names such as Acid Yellow GR, is a monoazo dye traditionally used in the textile and leather industries for dyeing wool, silk, and nylon.[1][2] Its properties, including water solubility and vibrant color, suggest its potential as a tracer dye for fluid dynamics research.[3] Tracer dyes are instrumental in visualizing and quantifying flow patterns, velocities, and mixing characteristics in various fluid systems.[1] This document provides a comprehensive overview of the known properties of this compound and outlines a proposed protocol for its evaluation and use as a tracer dye in experimental fluid dynamics.
Physicochemical and Photophysical Properties
The effective use of a tracer dye is dependent on its physical, chemical, and optical properties. The known characteristics of this compound are summarized below. A critical first step for any researcher is to experimentally determine the photophysical properties to ascertain its utility for fluorescence-based studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| C.I. Name | Acid Yellow 49 | |
| C.I. Number | 18640 | [1] |
| CAS Number | 12239-15-5 | [5] |
| Molecular Formula | C₁₆H₁₂Cl₂N₅NaO₃S | [1][5] |
| Molecular Weight | 448.26 g/mol | [1][5] |
| Appearance | Yellow Powder | [6] |
| Solubility | Soluble in water | [3] |
Table 2: Photophysical Properties of this compound
| Property | Value | Notes |
| Classification | Fluorescent Dye | [4] |
| Color in Solution | Brilliant Yellow | |
| Maximum Absorption (λmax) | To be determined | A λmax of 400 nm for the azo chromophore has been noted in degradation studies.[7] A similar dye, Acid Yellow 73, has a reported λmax of 493.5 nm.[3] |
| Maximum Emission (λem) | To be determined | Must be determined experimentally using a spectrofluorometer. |
| Quantum Yield (Φ) | To be determined | A key parameter for the brightness of the fluorescence. |
| Photostability | To be determined | Crucial for experiments with prolonged light exposure. |
Experimental Protocols
The following protocols are designed as a guide for the initial evaluation and subsequent application of this compound as a tracer dye.
Protocol for Characterization of Spectroscopic Properties
Objective: To determine the optimal excitation and emission wavelengths of this compound for fluorescence-based detection.
Materials:
-
This compound powder
-
Deionized water
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Analytical balance and standard laboratory glassware
Methodology:
-
Prepare a Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of deionized water to create a 100 mg/L stock solution.
-
Prepare a Dilute Solution: Prepare a dilute solution (e.g., 1 mg/L) from the stock solution for analysis.
-
Measure Absorption Spectrum: Use the UV-Vis spectrophotometer to measure the absorption spectrum of the dilute solution from 300 nm to 600 nm to identify the maximum absorption wavelength (λmax).
-
Measure Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λmax.
-
Scan a range of emission wavelengths (e.g., λmax + 20 nm to 700 nm) to find the wavelength of maximum emission (λem).
-
-
Measure Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the determined λem.
-
Scan a range of excitation wavelengths (e.g., 300 nm to λem - 20 nm) to confirm the optimal excitation wavelength.
-
-
Record Data: Document the optimal excitation and emission wavelengths for use in subsequent fluorescence-based experiments.
Protocol for a Qualitative Flow Visualization Study
Objective: To visually assess flow patterns in a simple fluid system using this compound.
Materials:
-
This compound stock solution (e.g., 100 mg/L)
-
Flow channel or transparent vessel (e.g., beaker with a magnetic stirrer)
-
Fluid for the system (e.g., water)
-
Injection system (e.g., syringe with a fine needle)
-
Lighting source (e.g., white light sheet or lamp)
-
High-resolution camera for recording
Methodology:
-
System Setup: Fill the flow channel or vessel with the working fluid and establish the desired flow conditions (e.g., laminar or turbulent flow).
-
Dye Injection: Carefully inject a small, steady stream of the this compound stock solution into the flow at the point of interest.
-
Visualization: Illuminate the flow field. The dye will follow the streamlines, revealing flow patterns, vortices, and mixing zones.
-
Recording: Record the flow patterns using the camera for later analysis.
-
Analysis: Qualitatively analyze the images or videos to understand the fluid dynamics of the system.
Protocol for a Quantitative Concentration Measurement Study
Objective: To quantify the concentration of this compound in fluid samples using fluorometry.
Materials:
-
Calibrated spectrofluorometer with appropriate filters or monochromators for the determined excitation and emission wavelengths.
-
This compound stock solution.
-
Fluid system for the experiment.
-
Sample collection vials.
-
Standard laboratory glassware for preparing calibration standards.
Methodology:
-
Prepare Calibration Standards: Create a series of known concentrations of this compound in the same fluid used in the experiment.
-
Generate Calibration Curve:
-
Measure the fluorescence intensity of each calibration standard using the spectrofluorometer set to the predetermined optimal excitation and emission wavelengths.
-
Plot fluorescence intensity versus concentration and perform a linear regression to generate a calibration curve.
-
-
Run Experiment and Collect Samples:
-
Introduce a known amount of this compound into the fluid system.
-
Collect fluid samples at various time points and locations as required by the experimental design.
-
-
Measure Sample Fluorescence: Measure the fluorescence intensity of the collected samples.
-
Calculate Concentration: Use the calibration curve to determine the concentration of this compound in each sample.
-
Data Analysis: Analyze the concentration data to determine parameters such as residence time distribution, mixing efficiency, or dispersion coefficients.
Safety Precautions
Based on the Material Safety Data Sheet (MSDS), the following precautions should be taken when handling this compound powder:[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, wear an approved respirator.[5]
-
Handling: Avoid contact with eyes, skin, and clothing. Minimize dust generation and accumulation. Wash thoroughly after handling.[5]
-
Storage: Store in a cool, dry place in a tightly sealed container.[5]
-
Health Hazards: The substance may be harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[5]
Visualization of Experimental Workflow
The logical progression for evaluating and using this compound as a tracer dye is outlined in the workflow diagram below.
Caption: Workflow for evaluating this compound as a tracer dye.
References
- 1. Acid Yellow 49 - Acid Yellow GR - Acid Yellow 3 GK from Emperor Chem [emperordye.com]
- 2. China Acid Yellow 49 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. pigment-dye.com [pigment-dye.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application of Acid Yellow 49 in Environmental Remediation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the environmental remediation of Acid Yellow 49, a brilliant yellow azo dye extensively used in the textile and leather industries.[1] Due to its complex aromatic structure, Acid Yellow 49 is resistant to conventional wastewater treatment methods, posing environmental concerns.[1][2] This guide summarizes key quantitative data from various remediation studies and provides detailed experimental protocols for adsorption, electrochemical degradation, and biodegradation processes.
I. Remediation Strategies and Quantitative Data
Several methods have been investigated for the removal and degradation of Acid Yellow 49 from aqueous solutions. The primary approaches include adsorption onto low-cost materials, advanced electrochemical oxidation, and enzymatic biodegradation.
Adsorption
Adsorption is a widely studied method for dye removal due to its simplicity and efficiency.[3] Various adsorbents have been tested for the removal of acid dyes, with performance depending on factors like pH, temperature, and the adsorbent's surface chemistry.[4]
Table 1: Adsorption Parameters for Acid Dye Removal
| Adsorbent | Target Dye | Initial Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Temperature (°C) | Removal Efficiency (%) | Reference |
| Sepiolite (B1149698) | Acid Yellow 49 | Not specified | 10 | Decreasing pH increases adsorption | 60 | Increasing temperature increases adsorption | Not specified | [5][6] |
| Activated Bone Char | Acid Yellow 17 | 50 | 20 | 2 | 120 | Not specified | 91.43 | [7] |
| Pea Peels-Activated Carbon | Acid Yellow 11 | 100 | 1.0 | 2 | Not specified | Not specified | 99.10 | [8] |
Note: Data for Acid Yellow 17 and 11 are included to provide context for acidic dye adsorption, as specific quantitative efficiency for Acid Yellow 49 on sepiolite was not detailed in the provided search results.
Electrochemical Degradation
Electrochemical methods, particularly advanced oxidation processes, can achieve complete mineralization of organic dyes into simpler, non-toxic compounds.[1][2] The efficiency of these processes is highly dependent on the anode material and operating conditions such as current density.
Table 2: Electrochemical Degradation of Acid Yellow 49 (100 mg/L in 0.1 M Na₂SO₄)
| Anode Material | Current Density (mA/cm²) | Time for 100% Decolorization (min) | TOC Removal after 360 min (%) | COD Removal after 360 min (%) | Reference |
| Boron-Doped Diamond (BDD) | 5 | 120 | ~95 | ~100 | [1][2][9] |
| Boron-Doped Diamond (BDD) | 15 | 60 | ~98 | ~100 | [1][2] |
| Boron-Doped Diamond (BDD) | 30 | 30 | ~100 | ~100 | [1][2] |
| β-PbO₂ | 30 | 120 | ~70 | ~85 | [2] |
| DSA (Ti/RuO₂-TiO₂) | 30 | 240 | ~25 | ~40 | [2] |
Biodegradation
Enzymatic degradation offers an environmentally friendly approach to dye remediation. Laccase, an oxidoreductase enzyme, has been shown to effectively decolorize azo dyes.[10][11]
Table 3: Biodegradation of Acid Yellow Dye
| Microorganism | Enzyme | Dye Concentration | Incubation Time (h) | Decolorization Efficiency (%) | Reference |
| Bacillus sp. Strain TR | Laccase | Not specified | 96 | 76.4 | [10] |
II. Experimental Protocols
Adsorption Studies Protocol
This protocol is based on the methodology for the removal of acid dyes using sepiolite and other adsorbents.[6][7]
Objective: To determine the adsorption capacity of a selected adsorbent for Acid Yellow 49.
Materials:
-
Acid Yellow 49 dye stock solution (e.g., 1000 mg/L)
-
Adsorbent (e.g., sepiolite, activated bone char)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks (250 mL)
-
Thermostated shaker bath
-
UV-Vis Spectrophotometer
-
pH meter
-
Filter paper
Procedure:
-
Preparation of Dye Solutions: Prepare a series of Acid Yellow 49 solutions of varying concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with deionized water.
-
Batch Adsorption Experiments:
-
For each concentration, place a fixed volume of the dye solution (e.g., 100 mL) into a 250 mL conical flask.
-
Add a predetermined amount of the adsorbent (e.g., 1 g, corresponding to a 10 g/L dose).
-
Adjust the pH of the solution to the desired value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks in a thermostated shaker bath and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a specified contact time (e.g., 120 minutes) to reach equilibrium.[5][7]
-
-
Analysis:
-
After the desired contact time, filter the samples to separate the adsorbent from the solution.
-
Measure the final concentration of Acid Yellow 49 in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax = 400 nm).[9]
-
-
Data Calculation:
-
Calculate the percentage of dye removal using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ, in mg/g) using: qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
-
Isotherm and Kinetic Studies: To further characterize the adsorption process, conduct experiments by varying the initial dye concentration (for isotherm studies) and contact time (for kinetic studies) and fit the data to models like Langmuir, Freundlich, pseudo-first-order, and pseudo-second-order.[5][7]
Electrochemical Degradation Protocol
This protocol is based on the electrochemical degradation of Acid Yellow 49 using a flow reactor.[2][9]
Objective: To evaluate the efficiency of an electrochemical system for the degradation of Acid Yellow 49.
Materials:
-
Acid Yellow 49 solution (e.g., 100 mg/L)
-
Supporting electrolyte (e.g., 0.1 M Na₂SO₄)
-
Electrochemical flow reactor with an anode (e.g., BDD) and a cathode
-
DC power supply (galvanostat)
-
UV-Vis Spectrophotometer
-
Total Organic Carbon (TOC) analyzer
-
Chemical Oxygen Demand (COD) analysis kit
Procedure:
-
Electrolyte Preparation: Prepare a solution of Acid Yellow 49 (100 mg/L) in 0.1 M Na₂SO₄.
-
Electrode Pre-treatment: Before each experiment, pre-treat the anode by running the system with the supporting electrolyte solution (0.1 M Na₂SO₄) at the desired current density for 10 minutes.[9]
-
Electrolysis:
-
Fill the electrochemical flow system with the prepared Acid Yellow 49 solution.
-
Apply a constant current density (e.g., 5, 15, or 30 mA/cm²) using the galvanostat.
-
Circulate the solution through the reactor at a constant flow rate.
-
-
Sampling and Analysis:
-
Collect samples at specific time intervals (e.g., 0, 15, 30, 60, 120, 180, 240, 360 minutes).
-
Decolorization: Measure the absorbance of the samples at 400 nm using a UV-Vis spectrophotometer to monitor the decrease in color.
-
Mineralization: Determine the Total Organic Carbon (TOC) content of the samples using a TOC analyzer.
-
Oxidation: Measure the Chemical Oxygen Demand (COD) of the samples to assess the reduction in organic load.
-
-
Data Analysis:
-
Plot decolorization efficiency, TOC removal (%), and COD removal (%) as a function of electrolysis time.
-
Biodegradation Protocol
This protocol is adapted from a study on the biodegradation of an acid yellow dye using laccase from Bacillus sp.[10]
Objective: To assess the potential of a microbial culture or its enzymes to degrade Acid Yellow 49.
Materials:
-
Acid Yellow 49 solution
-
Bacterial strain capable of producing laccase (e.g., Bacillus sp.)
-
Appropriate culture medium (e.g., nutrient broth or a specialized medium for enzyme production)
-
Incubator shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the selected bacterial strain in a suitable liquid medium until it reaches the exponential growth phase.
-
Enzyme Production (for cell-free extract):
-
Inoculate a production medium with the prepared inoculum and incubate under optimal conditions for laccase production (e.g., specific pH, temperature, and aeration).
-
After incubation, centrifuge the culture to separate the cells. The supernatant can be used as a source of extracellular laccase.
-
-
Degradation Assay:
-
Prepare flasks containing a defined concentration of Acid Yellow 49 in a suitable buffer or minimal salts medium.
-
Inoculate the flasks with either the whole bacterial culture or the cell-free enzyme extract.
-
Incubate the flasks under static or shaking conditions at a controlled temperature for a specified period (e.g., up to 96 hours).
-
Include a control flask without the inoculum/enzyme to account for any abiotic decolorization.
-
-
Analysis:
-
At regular intervals, withdraw samples from the flasks.
-
Centrifuge the samples if using a whole culture to remove bacterial cells.
-
Measure the absorbance of the supernatant at 400 nm to determine the residual dye concentration.
-
-
Data Calculation: Calculate the decolorization efficiency (%) as described in the adsorption protocol.
III. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Remediation of Dyes from Industrial Wastewater Using Low-Cost Adsorbents [ouci.dntb.gov.ua]
- 4. Phytoremediative adsorption methodologies to decontaminate water from dyes and organic pollutants - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02104A [pubs.rsc.org]
- 5. [PDF] REMOVAL OF ACID YELLOW 49 FROM AQUEOUS SOLUTION BY ADSORPTION | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. iwaponline.com [iwaponline.com]
- 8. Isotherm and kinetic studies of acid yellow 11 dye adsorption from wastewater using Pisum Sativum peels microporous activated carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: C.I. Acid Yellow 49 Staining Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing C.I. Acid Yellow 49 for effective tissue staining. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your staining procedures and achieve high-quality, consistent results.
Troubleshooting Guide
Encountering issues with your staining protocol? This guide addresses common problems and provides actionable solutions to improve the staining efficiency of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Inadequate Deparaffinization: Residual paraffin (B1166041) wax can block the dye from accessing the tissue. | Ensure complete removal of paraffin by using fresh xylene and sufficient incubation times.[1] |
| Suboptimal pH of Staining Solution: The staining intensity of acid dyes is highly dependent on an acidic pH to protonate tissue proteins.[2] | Prepare the staining solution with a weak acid, such as 1% acetic acid, to achieve a pH between 4 and 5. | |
| Insufficient Dye Concentration: The dye solution may be too dilute to effectively stain the tissue components. | Increase the concentration of this compound in the staining solution. A typical starting range is 0.1% to 1% (w/v). | |
| Inadequate Incubation Time or Temperature: Insufficient time or low temperature can lead to incomplete dye binding. | Increase the incubation time in the staining solution. While often performed at room temperature, gentle heating to 37-56°C can enhance staining intensity.[3] | |
| Uneven or Patchy Staining | Incomplete Reagent Coverage: The entire tissue section may not have been uniformly covered with the staining solution. | Ensure the tissue section is completely immersed in the staining solution. Agitation during incubation can also promote even staining. |
| Tissue Drying During Staining: If the tissue section dries out at any stage, it can lead to inconsistent staining and artifacts. | Keep the slides moist throughout the entire staining process, from deparaffinization to mounting. | |
| Poor Fixation: Improper or uneven fixation can result in variable dye uptake across the tissue. | Ensure the tissue is adequately and uniformly fixed according to standard histological procedures. | |
| High Background Staining | Excessive Dye Concentration: A highly concentrated dye solution can lead to non-specific binding and high background. | Reduce the concentration of this compound in the staining solution. |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide. | Rinse slides thoroughly with distilled water or a weak acid solution (e.g., 1% acetic acid) after staining to remove unbound dye. | |
| Overstaining: Leaving the slides in the staining solution for too long can cause excessive background staining. | Reduce the incubation time in the this compound solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
A1: this compound is an anionic (negatively charged) dye. In an acidic solution, the amino groups (-NH2) of proteins within the tissue become protonated (-NH3+). This positive charge attracts the negatively charged this compound dye molecules, leading to their binding to cytoplasmic and extracellular proteins. The intensity of the staining is therefore pH-dependent, with more acidic conditions generally resulting in stronger staining.[2][4]
Q2: What is the optimal pH for a this compound staining solution?
A2: The optimal pH for most acid dye staining is in the acidic range, typically between pH 4 and 5. This is achieved by adding a weak acid, such as acetic acid, to the aqueous dye solution. At this pH, most tissue proteins will have a net positive charge, promoting strong binding of the anionic dye.[2]
Q3: Can I use this compound in combination with other stains?
A3: Yes, this compound is often used as a counterstain in various histological techniques, such as in trichrome staining methods.[5] It provides a yellow color to cytoplasm and muscle, creating contrast with nuclear stains (like hematoxylin) and collagen stains (like aniline (B41778) blue or light green).
Q4: How can I prepare the this compound staining solution?
A4: A typical starting concentration for the staining solution is 0.1% to 1% (w/v) of this compound powder dissolved in distilled water. To achieve the desired acidic pH, add 1% acetic acid to the solution. It is recommended to filter the solution before use to remove any undissolved particles.
Q5: What is the recommended incubation time and temperature for staining?
A5: The optimal incubation time can vary depending on the tissue type, fixation method, and desired staining intensity. A good starting point is 5-10 minutes at room temperature.[5] If the staining is too weak, you can increase the incubation time or gently heat the solution to 37-56°C.[3]
Experimental Protocols
Below is a detailed protocol for using this compound as a counterstain for cytoplasm and muscle in a trichrome-like staining procedure. Note that this is a general protocol and may require optimization for your specific application.
Protocol: this compound Staining for Tissue Sections
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
This compound (C.I. 18640)
-
Distilled water
-
Glacial acetic acid
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Nuclear stain (e.g., Weigert's iron hematoxylin)
-
Collagen stain (e.g., 1% Aniline Blue in 2% acetic acid)
-
1% Phosphomolybdic acid solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides through 100% ethanol (2 changes, 3 minutes each).
-
Hydrate through 95% ethanol (2 minutes), and 70% ethanol (2 minutes).
-
Rinse well in running tap water, followed by a final rinse in distilled water.
-
-
Nuclear Staining:
-
Stain nuclei with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Rinse in running tap water for 5-10 minutes.
-
Differentiate in 1% acid alcohol if necessary.
-
Rinse in running tap water, then in distilled water.
-
-
Mordanting (Optional but Recommended):
-
Immerse slides in 1% phosphomolybdic acid for 5-10 minutes. This step can improve the differential staining of collagen.
-
Rinse briefly in distilled water.
-
-
Cytoplasmic and Muscle Staining:
-
Prepare the staining solution: 0.5g of this compound in 100 mL of distilled water containing 1 mL of glacial acetic acid. Filter before use.
-
Immerse slides in the this compound solution for 5-10 minutes.
-
-
Collagen Staining (for Trichrome):
-
Rinse briefly in distilled water.
-
Immerse slides in 1% Aniline Blue solution for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Rinse slides briefly in 1% acetic acid.
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene (5 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Black
-
Cytoplasm, Muscle, Erythrocytes: Yellow
-
Collagen: Blue
Visualizations
Caption: Mechanism of this compound Staining.
Caption: General workflow for this compound staining.
References
Troubleshooting poor solubility of Acid Yellow 49 in aqueous buffers
Technical Support Center: Acid Yellow 49
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Acid Yellow 49 in aqueous buffers for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: I'm having difficulty dissolving Acid Yellow 49 powder in my aqueous buffer at room temperature. What is the first step I should take?
The primary factor governing the solubility of Acid Yellow 49, an anionic azo dye, is the pH of your buffer. The molecule contains a sulfonic acid group, which must be deprotonated (ionized) to become soluble in water.
-
Initial Action: Check the pH of your buffer solution. Acid Yellow 49 is significantly more soluble in neutral to alkaline conditions.[1][2] The solution's fluorescence, a characteristic of its dissolved state, disappears upon acidification and reappears when neutralized or alkalized.[1][2]
-
Recommendation: Ensure your buffer pH is between 7.0 and 8.5.[1] If your experimental conditions permit, adjusting the pH to the higher end of this range can significantly improve solubility.
Q2: My buffer is already at pH 7.5, but the solubility is still poor. What's the next step?
If the pH is optimal and solubility remains low, temperature is the next parameter to adjust.
-
Initial Action: Gently warm the solution. The solubility of many acid dyes increases with temperature.[3]
-
Recommendation: Warm your buffer to between 40-50°C while stirring. For higher concentrations, temperatures up to 90°C may be required to achieve maximum solubility.[1] Avoid boiling the solution, as it may cause degradation of the dye. Allow the solution to cool to room temperature before use. If precipitation occurs upon cooling, the solution may be supersaturated.
Q3: I've adjusted the pH and tried warming the solution, but I still see particulates. What other methods can I try?
Mechanical agitation and the use of co-solvents can aid dissolution.
-
Mechanical Methods: Place the solution in a sonicator bath for 10-15 minute intervals. The ultrasonic energy can help break up aggregates of the dye powder and increase the rate of dissolution.
-
Co-solvents: If your experimental protocol allows, the addition of a small amount of a water-miscible organic solvent can improve solubility. Acid Yellow 49 is slightly soluble in ethanol (B145695).[1][4]
-
Recommendation: Start by adding ethanol up to 5-10% of the total volume. Add the co-solvent slowly while stirring vigorously. Always verify that the co-solvent will not interfere with your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the maximum achievable concentration of Acid Yellow 49 in water?
The maximum solubility is highly dependent on temperature. At 90°C, a solubility of ≥50 g/L can be achieved.[1] At room temperature, the solubility is significantly lower and is highly influenced by the pH and ionic strength of the buffer.
Q2: How does the ionic strength of the buffer affect the solubility of Acid Yellow 49?
For some acid dyes, a high concentration of electrolytes (salts) can decrease solubility due to the common ion effect.[5] However, studies on the adsorption of Acid Yellow 49 have shown that the amount of dissolved dye can increase with increasing ionic strength in certain contexts.[6][7]
-
Recommendation: If you are using a high molarity buffer (e.g., >100 mM) and experiencing issues, try preparing the dye in a lower molarity buffer or in deionized water with the pH adjusted, and then add it to your more concentrated buffer.
Q3: Is Acid Yellow 49 stable in solution?
Acid Yellow 49 is generally stable under normal laboratory conditions (room temperature, protected from light).[8] However, like many organic dyes, prolonged exposure to light can cause photodegradation. Strong oxidizing or reducing agents are incompatible with the dye.[8]
-
Recommendation: Store stock solutions in amber bottles or wrap them in foil to protect from light.[9] For long-term storage, consider refrigerating the solution at 2-8°C.[10]
Q4: Can I use a vortexer to mix the solution?
Yes, vortexing is a suitable method for initial mixing. For stubborn dissolution issues, continuous stirring with a magnetic stir bar over a period of several hours is more effective.
Data & Protocols
Physicochemical Properties of Acid Yellow 49
| Property | Value | Source |
| C.I. Name | Acid Yellow 49 | |
| C.I. Number | 18640 | [11] |
| CAS Number | 12239-15-5 | [12] |
| Molecular Formula | C₁₆H₁₂Cl₂N₅NaO₃S | [13] |
| Molecular Weight | 448.26 g/mol | [13] |
| Appearance | Yellow powder | [4] |
| Solubility in Water | ≥50 g/L (at 90°C) | [1] |
| Solubility in Ethanol | Slightly soluble | [1][4] |
| Optimal pH Range | 7.0 - 8.5 (for a 10 g/L solution) | [1] |
Protocol: Preparation of a 1 mg/mL Acid Yellow 49 Stock Solution
-
Weighing: Accurately weigh 10 mg of Acid Yellow 49 powder.
-
Initial Mixing: Add the powder to a beaker or flask containing approximately 8 mL of your desired aqueous buffer (e.g., 50 mM Phosphate Buffer).
-
pH Check & Adjustment:
-
Place a calibrated pH probe into the solution.
-
If the pH is below 7.0, add 0.1 M NaOH dropwise while stirring until the pH is in the range of 7.5 - 8.0. The powder should begin to dissolve as the pH increases.
-
-
Gentle Heating (If Necessary):
-
If dissolution is incomplete, place the beaker on a hot plate stirrer.
-
Set the temperature to 40-50°C and stir until the dye is fully dissolved. Do not exceed 60°C unless higher concentrations are required and you have verified the dye's stability at that temperature.
-
-
Sonication (If Necessary):
-
If aggregates persist, place the covered beaker in a water bath sonicator for 10-15 minutes.
-
-
Final Volume Adjustment:
-
Once the dye is fully dissolved, transfer the solution to a 10 mL volumetric flask.
-
Rinse the original beaker with a small amount of buffer and add the rinse to the flask.
-
Bring the solution to the final volume of 10 mL with the buffer.
-
-
Filtration & Storage:
-
Filter the solution through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Store the final stock solution in a light-protected container at 4°C.
-
Visual Guides
Caption: Troubleshooting workflow for dissolving Acid Yellow 49.
References
- 1. pigment-dye.com [pigment-dye.com]
- 2. Acid Yellow 49 Acid Yellow 3 Gk [pigment-dye.com]
- 3. hztya.com [hztya.com]
- 4. China Acid Yellow 49 100% with Yellow powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 5. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] REMOVAL OF ACID YELLOW 49 FROM AQUEOUS SOLUTION BY ADSORPTION | Semantic Scholar [semanticscholar.org]
- 8. cncolorchem.com [cncolorchem.com]
- 9. US20120183531A1 - Methods for Inhibiting Yellow Color Formation in a Composition - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Acid Yellow 49 - Acid Yellow GR - Acid Yellow 3 GK from Emperor Chem [emperordye.com]
- 12. Acid Yellow 49, Acid Yellow GR [xcwydyes.com]
- 13. Acid Yellow 49 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
Technical Support Center: C.I. Acid Yellow 49 Photobleaching Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of C.I. Acid Yellow 49 (C.I. 18640) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
A1: this compound is a single azo dye with the molecular formula C16H12Cl2N5NaO3S.[1][2] Azo dyes are known to be susceptible to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to light. This process is often initiated by the absorption of UV and visible light, leading to the cleavage of covalent bonds within the chromophore, the part of the molecule responsible for its color.
Q2: What are the primary mechanisms behind the photobleaching of azo dyes like Acid Yellow 49?
A2: The photobleaching of azo dyes can occur through two primary pathways: UV light-induced unimolecular decomposition and visible light-induced photo-oxidation. In the presence of oxygen, the excited dye molecule can generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then attack and degrade the dye molecule. The specific mechanism can depend on whether the dye exists in its azo or hydrazone tautomeric form.[3]
Q3: What general strategies can I employ to minimize photobleaching of this compound?
A3: Several strategies can be effective in reducing the photobleaching of this compound:
-
Minimize Light Exposure: The most straightforward method is to reduce the intensity and duration of light exposure. This can be achieved by using neutral-density filters, reducing illumination power, and only exposing the sample to light when actively acquiring data.[4]
-
Use of UV Absorbers: These compounds preferentially absorb UV radiation and dissipate it as heat, thereby protecting the dye from photodegradation. Common classes include benzophenones and benzotriazoles.[5]
-
Application of Antioxidants and Stabilizers: Antioxidants can quench reactive oxygen species that contribute to photo-oxidation. Hindered Amine Light Stabilizers (HALS) are another class of stabilizers that can improve the lightfastness of dyes.
-
Control of the Microenvironment: The photostability of a dye can be influenced by its local environment. Factors such as the substrate, pH, and presence of other chemicals can either accelerate or inhibit photobleaching.
Q4: Are there commercially available reagents specifically designed to prevent the photobleaching of this compound?
A4: While there may not be antifade reagents marketed specifically for this compound, many general-purpose antifade mounting media and light stabilizers can be effective. It is recommended to test a few different options to determine the best performer for your specific application. For textile applications, various UV absorbers and lightfastness enhancers are available.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid fading of this compound upon illumination. | High-intensity light source. Prolonged exposure time. Presence of oxidizing agents. | Reduce the intensity of the light source using neutral-density filters. Minimize the duration of light exposure. Ensure the experimental medium is free of strong oxidizing agents. |
| Inconsistent photobleaching rates between samples. | Variations in sample preparation. Differences in the concentration of the dye or stabilizers. Inconsistent illumination conditions. | Standardize the sample preparation protocol. Ensure precise and consistent concentrations of all components. Maintain identical illumination intensity and duration for all samples. |
| UV absorber or stabilizer is ineffective. | Incorrect type of stabilizer for the dye/substrate combination. Insufficient concentration of the stabilizer. Improper application method. | Test different classes of UV absorbers (e.g., benzophenones, benzotriazoles) or antioxidants. Optimize the concentration of the stabilizer. Ensure the stabilizer is properly dissolved and incorporated into the sample. |
| Stabilizer alters the color or properties of the sample. | Some UV absorbers, like certain hydroxybenzophenone types, can cause yellowing. The stabilizer may interact with the dye or substrate. | Select a non-yellowing UV absorber, such as a benzotriazole (B28993) type.[7] Test for any unwanted interactions between the stabilizer and your sample components in a small-scale pilot experiment. |
Quantitative Data on Photobleaching Prevention
The following table summarizes the lightfastness of this compound on nylon fabric when treated with different UV absorbers. The lightfastness is rated on a scale of 1 to 8, where a higher number indicates better resistance to fading.
| Treatment | UV Absorber Class | Lightfastness Rating (0.5% owf) |
| Control (untreated) | N/A | 3.3 |
| UA2 | Not Specified | 5.5 |
| UA3 | Not Specified | 5.2 |
| UA1 | Not Specified | 4.7 |
| UA6 | Not Specified | 3.7 |
| UA4 | Not Specified | 3.3 |
| UA5 | Benzophenone (B1666685) | 3.2 |
| UA7 | Benzophenone | 2.6 |
Data sourced from a study on the influence of shade depth on the effectiveness of UV absorbers.[8] "owf" stands for "on weight of fiber."
Experimental Protocols
Protocol for Applying a UV Absorber to a Textile Substrate Dyed with this compound
This protocol is a general guideline for applying a UV absorber to a textile sample in a laboratory setting.
Materials:
-
Textile sample dyed with this compound
-
UV absorber (e.g., a benzophenone or benzotriazole derivative)
-
Suitable solvent for the UV absorber (e.g., D-Limonene, perchloroethylene, or water with an emulsifier)
-
Laboratory dyeing machine or water bath with temperature control
-
Beakers and stirring equipment
-
Acetic acid (for pH adjustment)
Procedure:
-
Preparation of the UV Absorber Solution:
-
Dissolve the UV absorber in the chosen solvent to create a stock solution. For example, a 2% solution can be prepared by dissolving 2 grams of the UV absorber in 98 mL of the solvent.[9] If using a water-immiscible solvent for a water-based application, an appropriate emulsifier should be added.
-
-
Preparation of the Treatment Bath:
-
Prepare a treatment bath with a specific liquor ratio (e.g., 10:1).
-
Add the required amount of the UV absorber stock solution to the bath to achieve the desired concentration on the fabric (e.g., 0.4% to 4.0% active UV absorber to the dry weight of the textile).[5]
-
Adjust the pH of the bath to approximately 4.8 using a dilute solution of acetic acid.[5][10]
-
-
Application of the UV Absorber:
-
Immerse the dyed textile sample in the treatment bath.
-
Gradually heat the bath to the recommended application temperature. For polyester, this may be as high as 130°C.[5][10] For other fibers like wool or nylon, a lower temperature around 100°C may be used.
-
Hold the temperature for a specified duration, typically 30 to 60 minutes, to allow for the exhaustion of the UV absorber onto the fiber.
-
-
Rinsing and Drying:
-
After the treatment, cool the bath down.
-
Thoroughly rinse the textile sample with warm and then cold water to remove any unfixed UV absorber.
-
Air-dry the treated sample.
-
Visualizations
Photodegradation Pathway of Azo Dyes
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. China Acid Yellow 49 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. jocpr.com [jocpr.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 6. download.atlantis-press.com [download.atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Characterizing and Optimizing Novel Dyes for Fluorescence Microscopy
Introduction
The following guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization and optimization of novel or poorly documented dyes for fluorescence microscopy. While this guide uses "Acid Yellow 49" as a hypothetical example, the principles and protocols outlined here are broadly applicable to any new potential fluorophore. Currently, there is limited specific data available in scientific literature regarding the use of Acid Yellow 49 for fluorescence microscopy. Therefore, this guide offers a general methodology for its evaluation.
Frequently Asked Questions (FAQs)
Q1: I want to use a novel dye, "Acid Yellow 49," for fluorescence microscopy. Where do I start?
A: When working with a new dye, the first step is to characterize its fundamental photophysical properties. This includes determining its excitation and emission spectra, assessing its photostability, and evaluating its quantum yield. This foundational data will inform the selection of appropriate microscope filter sets and imaging conditions.
Q2: How do I determine the optimal concentration for staining my cells?
A: The optimal staining concentration is a balance between achieving a strong fluorescence signal and minimizing potential cytotoxicity. A concentration titration experiment is essential. This involves staining cells with a range of dye concentrations and evaluating both the signal-to-noise ratio and cell viability.
Q3: My fluorescent signal is very dim. What are the possible causes and solutions?
A: A dim signal can result from several factors:
-
Suboptimal Excitation/Emission Filters: Ensure your microscope's filter set is well-matched to the dye's spectral properties.
-
Low Dye Concentration: The staining concentration may be too low.
-
Photobleaching: The dye may be fading rapidly upon exposure to excitation light.
-
Low Quantum Yield: The dye may inherently be a weak emitter of fluorescence.
Solutions include using a higher dye concentration, using an anti-fade mounting medium, and optimizing imaging parameters to reduce light exposure.
Q4: I am observing high background fluorescence. How can I reduce it?
A: High background can obscure your signal of interest. To reduce it:
-
Optimize Washing Steps: Ensure that any unbound dye is thoroughly washed away after staining.
-
Reduce Dye Concentration: A lower staining concentration may be necessary.
-
Use Appropriate Buffers: Staining and washing in a protein-free buffer, such as PBS, can reduce non-specific binding.
Q5: How can I assess if the dye is toxic to my cells, especially for live-cell imaging?
A: Cytotoxicity is a critical consideration for live-cell imaging. A cytotoxicity assay should be performed by incubating cells with various concentrations of the dye and measuring cell viability over time. This can be done using standard assays that measure metabolic activity (e.g., MTT assay) or membrane integrity (e.g., live/dead staining).[1][2][3][4]
Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration
This protocol outlines a method for finding the ideal concentration of a novel dye for cell staining.
Methodology:
-
Cell Preparation: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
-
Dye Dilution Series: Prepare a series of dilutions of the dye in a suitable buffer (e.g., PBS). A typical starting range might be from 10 nM to 10 µM.
-
Staining: Remove the culture medium, wash the cells with PBS, and add the dye solutions to the cells. Incubate for a predetermined time (e.g., 30 minutes) at room temperature or 37°C, protected from light.
-
Washing: Remove the dye solution and wash the cells multiple times with PBS to remove unbound dye.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets. Use consistent imaging settings (e.g., exposure time, laser power) across all concentrations.
-
Analysis: Quantify the mean fluorescence intensity of the stained cells and the background. Plot the signal-to-noise ratio against the dye concentration to identify the optimal range.
Protocol 2: Assessing Photostability
This protocol describes a method to measure the rate of photobleaching of a fluorescent dye.
Methodology:
-
Sample Preparation: Prepare a slide with cells stained with the optimal concentration of the dye, mounted in a standard mounting medium.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view under continuous illumination. Use the imaging settings you would typically use for your experiments.
-
Data Acquisition: Record an image at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
Analysis: Measure the mean fluorescence intensity of a region of interest in the images over time. Plot the normalized intensity against time. The rate of decay indicates the photostability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid Signal Fading (Photobleaching) | The dye is not very photostable. Excessive light exposure. | Use an anti-fade mounting medium. Reduce the intensity of the excitation light. Decrease the exposure time per image. |
| No or Very Weak Signal | Incorrect filter set for the dye's spectra. The dye concentration is too low. The dye has a low quantum yield. | Verify the excitation and emission maxima of the dye and use a matching filter set.[5][6] Perform a concentration titration to find the optimal staining concentration. Consider using a brighter, alternative dye if the quantum yield is too low. |
| High Background Fluorescence | Inadequate washing after staining. The dye concentration is too high. Non-specific binding of the dye. | Increase the number and duration of wash steps. Reduce the staining concentration. Include a blocking step or use a buffer with a non-ionic detergent (e.g., Tween-20) in the wash steps. |
| Cell Death or Abnormal Morphology | The dye is cytotoxic at the concentration used. The incubation time is too long. | Perform a cytotoxicity assay to determine a safe concentration range.[1][3][4] Reduce the staining incubation time. |
| Precipitate Formation | The dye has low solubility in the working buffer. | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). Ensure the final working concentration in the aqueous buffer does not exceed the dye's solubility limit. |
Data Summary
Table 1: Hypothetical Photophysical Properties of a Novel Dye
| Property | Value | Method of Determination |
| Excitation Maximum (λex) | 490 nm | Spectrofluorometry |
| Emission Maximum (λem) | 525 nm | Spectrofluorometry |
| Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | Spectrophotometry |
| Quantum Yield (Φ) | 0.60 | Comparative method using a known standard (e.g., Fluorescein) |
| Photostability (t₁/₂) | 120 seconds | Time-lapse microscopy under continuous illumination |
Visualizations
Caption: Workflow for evaluating a new dye for fluorescence microscopy.
References
- 1. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 3. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 4. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 6. Fluorophores for Confocal Microscopy [evidentscientific.com]
Technical Support Center: Acid Yellow 49 Adsorption and Fluorescence Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Yellow 49. It specifically addresses common issues encountered during experiments investigating the effect of pH on the dye's adsorption and fluorescence properties.
Troubleshooting Guides
Adsorption Experiments
Q: My adsorption efficiency for Acid Yellow 49 is lower than expected at acidic pH. What could be the issue?
A: This is a common issue that can arise from several factors. Firstly, ensure accurate pH measurement and control, as the adsorption of Acid Yellow 49 is highly pH-dependent.[1][2] In acidic solutions, the surface of many adsorbents becomes positively charged, which enhances the electrostatic attraction with the anionic Acid Yellow 49 dye.[3] A pH that is not sufficiently acidic will result in reduced adsorption. Secondly, check the adsorbent dosage; an insufficient amount of adsorbent will not provide enough active sites for dye removal. Conversely, an excessively high dose can lead to particle aggregation, reducing the effective surface area. Finally, consider the ionic strength of your solution, as it can also influence the adsorption process.[1]
Q: I'm observing inconsistent adsorption results across different batches of my adsorbent. How can I troubleshoot this?
A: Inconsistent adsorbent performance can stem from variability in the adsorbent's properties. It is crucial to thoroughly characterize each new batch of adsorbent for properties such as surface area, pore size distribution, and point of zero charge (pHpzc). The pHpzc is particularly important as it determines the surface charge of the adsorbent at a given pH.[4] Pre-treatment of the adsorbent, such as washing to remove impurities and drying to a constant weight, should be standardized and consistently applied.
Q: The time to reach adsorption equilibrium seems excessively long. What can I do to optimize this?
A: Adsorption equilibrium time is influenced by several factors including the initial dye concentration, temperature, and agitation speed. Increasing the agitation speed can enhance the diffusion of the dye molecules to the adsorbent surface, thus reducing the time to reach equilibrium. However, be mindful that vigorous agitation can lead to mechanical degradation of some adsorbent materials. You can also perform a kinetic study by measuring the dye uptake at different time intervals to determine the optimal equilibrium time for your specific experimental conditions.[5]
Fluorescence Experiments
Q: The fluorescence intensity of my Acid Yellow 49 solution is fluctuating unexpectedly. What are the possible causes?
A: Fluctuations in fluorescence intensity can be caused by several factors. Firstly, ensure the pH of the solution is stable and accurately controlled, as the fluorescence of many dyes is pH-sensitive.[6] For xanthene dyes, which are structurally related to Acid Yellow 49, fluorescence is known to disappear upon acidification and reappear upon neutralization or alkalization. Secondly, photobleaching, the irreversible photochemical destruction of the fluorophore, can lead to a decrease in signal intensity over time.[7] To mitigate this, minimize the exposure of the sample to the excitation light by using the lowest necessary excitation intensity and exposure time. The choice of solvent can also impact fluorescence, so ensure consistency across all your experiments.
Q: I am observing a high background signal in my fluorescence measurements. How can I reduce it?
A: High background fluorescence can obscure the signal from your sample. This can be due to autofluorescence from the sample matrix or impurities in your solvents. Running a solvent blank is essential to quantify the background signal. If the cuvette itself is contributing to the background, ensure it is made of a non-fluorescent material like quartz and is thoroughly cleaned. For microscopic applications, using antifade reagents in your mounting media can help reduce background and photobleaching.[3]
Q: My calibration curve for Acid Yellow 49 fluorescence is not linear. What should I do?
A: A non-linear calibration curve can occur due to the inner filter effect at high dye concentrations.[8] This is where the analyte absorbs too much of the excitation light, leading to a non-linear relationship between concentration and fluorescence intensity. To address this, it is recommended to work with more dilute solutions where the absorbance is typically below 0.1. If you must work with higher concentrations, you may need to apply a correction factor or use a different analytical technique.
Frequently Asked Questions (FAQs)
Adsorption
-
What is the general effect of pH on the adsorption of Acid Yellow 49? The adsorbed amount of Acid Yellow 49, an anionic dye, generally decreases with increasing pH.[1][2] This is because at lower pH values, the surface of most adsorbents is positively charged, which promotes the electrostatic attraction of the negatively charged dye molecules.[3] As the pH increases, the adsorbent surface becomes more negatively charged, leading to electrostatic repulsion and reduced adsorption.
-
What type of isotherm model is typically used to describe the adsorption of Acid Yellow 49? Both the Langmuir and Freundlich isotherm models are commonly used to analyze the adsorption data of dyes.[1] The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. The best-fit model will depend on the specific adsorbent and experimental conditions.
Fluorescence
-
How does pH influence the fluorescence of Acid Yellow 49? While specific quantitative data for Acid Yellow 49 is not readily available, for closely related xanthene dyes, the fluorescence is known to be pH-dependent. The strong yellow-green fluorescence often disappears in acidic conditions and reappears in neutral or alkaline solutions. This is due to changes in the electronic structure of the dye molecule with protonation and deprotonation.
-
What are the optimal excitation and emission wavelengths for Acid Yellow 49? The maximum absorption wavelength for a related dye, Acid Yellow 73, is reported to be around 493.5 nm in water. The emission wavelength will be at a longer wavelength than the excitation. It is recommended to determine the optimal excitation and emission wavelengths experimentally using a spectrophotometer and a spectrofluorometer for your specific solvent and pH conditions.
Data Presentation
Table 1: Effect of pH on the Adsorption of Acid Yellow 49 onto Sepiolite
| pH | Adsorption Capacity (Qe, mol/g) x 10⁻⁶ | Removal Efficiency (%) |
| 3 | ~6.5 | High |
| 5 | ~5.0 | Moderate-High |
| 7 | ~3.5 | Moderate |
| 9 | ~2.0 | Low-Moderate |
| 11 | ~1.0 | Low |
| Data is estimated from graphical representations in Alkan et al. (2004) for illustrative purposes.[1] |
Table 2: Illustrative Effect of pH on the Fluorescence Intensity of a Xanthene Dye
| pH | Relative Fluorescence Intensity (Arbitrary Units) | Visual Observation |
| 3 | Low | No visible fluorescence |
| 5 | Moderate | Faint yellow-green fluorescence |
| 7 | High | Strong yellow-green fluorescence |
| 9 | High | Strong yellow-green fluorescence |
| This table is illustrative and based on the general behavior of xanthene dyes. Actual values for Acid Yellow 49 may vary and should be determined experimentally. |
Experimental Protocols
Protocol for pH-Dependent Adsorption Study
-
Preparation of Dye Stock Solution: Prepare a stock solution of Acid Yellow 49 (e.g., 1000 mg/L) in deionized water.
-
Preparation of Adsorbent: Wash the adsorbent with deionized water to remove any impurities and dry it in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.
-
Batch Adsorption Experiments:
-
In a series of flasks, add a fixed amount of the prepared adsorbent (e.g., 0.1 g) to a fixed volume of Acid Yellow 49 solution of a known initial concentration (e.g., 50 mg/L).
-
Adjust the pH of the solutions to the desired values (e.g., 3, 5, 7, 9, 11) using dilute HCl or NaOH.
-
Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.
-
-
Analysis:
-
After equilibration, centrifuge or filter the samples to separate the adsorbent from the solution.
-
Measure the final concentration of Acid Yellow 49 in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (Qe) and the removal efficiency.
-
Protocol for pH-Dependent Fluorescence Study
-
Preparation of Dye Solutions: Prepare a series of dilute Acid Yellow 49 solutions of the same concentration in different buffer solutions to maintain a range of stable pH values (e.g., pH 3 to 11).
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Determine the optimal excitation wavelength by measuring the absorbance spectrum of the dye. Set the excitation monochromator to this wavelength.
-
Scan the emission spectrum to determine the wavelength of maximum fluorescence emission.
-
-
Fluorescence Measurement:
-
Using a quartz cuvette, measure the fluorescence intensity of a blank solution (the buffer without the dye) at the determined excitation and emission wavelengths.
-
Measure the fluorescence intensity of each of the Acid Yellow 49 solutions at different pH values.
-
-
Data Analysis:
-
Subtract the blank reading from each of the sample readings.
-
Plot the fluorescence intensity as a function of pH.
-
Mandatory Visualizations
Caption: Experimental workflow for a pH-dependent adsorption study of Acid Yellow 49.
References
- 1. researchgate.net [researchgate.net]
- 2. ijariie.com [ijariie.com]
- 3. Adsorption of yellow dye: Acid yellow RR from its aqueous solution using two different samples of activated carbon by static batch method [scirp.org]
- 4. [HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope? - Argolight [argolight.com]
- 5. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Minimizing background noise in Acid Yellow 49 fluorescence imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in Acid Yellow 49 fluorescence imaging experiments.
Disclaimer: Acid Yellow 49 is primarily documented as a textile and industrial dye and is not a conventional fluorophore for biological fluorescence microscopy. The following guidance is based on general principles of fluorescence imaging and may require significant adaptation for this specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in fluorescence imaging?
High background noise can originate from several sources, broadly categorized as sample-related, reagent-related, and instrument-related issues.[1] Sample-related sources include autofluorescence from endogenous molecules within the cells or tissue.[2][3] Reagent-related issues often stem from non-specific binding of the fluorescent dye, inappropriate dye concentrations, or contaminated buffers.[1][4][5] Instrument-related factors include incorrect settings for gain and exposure or suboptimal filter selection.[2][6]
Q2: What is autofluorescence and how can I minimize it?
Autofluorescence is the natural fluorescence emitted by biological materials such as NADH, flavins, collagen, and elastin.[3][7][8] It is a common source of background noise, particularly in the green and yellow regions of the spectrum.[8]
To minimize autofluorescence, consider the following strategies:
-
Use an unstained control: Image an unstained sample to determine the baseline level of autofluorescence.[3][9]
-
Spectral separation: If possible, choose a fluorophore with excitation and emission spectra that are well separated from the autofluorescence spectrum of your sample.[7] Using far-red dyes can often help avoid issues with autofluorescence.[7]
-
Photobleaching: Intentionally expose the sample to high-intensity light before labeling to bleach the endogenous fluorophores.[7]
-
Chemical quenching: Treat the sample with quenching agents like Sudan Black B or sodium borohydride (B1222165).[2]
Q3: How do I prevent non-specific binding of Acid Yellow 49?
Non-specific binding of a fluorescent dye to components other than the target of interest is a major contributor to high background.[10] To mitigate this:
-
Blocking: Before applying the dye, incubate the sample with a blocking solution, such as bovine serum albumin (BSA) or normal serum from the species of the secondary antibody (if applicable in your protocol), to saturate non-specific binding sites.[10][11]
-
Washing: Implement thorough and stringent washing steps after dye incubation to remove unbound dye molecules.[1][4][11] Using a buffer with a mild detergent like Tween-20 can be beneficial.[2]
-
Optimize Dye Concentration: Use the lowest concentration of Acid Yellow 49 that provides an adequate signal. Titrating the dye concentration is crucial to find the optimal balance between signal and background.[1][2][4]
Q4: Can my sample preparation protocol contribute to high background?
Yes, several aspects of sample preparation can significantly impact background fluorescence:
-
Fixation: Certain fixatives, like glutaraldehyde, can induce autofluorescence.[2][12] If possible, test different fixation methods or treat with a reducing agent like sodium borohydride to quench aldehyde-induced fluorescence.[2]
-
Permeabilization: In protocols requiring intracellular staining, improper permeabilization can lead to increased background. Ensure the permeabilization agent and incubation time are optimized for your sample type.[5]
-
Sample Thickness: For tissue sections, excessive thickness can increase background due to light scattering and out-of-focus fluorescence.[2]
Troubleshooting Guide
This guide addresses common issues encountered during Acid Yellow 49 fluorescence imaging.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire image | Autofluorescence of the sample.[2] | Image an unstained control to confirm. Use photobleaching before staining or employ a chemical quencher like Sudan Black B.[2][7] |
| Dye concentration is too high.[2][4][5] | Perform a titration experiment to determine the optimal dye concentration that maximizes the signal-to-noise ratio.[1][11] | |
| Insufficient washing.[4][5] | Increase the number and duration of wash steps after dye incubation. Consider adding a detergent (e.g., 0.1% Tween-20) to the wash buffer.[2] | |
| Contaminated reagents or buffers. | Prepare fresh buffers and solutions using high-purity water and reagents.[6] | |
| Weak specific signal and high background | Suboptimal imaging settings. | Adjust gain/exposure settings. While increasing these can amplify the signal, it also amplifies noise, so optimization is key.[6] |
| Photobleaching of the target signal. | Use an anti-fade mounting medium. Minimize light exposure to the sample during preparation and imaging.[9] | |
| Inefficient labeling. | Optimize the incubation time and temperature for dye binding. Ensure the pH of the staining buffer is appropriate. | |
| Non-specific granular or punctate staining | Dye precipitation. | Filter the dye solution before use. Ensure the dye is fully dissolved in the buffer. |
| Non-specific binding to cellular structures. | Optimize blocking steps with appropriate blocking agents (e.g., BSA, serum).[10][11] |
Experimental Protocols
Protocol 1: General Staining Protocol for Cultured Cells
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Washing: Gently wash the cells three times with Phosphate Buffered Saline (PBS).
-
Fixation (Optional, for fixed-cell imaging):
-
Incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.[11]
-
-
Staining:
-
Dilute Acid Yellow 49 to the desired working concentration in a suitable buffer. It is highly recommended to perform a concentration gradient to find the optimal dilution.
-
Incubate the cells with the staining solution for the optimized duration and temperature, protected from light.
-
-
Washing:
-
Mounting and Imaging:
-
Mount the coverslips with an anti-fade mounting medium.[9]
-
Image using a fluorescence microscope with appropriate filter sets for Acid Yellow 49.
-
Protocol 2: Autofluorescence Reduction with Sodium Borohydride
This protocol is intended for use after aldehyde fixation.
-
Fixation: Fix the sample as required (e.g., with 4% paraformaldehyde).
-
Washing: Wash thoroughly with PBS.
-
Quenching:
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety measures.
-
Incubate the sample in the sodium borohydride solution for 10-15 minutes at room temperature.[2]
-
-
Washing: Wash the sample three times with PBS, 5 minutes each, to remove residual sodium borohydride.
-
Proceed with Staining: Continue with the blocking and staining steps of your protocol.
Visual Guides
Caption: A workflow for troubleshooting high background noise.
Caption: Major sources of background noise in fluorescence imaging.
References
- 1. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. benchchem.com [benchchem.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. jacksonimmuno.com [jacksonimmuno.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. biotium.com [biotium.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
Stability of C.I. Acid Yellow 49 stock solutions for long-term experiments
This technical support center provides guidance on the preparation, storage, and troubleshooting of C.I. Acid Yellow 49 stock solutions for use in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound (CAS Number: 12239-15-5) is a brilliant yellow azo dye. Its chemical formula is C₁₆H₁₂Cl₂N₅NaO₃S. It is commonly used for dyeing materials such as wool, silk, and polyamide fibers, as well as for leather coloring.[1][2] In a research context, it can be used as a biological stain or a component in signaling pathway studies.
Q2: What is the general stability of this compound powder?
A2: In its solid powder form, this compound is stable under normal temperatures and pressures.[3] However, it is advisable to store it in a cool, dry place, away from strong oxidizing and reducing agents, and to keep the container tightly sealed.[3]
Q3: What are the best practices for preparing a stock solution of this compound?
A3: To ensure consistency and accuracy in your experiments, it is recommended to prepare stock solutions using a standardized protocol. A general method involves accurately weighing the dye powder, creating a paste with a small amount of solvent to prevent clumping, and then gradually adding the rest of the solvent to reach the desired concentration. For aqueous solutions, using distilled or deionized water is crucial to avoid interference from metal ions. It is recommended to prepare solutions fresh, but if storage is necessary, they should be filtered through a 0.22 µm filter to remove any undissolved particles.
Q4: What solvents are recommended for preparing this compound stock solutions?
A4: this compound is soluble in water. For applications requiring an organic solvent, a mixture of methanol (B129727) and dimethylformamide (DMF) can be considered, although solubility should be tested for your specific concentration. Always use high-purity solvents to minimize degradation.
Q5: How should I store this compound stock solutions for long-term experiments?
A5: For long-term storage, it is recommended to store aqueous stock solutions in amber, airtight containers to protect them from light. Storage at 2-8°C (refrigerated) is suitable for short-to-medium-term storage (days to weeks). For longer-term stability (weeks to months), aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C is advisable to prevent repeated freeze-thaw cycles.
Q6: What factors can affect the stability of this compound stock solutions?
A6: The stability of this compound stock solutions can be influenced by several factors, including:
-
Light: As an azo dye, this compound is susceptible to photodegradation. Exposure to UV light or even ambient laboratory light over extended periods can lead to a decrease in color intensity.
-
Temperature: Elevated temperatures can accelerate the degradation of the dye.
-
pH: The pH of the solution can affect the stability of azo dyes. While specific data for this compound is limited, azo dyes can undergo degradation at extreme pH values.
-
Presence of Oxidizing or Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided as they can chemically alter the dye molecule.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Color of the stock solution has faded. | Photodegradation due to light exposure. | Store stock solutions in amber vials or wrap containers in aluminum foil. Prepare fresh solutions more frequently if light sensitivity is a major concern. |
| Chemical degradation due to reaction with contaminants or extreme pH. | Ensure high-purity solvents and glassware are used. Buffer the solution to a neutral pH if compatible with the experimental setup. | |
| Precipitate has formed in the stock solution. | The concentration of the dye exceeds its solubility in the chosen solvent at the storage temperature. | Gently warm the solution and agitate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or storing it at room temperature (if stability allows). Filtering the solution after preparation can also help. |
| Contamination with salts or other substances that reduce solubility. | Use high-purity water and solvents. Ensure all glassware is thoroughly cleaned. | |
| Inconsistent experimental results using the same stock solution. | Degradation of the stock solution over time. | Prepare fresh stock solutions at regular intervals. Perform a stability check of your stock solution over the course of your experiment. |
| Incomplete dissolution of the dye powder during preparation. | Ensure the dye is fully dissolved when preparing the stock solution. Gentle heating and stirring can aid dissolution. Filtering the solution can remove any remaining microparticles. | |
| Repeated freeze-thaw cycles of a frozen stock solution. | Aliquot the stock solution into smaller, single-use volumes before freezing to avoid multiple freeze-thaw cycles. |
Data on Stock Solution Stability
| Storage Condition | Solvent | Concentration | Expected Stability | Recommendation |
| Room Temperature (20-25°C) - Dark | Water (pH 6-8) | 1 mg/mL | Days to weeks | Suitable for short-term use. |
| Room Temperature (20-25°C) - Light | Water (pH 6-8) | 1 mg/mL | Hours to days | Avoid prolonged exposure to light. |
| Refrigerated (2-8°C) - Dark | Water (pH 6-8) | 1 mg/mL | Weeks | Recommended for medium-term storage. |
| Frozen (-20°C) - Dark | Water (pH 6-8) | 1 mg/mL | Months | Best for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
High-purity distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper
-
Spatula
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh 100 mg of this compound powder on an analytical balance.
-
Transfer the powder to the 100 mL volumetric flask.
-
Add a small amount of water (approximately 10-15 mL) to the flask and gently swirl to form a paste. This prevents the powder from clumping.
-
Place the magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Gradually add more water while stirring until the dye is completely dissolved.
-
Once dissolved, add water to the 100 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
For long-term storage, filter the solution through a 0.22 µm syringe filter into a sterile, amber storage bottle.
-
Label the bottle with the name of the dye, concentration, preparation date, and your initials.
Protocol 2: Assessment of Stock Solution Stability by Spectrophotometry
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
Prepared this compound stock solution
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Solvent used for the stock solution (e.g., distilled water)
Procedure:
-
Initial Measurement (Time 0):
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Prepare a diluted sample of your stock solution that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Use the same solvent as your stock solution as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted sample at the λmax and record this value as the initial absorbance (A₀).
-
-
Storage:
-
Store your stock solution under the desired conditions (e.g., 4°C in the dark, room temperature in the light).
-
-
Periodic Measurements:
-
At regular intervals (e.g., daily, weekly), take an aliquot of the stock solution and prepare a diluted sample in the same manner as the initial measurement.
-
Measure the absorbance at the λmax and record the value (Aₜ).
-
-
Data Analysis:
-
Calculate the percentage of dye remaining at each time point using the following formula: % Remaining = (Aₜ / A₀) * 100
-
Plot the percentage of dye remaining against time to visualize the degradation kinetics.
-
Visualizations
References
Overcoming aggregation issues with Acid Yellow 49 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common aggregation issues encountered when working with Acid Yellow 49 in solution.
Frequently Asked Questions (FAQs)
Q1: What is Acid Yellow 49 and what are its common applications?
Acid Yellow 49 (C.I. 18640) is a brilliant yellow azo dye. It is a yellow powder that is soluble in water.[1] Its primary applications include the dyeing of wool, silk, polyamide fibers, and blended fabrics, as well as for coloring leather and paper. In research, it has been used to study various biochemical and physiological effects.[2]
Q2: What is dye aggregation and why is it a concern with Acid Yellow 49?
Dye aggregation is a phenomenon where individual dye molecules in a solution cluster together to form larger particles, such as dimers, trimers, or higher-order aggregates. This is a common issue with azo dyes due to intermolecular forces like van der Waals interactions and hydrophobic effects.[3][4] Aggregation of Acid Yellow 49 can lead to several experimental problems, including:
-
Inaccurate Spectrophotometric Measurements: Aggregates exhibit different light absorption characteristics compared to individual dye molecules (monomers), which can cause deviations from the Beer-Lambert law and lead to erroneous concentration calculations.[4]
-
Reduced Performance: In applications like cell staining or as a signaling molecule, aggregation can hinder the interaction of the dye with its target, leading to reduced efficacy.
-
Precipitation: Large aggregates may become insoluble and precipitate out of the solution, resulting in a loss of the reagent and potential clogging of instruments.[4]
-
Inconsistent Results: The presence of aggregates can lead to poor reproducibility of experiments.
Q3: What are the primary factors that influence the aggregation of Acid Yellow 49 in solution?
The stability of an Acid Yellow 49 solution is influenced by several key factors:
-
pH: The pH of the solution can significantly affect the charge state and solubility of the dye molecules. For Acid Yellow 49, a study on its adsorption suggests that a higher pH (less acidic) may decrease its tendency to come out of solution, implying better stability against aggregation.[5][6]
-
Ionic Strength: The concentration of salts in the solution can impact the electrostatic interactions between dye molecules. Increased ionic strength has been shown to promote the adsorption of Acid Yellow 49, suggesting it may also encourage aggregation in solution.[5][6]
-
Temperature: Temperature can have a complex effect. While higher temperatures can increase the solubility of the dye, one study indicated that increased temperature also favored the adsorption of Acid Yellow 49, which might correlate with a higher propensity for aggregation in some contexts.[5][7]
-
Dye Concentration: Higher concentrations of the dye increase the likelihood of intermolecular interactions, leading to a greater tendency for aggregation.[4]
-
Solvent Composition: The presence of organic co-solvents can influence the solubility and aggregation of azo dyes.[8][9]
Troubleshooting Guides
Problem: My Acid Yellow 49 solution appears cloudy, has visible precipitates, or is giving inconsistent spectrophotometric readings.
This is a strong indication of dye aggregation. Follow these troubleshooting steps to address the issue.
Initial Solution Preparation
Proper initial dissolution is critical to prevent aggregation.
Recommended Dissolution Protocol:
-
Weighing: Accurately weigh the desired amount of Acid Yellow 49 powder.
-
Initial Wetting: Create a paste of the dye powder with a small amount of high-purity water.
-
Dissolving: Gradually add the remaining volume of water while continuously stirring. Gentle heating may be applied to aid dissolution, but monitor for any signs of degradation.
-
Filtration: For critical applications, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles or pre-existing aggregates.
Troubleshooting Existing Solutions
If your prepared solution is showing signs of aggregation, consider the following interventions:
1. pH Adjustment:
-
Observation: The adsorption of Acid Yellow 49 decreases as the pH increases.[5][6] This suggests that a more alkaline environment may improve its stability in solution.
-
Action: Try adjusting the pH of your solution to a slightly alkaline range (e.g., pH 7.5-8.5). Use a dilute solution of a suitable base (e.g., sodium hydroxide) and add it dropwise while monitoring the pH.
2. Ionic Strength Modification:
-
Observation: Increased ionic strength promotes the removal of Acid Yellow 49 from solution.[5][6]
-
Action: If your protocol allows, try reducing the salt concentration of your buffer or solvent. If salts are necessary, use the minimum required concentration.
3. Temperature Control:
-
Observation: The effect of temperature can be complex. While it can aid initial dissolution, it may also promote aggregation in some cases.[5]
-
Action: Prepare the solution at room temperature or with gentle warming. Avoid excessive heating. For storage, refrigeration may be beneficial, but observe for any precipitation upon cooling.
4. Use of Organic Co-solvents:
-
Observation: Organic solvents like diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) have been shown to reduce the aggregation of other reactive azo dyes.[8][9]
-
Action: If compatible with your experimental system, consider adding a small percentage of an organic co-solvent. Test a range of concentrations to find the optimal level for disaggregation without negatively impacting your experiment.
Data Presentation
The following table summarizes the influence of various parameters on the aggregation of Acid Yellow 49, based on available data.
| Parameter | Effect on Aggregation | Recommended Action to Reduce Aggregation | Reference |
| pH | Decreased adsorption at higher pH | Increase the pH of the solution (e.g., to slightly alkaline) | [5],[6] |
| Ionic Strength | Increased adsorption with higher ionic strength | Decrease the salt concentration in the solvent | [5],[6] |
| Temperature | Increased adsorption with higher temperature | Prepare solutions at room temperature or with minimal heating | [5] |
| Concentration | Higher concentration increases aggregation | Work with the lowest feasible concentration | [4] |
| Organic Solvents | Can reduce aggregation | Introduce a compatible organic co-solvent in small percentages | [8][9] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of Acid Yellow 49 Aggregation
This protocol allows for the qualitative and semi-quantitative assessment of dye aggregation by observing changes in the absorption spectrum.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Acid Yellow 49 in high-purity water (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Prepare a series of dilutions of the stock solution in the desired buffer or solvent system. To test the effect of different parameters, prepare identical dye concentrations in solutions with varying pH, ionic strength, or co-solvent concentrations.
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer and scan the absorbance of each solution from approximately 300 nm to 700 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the instrument with the corresponding solvent/buffer without the dye.
-
-
Data Analysis:
-
Observe the wavelength of maximum absorbance (λmax). A shift in λmax to a shorter wavelength (hypsochromic or blue shift) is often indicative of H-aggregate formation.
-
Analyze the shape of the absorption peak. The appearance of a new shoulder or a second peak can also indicate aggregation.
-
Deviations from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) suggest the presence of aggregates.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Determination
DLS is a powerful technique to measure the size distribution of particles in a solution and can directly detect the presence of aggregates.[10][11][12]
-
Sample Preparation:
-
Prepare the Acid Yellow 49 solution in the desired, dust-free solvent or buffer. The solution should be visually clear.
-
Filter the solution through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) directly into a clean DLS cuvette to remove dust and large aggregates.
-
-
Instrument Setup:
-
Set the instrument parameters according to the manufacturer's instructions, including solvent viscosity and refractive index.
-
Allow the sample to equilibrate to the desired temperature within the instrument.
-
-
Data Acquisition:
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution profile. A monomodal distribution with a small hydrodynamic radius is indicative of a monomeric dye solution.
-
The presence of larger particles or a multimodal distribution indicates the presence of aggregates. The DLS software will provide the mean particle size and polydispersity index (PDI), which quantifies the heterogeneity of the sample.
-
Visualizations
Caption: Factors influencing the aggregation of Acid Yellow 49 in solution.
Caption: A stepwise workflow for troubleshooting Acid Yellow 49 aggregation.
References
- 1. Acid Yellow 49 Acid Yellow 3 Gk [pigment-dye.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] REMOVAL OF ACID YELLOW 49 FROM AQUEOUS SOLUTION BY ADSORPTION | Semantic Scholar [semanticscholar.org]
- 7. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-f1.ijs.si [www-f1.ijs.si]
Technical Support Center: Optimizing Acid Yellow 49 Adsorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of Acid Yellow 49, with a specific focus on the critical role of ionic strength.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing ionic strength on the adsorption of Acid Yellow 49?
For anionic dyes like Acid Yellow 49, an increase in ionic strength, typically by adding a salt like sodium chloride (NaCl), generally leads to an enhanced adsorption capacity.[1][2] This is attributed to the compression of the electrical double layer at the surface of the adsorbent. The added salt ions neutralize the surface charge, reducing the electrostatic repulsion between the negatively charged Acid Yellow 49 molecules and the likely negatively charged adsorbent surface, thus facilitating greater dye uptake.[2]
Q2: Why is controlling ionic strength important in my adsorption experiments?
Controlling ionic strength is crucial for several reasons:
-
Reproducibility: Inconsistent ionic strength between experiments can lead to significant variations in adsorption capacity, making your results difficult to reproduce.
-
Optimization: For anionic dyes, adjusting the ionic strength can be a key parameter to maximize the adsorption capacity of your chosen material.
-
Mechanistic Insights: The response of the adsorption process to changes in ionic strength can provide valuable information about the underlying adsorption mechanisms, particularly the role of electrostatic interactions.[3]
Q3: What salts are commonly used to adjust ionic strength in these experiments?
Sodium chloride (NaCl) is the most commonly used salt for adjusting ionic strength in dye adsorption studies due to its inert nature and high solubility.[2] Other salts like potassium chloride (KCl), sodium sulfate (B86663) (Na₂SO₄), and calcium chloride (CaCl₂) have also been used. It is important to consider that the type of salt can also influence the adsorption process due to differences in ionic size and charge of the constituent ions.
Q4: Can increasing ionic strength ever decrease the adsorption of an anionic dye?
While less common, it is possible. A decrease in adsorption with increasing ionic strength for an anionic dye could suggest that the primary adsorption mechanism is not solely based on electrostatic attraction. In such cases, other interactions like hydrogen bonding or π-π interactions might be more dominant. Additionally, high salt concentrations could lead to competition between the salt anions and the dye molecules for the adsorbent's active sites.
Troubleshooting Guide
This guide addresses common issues encountered when investigating the effect of ionic strength on Acid Yellow 49 adsorption.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in adsorption results at the same ionic strength. | 1. Inconsistent pH after salt addition. 2. Incomplete dissolution of the salt. 3. Temperature fluctuations during the experiment. | 1. Always measure and adjust the pH of the dye solution after adding and dissolving the salt. 2. Ensure the salt is completely dissolved in the dye solution before adding the adsorbent. Gentle heating and stirring can aid dissolution. 3. Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment. |
| Decreased adsorption of Acid Yellow 49 with increased ionic strength. | 1. The adsorbent surface may have a net positive charge at the experimental pH. 2. Competitive adsorption between salt anions and dye molecules. 3. The chosen salt may interact with the dye molecules, causing aggregation. | 1. Determine the point of zero charge (pHpzc) of your adsorbent. If the experimental pH is below the pHpzc, the surface will be positively charged, and increasing ionic strength could shield this attraction. 2. Try using a salt with a different anion to see if the competitive effect persists. 3. Visually inspect the dye solutions at high salt concentrations for any signs of precipitation or color change. You can also use UV-Vis spectroscopy to check for changes in the dye's absorption spectrum. |
| Precipitation or "salting out" of the dye at high ionic strengths. | The solubility of Acid Yellow 49 decreases at very high salt concentrations. | 1. Determine the solubility limit of Acid Yellow 49 in your experimental medium at the desired ionic strengths before conducting adsorption experiments. 2. Work within a range of ionic strengths where the dye remains fully dissolved. |
Data Presentation
The following table summarizes the effect of ionic strength on the adsorption of anionic dyes from published research.
| Adsorbent | Anionic Dye | Salt Used | Ionic Strength (M) | Adsorption Capacity (mg/g) | Key Findings | Reference |
| Sepiolite | Acid Yellow 49 | NaCl | 0.1 | Adsorption increases with ionic strength | The adsorbed amount of Acid Yellow 49 increased with increasing ionic strength. | [1] |
| Sepiolite | Acid Yellow 49 | NaCl | 0.2 | Adsorption increases with ionic strength | The adsorbed amount of Acid Yellow 49 increased with increasing ionic strength. | [1] |
| Sepiolite | Acid Yellow 49 | NaCl | 0.5 | Adsorption increases with ionic strength | The adsorbed amount of Acid Yellow 49 increased with increasing ionic strength. | [1] |
Experimental Protocols
Detailed Methodology for Determining the Effect of Ionic Strength on Acid Yellow 49 Adsorption
This protocol outlines a standard batch adsorption experiment to investigate the influence of ionic strength.
1. Materials and Reagents:
-
Acid Yellow 49 dye stock solution (e.g., 1000 mg/L)
-
Adsorbent material (e.g., sepiolite, activated carbon, etc.)
-
Sodium chloride (NaCl) or other suitable salt
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (e.g., 0.1 M)
-
Conical flasks or vials
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus
-
UV-Vis Spectrophotometer
2. Preparation of Dye Solutions with Varying Ionic Strength:
-
Prepare a series of conical flasks.
-
To each flask, add the required volume of Acid Yellow 49 stock solution to achieve the desired initial dye concentration (e.g., 50 mg/L) in a final volume of 50 mL.
-
Add the appropriate amount of solid NaCl to each flask to achieve the target ionic strengths (e.g., 0.0 M, 0.1 M, 0.2 M, 0.5 M).
-
Add deionized water to bring the volume to slightly less than 50 mL.
-
Ensure the salt is completely dissolved by placing the flasks on a magnetic stirrer.
-
Adjust the pH of each solution to the desired value (e.g., pH 6.0) using HCl or NaOH.
-
Finally, add deionized water to bring the total volume to exactly 50 mL.
3. Adsorption Experiment:
-
Accurately weigh a fixed amount of the adsorbent (e.g., 0.05 g) and add it to each flask.
-
Immediately place the flasks in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).
-
Allow the flasks to shake for a predetermined equilibrium time (this should be determined from preliminary kinetic studies).
-
After shaking, separate the adsorbent from the solution by centrifugation or filtration.
4. Analysis:
-
Measure the absorbance of the supernatant (the clear liquid after separation) at the maximum wavelength of Acid Yellow 49 using a UV-Vis spectrophotometer.
-
Use a pre-established calibration curve for Acid Yellow 49 to determine the final concentration of the dye in the supernatant (Ce).
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe) using the following equation:
qe = (C₀ - Ce) * V / m
Where:
-
qe is the adsorption capacity at equilibrium (mg/g)
-
C₀ is the initial dye concentration (mg/L)
-
Ce is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
5. Data Reporting:
-
Plot the adsorption capacity (qe) as a function of the ionic strength.
-
Report all experimental conditions, including initial dye concentration, adsorbent dosage, pH, temperature, and equilibrium time.
Mandatory Visualization
Caption: Troubleshooting decision tree for ionic strength effects.
References
Validation & Comparative
A Comparative Guide to Fluorescent Dyes for Protein Labeling: C.I. Acid Yellow 49 vs. Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in protein labeling for a wide array of applications, from immunoassays to cellular imaging. This guide provides an objective comparison of C.I. Acid Yellow 49 against commonly used fluorescent dyes—Fluorescein Isothiocyanate (FITC), Alexa Fluor™ 488, and Cyanine (B1664457) Dyes (Cy3)—supported by experimental data and detailed protocols.
Executive Summary
While this compound is a known acidic dye with fluorescent properties, its application in specific protein labeling for biological research is not well-documented. In contrast, dyes like FITC, Alexa Fluor™ 488, and Cy3 are well-characterized and extensively used. This guide will delve into the performance characteristics of these established dyes to provide a clear framework for selecting the optimal reagent for your experimental needs. Alexa Fluor™ 488 generally emerges as a superior alternative to FITC due to its enhanced brightness, photostability, and pH insensitivity.[1][2][3] Cyanine dyes, such as Cy3, offer a broader range of colors, extending into the red and far-red spectrum, which is advantageous for multiplexing experiments.
Performance Comparison of Fluorescent Dyes
The efficacy of a fluorescent dye for protein labeling is determined by several key photophysical and chemical properties. These include its absorption and emission spectra, brightness (a function of molar extinction coefficient and quantum yield), photostability, and sensitivity to environmental factors like pH.
| Property | This compound | Fluorescein Isothiocyanate (FITC) | Alexa Fluor™ 488 | Cy3 |
| Excitation Max (nm) | ~493.5[4] | ~495[5] | ~493-496[1] | ~550-555[1] |
| Emission Max (nm) | Not specified for protein conjugates | ~517-525[5] | ~519-520[1] | ~570[1] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Data not available | ~75,000 | ~71,000 | ~150,000 |
| Quantum Yield | Data not available | ~0.5 | ~0.92[6] | ~0.15-0.2[1] |
| Relative Brightness | Data not available | Moderate | Very High[1] | High |
| Photostability | Data not available | Low (fast photobleaching)[7] | High (very photostable)[1][3] | Moderate to High[1] |
| pH Sensitivity | Fluorescence disappears upon acidification[4] | High (fluorescence is pH-dependent)[1] | Low (fluorescence is stable between pH 4-10)[1][8] | Low |
This compound: This dye is primarily documented as a textile and industrial colorant. While it exhibits strong yellow-green fluorescence in solution, there is a lack of available data on its performance when conjugated to proteins for biological applications.[4][9][10][11][12] Its fluorescence is known to be sensitive to pH, disappearing in acidic conditions, which could limit its utility in varying cellular environments.[4] Without data on its quantum yield, photostability, and specific reactivity with proteins, its suitability for high-sensitivity, quantitative biological imaging remains unverified.
Fluorescein Isothiocyanate (FITC): For decades, FITC has been a widely used green fluorescent probe due to its high absorptivity and good quantum yield.[5] However, its significant drawbacks include poor photostability, leading to rapid signal loss under illumination, and a strong dependence of its fluorescence on pH.[1][13] These characteristics can be problematic for applications requiring long exposure times, such as confocal microscopy, and in acidic cellular compartments.
Alexa Fluor™ 488: This dye is spectrally similar to FITC but demonstrates superior performance in almost every aspect.[2] It is significantly brighter and far more photostable than FITC.[1][3] A key advantage is its insensitivity to pH over a broad range (pH 4-10), ensuring more reliable and consistent fluorescence in diverse experimental conditions.[1][8] These features make Alexa Fluor™ 488 an excellent choice for demanding applications like immunofluorescence, flow cytometry, and high-resolution imaging.[1]
Cyanine Dyes (e.g., Cy3): The cyanine dye family offers a wide range of colors from green to near-infrared. Cy3 is a bright and relatively photostable dye that emits in the orange-red region of the spectrum.[1] Its spectral properties make it an excellent partner for multiplexing with green fluorophores like Alexa Fluor™ 488. The availability of various reactive forms allows for versatile conjugation to different functional groups on proteins.
Experimental Methodologies
A standard protocol for labeling proteins with amine-reactive dyes like FITC or Alexa Fluor™ 488 NHS esters involves the covalent coupling of the dye to primary amines (the N-terminus or the side chain of lysine (B10760008) residues) on the protein surface.
General Protocol for Protein Labeling with NHS-Ester Dyes
-
Protein Preparation:
-
Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.0-9.0. A typical protein concentration is 2-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged by dialysis or gel filtration into a suitable labeling buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye (e.g., FITC or Alexa Fluor™ 488 NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling and typically ranges from 10:1 to 20:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the protein-dye conjugate from the unreacted, free dye using a spin desalting column or by gel filtration.
-
The labeled protein will elute first, followed by the smaller, unbound dye molecules.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein molecule) can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.
-
Visualizing the Workflow and Principles
To better illustrate the processes involved in protein labeling and fluorescence detection, the following diagrams are provided.
Caption: Workflow for Amine-Reactive Protein Labeling.
Caption: Principle of Fluorescence Excitation and Emission.
Conclusion
For researchers requiring fluorescently labeled proteins, the choice of dye significantly impacts experimental outcomes. While this compound has fluorescent properties, its lack of characterization for biological applications makes it an unsuitable choice for reliable and reproducible research. FITC, a traditional choice, is hampered by its poor photostability and pH sensitivity. In contrast, modern dyes like Alexa Fluor™ 488 and Cy3 offer superior performance with high brightness, enhanced photostability, and environmental insensitivity, making them the recommended choices for most protein labeling applications in research and drug development.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. AAT Bioquest: Comparing iFluor™ 488, Alexa Fluor® 488 and FITC [aatbioquest.blogspot.com]
- 3. optolongfilter.com [optolongfilter.com]
- 4. Acid Yellow 49 Acid Yellow 3 Gk [pigment-dye.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. China Acid Yellow 49 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Acid Yellow 49 - Acid Yellow GR - Acid Yellow 3 GK from Emperor Chem [emperordye.com]
- 13. leinco.com [leinco.com]
A Comparative Analysis of Acid Yellow 49 and Alternative Acid Dyes for Researchers and Drug Development Professionals
An in-depth guide to the performance characteristics of Acid Yellow 49 and its alternatives, featuring quantitative data, detailed experimental protocols, and workflow visualizations to aid in informed dye selection for scientific applications.
Introduction
Acid dyes are a class of anionic dyes valued for their vibrant colors and affinity for proteinaceous and polyamide fibers such as wool, silk, and nylon. Among these, Acid Yellow 49 (C.I. 18640) is a widely utilized monoazo dye known for its brilliant yellow hue and good leveling properties.[1][2] This guide provides a comparative analysis of Acid Yellow 49 against three common alternative acid dyes: Acid Yellow 23, Acid Yellow 36, and Acid Orange 7. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate dye for their specific applications, which can range from textile dyeing to the preparation of colored substrates for experimental assays.
Chemical Structures and Properties
The performance of an acid dye is intrinsically linked to its molecular structure. The dyes under comparison are all azo dyes, characterized by the presence of one or more azo groups (-N=N-).[3][4][5][6][7]
-
Acid Yellow 49: A monoazo dye with the molecular formula C₁₆H₁₂Cl₂N₅NaO₃S.
-
Acid Yellow 23: Also a monoazo dye, with the chemical formula C₁₆H₉N₄Na₃O₉S₂.[8]
-
Acid Yellow 36: A monoazo dye with the molecular formula C₁₈H₁₆N₃NaO₃S.
-
Acid Orange 7: An azo dye with the chemical formula C₁₆H₁₁N₂NaO₄S.
The presence and positioning of sulfonic acid groups (-SO₃H) are crucial for water solubility and the formation of ionic bonds with the amino groups in protein and polyamide fibers under acidic conditions.[6][9][10]
Comparative Performance Data
The selection of a dye is often dictated by its fastness properties, which indicate its resistance to various environmental factors. The following tables summarize the available quantitative data for Acid Yellow 49 and its alternatives, based on the ISO 105 standards. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is compiled from various sources and should be interpreted with consideration for potential variations in experimental methodologies.
Table 1: Comparative Fastness Properties of Acid Dyes on Wool
| Dye | Light Fastness (ISO 105-B02) | Washing Fastness (Fading) (ISO 105-C06) | Washing Fastness (Staining) (ISO 105-C06) | Perspiration Fastness (Acid & Alkaline) (ISO 105-E04) | Rubbing Fastness (Dry & Wet) (ISO 105-X12) |
| Acid Yellow 49 | 5-6[1][11] | 2-3[1] | 3[1] | 3[1] | Not specified |
| Acid Yellow 23 | 4 | 2 | 5 | 4-5 | Not specified |
| Acid Yellow 36 | Good | Not specified | Not specified | Not specified | Not specified |
| Acid Orange 7 | Not specified | Not specified | Not specified | Not specified | Not specified |
Fastness is graded on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
Experimental Protocols
To ensure the reproducibility of fastness testing, standardized experimental protocols are essential. The following are detailed methodologies for the key ISO 105 tests cited in this guide.
ISO 105-B02: Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test
Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[12][13][14][15][16]
Apparatus:
-
Grey scale for assessing change in colour (ISO 105-A02)
-
Specimen holders[17]
Procedure:
-
A textile specimen is mounted on a holder and placed in the xenon arc tester.[17]
-
A set of blue wool references with known lightfastness are exposed simultaneously.[13][15]
-
The specimens are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[12][14]
-
The exposure is continued until a specified change in the color of the specimen or the blue wool references is observed.
-
The change in color of the specimen is assessed by comparing it with the blue wool references and rated on a scale of 1 to 8.[13]
ISO 105-C06: Colour Fastness to Domestic and Commercial Laundering
Objective: To determine the resistance of the colour of textiles to laundering procedures.[18][19][20][21][22]
Apparatus:
-
Launder-Ometer or similar apparatus for mechanical agitation[18]
-
Multifibre adjacent fabric (e.g., DW type for tests up to 50°C)[18]
-
Grey scale for assessing change in colour (ISO 105-A02) and staining (ISO 105-A03)
Procedure:
-
A specimen of the textile is stitched together with a multifibre adjacent fabric.[20]
-
The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls.[18][20][22]
-
The container is agitated in the Launder-Ometer for a specified time and at a specific temperature (e.g., 40°C for 40 minutes for the A2S test).[20][22]
-
After agitation, the composite specimen is rinsed and dried.[19]
-
The change in colour of the specimen and the staining of the different fibres in the multifibre fabric are assessed using the respective grey scales.[19][20]
ISO 105-E04: Colour Fastness to Perspiration
Objective: To determine the resistance of the colour of textiles to the action of human perspiration.[21][23][24][25][26][27]
Apparatus:
-
Acidic and alkaline perspiration solutions (containing histidine)[21][23]
-
Multifibre adjacent fabric
-
Grey scales for assessment
Procedure:
-
A composite specimen of the textile and multifibre fabric is prepared.
-
The specimen is immersed in either the acidic or alkaline perspiration solution for 30 minutes.[26]
-
The excess solution is removed, and the specimen is placed between two plates under a specified pressure in the perspirometer.[23]
-
The device is placed in an oven for 4 hours at 37 ± 2°C.[23][26]
-
After drying, the change in colour of the specimen and the staining of the adjacent fabric are assessed.
ISO 105-X12: Colour Fastness to Rubbing
Objective: To determine the resistance of the colour of a textile to rubbing off and staining other materials.[28][29][30][31][32]
Apparatus:
-
Crockmeter (rubbing fastness tester)[28]
-
Grey scale for assessing staining (ISO 105-A03)
Procedure:
-
A specimen of the textile is mounted on the base of the crockmeter.
-
For dry rubbing, a conditioned, dry cotton cloth is mounted on the rubbing finger.[29][30]
-
For wet rubbing, the cotton cloth is wetted to a specified pickup percentage.
-
The rubbing finger is moved back and forth along the specimen for a specified number of cycles (typically 10 cycles) with a constant downward force.[30][32]
-
The staining of the cotton rubbing cloth is assessed using the grey scale.[28][29]
Dyeing Mechanism and Workflow
Acid dyes function by forming an ionic bond between the anionic dye molecule and the cationic sites on the fiber. In an acidic dyebath, the amino groups (-NH₂) of protein and polyamide fibers are protonated to form ammonium (B1175870) groups (-NH₃⁺), creating positive sites for the negatively charged sulfonate groups (-SO₃⁻) of the dye to attach.[6][9][10]
The general workflow for evaluating and comparing acid dyes in a laboratory setting involves several key stages, from initial dye characterization to performance testing on the desired substrate.
Conclusion
Acid Yellow 49 offers excellent light fastness, making it a suitable candidate for applications where resistance to photodegradation is critical. However, its performance in washing and perspiration fastness is moderate. In contrast, Acid Yellow 23, while having slightly lower light fastness, demonstrates superior staining performance in wash fastness tests. Data for Acid Yellow 36 and Acid Orange 7 is less comprehensive, necessitating further experimental evaluation for a direct comparison.
The choice between Acid Yellow 49 and its alternatives will ultimately depend on the specific requirements of the application. For instance, if wash fastness and minimal staining are paramount, Acid Yellow 23 may be a more suitable option despite its lower light fastness. This guide provides a foundational dataset and standardized protocols to aid researchers in making an evidence-based decision. It is recommended that for critical applications, in-house comparative studies be conducted using the detailed methodologies provided to ensure the selected dye meets the required performance criteria.
References
- 1. Acid Yellow 49 - Acid Yellow GR - Acid Yellow 3 GK from Emperor Chem [emperordye.com]
- 2. ACID YELLOW 49|CAS NO.12239-15-5 [chinainterdyes.com]
- 3. Azo dye - Wikipedia [en.wikipedia.org]
- 4. textilelearner.net [textilelearner.net]
- 5. Textile Knowledge [textileengg.blogspot.com]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. textilelearner.net [textilelearner.net]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. cncolorchem.com [cncolorchem.com]
- 12. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 13. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 14. testinglab.com [testinglab.com]
- 15. testextextile.com [testextextile.com]
- 16. fyitester.com [fyitester.com]
- 17. wewontech.com [wewontech.com]
- 18. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 19. gesterinstruments.com [gesterinstruments.com]
- 20. textilelearner.net [textilelearner.net]
- 21. blog.qima.com [blog.qima.com]
- 22. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 23. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 24. Test method for colour fastness tester to perspiration [utstesters.com]
- 25. en.usb-lab.com [en.usb-lab.com]
- 26. youtube.com [youtube.com]
- 27. testextextile.com [testextextile.com]
- 28. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 29. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 30. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 31. m.flammabilitytestingequipment.com [m.flammabilitytestingequipment.com]
- 32. One moment, please... [textilelearner.net]
Ecotoxicity Profile of C.I. Acid Yellow 49: A Comparative Analysis with Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azo dyes are a major class of synthetic colorants used across various industries. Their environmental impact is a significant concern due to potential toxicity to aquatic life and low biodegradability. This guide highlights the ecotoxicity profiles of four azo dyes, revealing that while specific data for C.I. Acid Yellow 49 is scarce, the broader class of acid dyes, to which it belongs, is known for its potential aquatic toxicity. In contrast, data for other azo dyes like Disperse Blue 79 shows measurable effects on aquatic organisms. The lack of standardized, publicly accessible ecotoxicity data for many commercial dyes, including this compound, underscores the need for further research to enable comprehensive environmental risk assessments.
Comparative Ecotoxicity Data
A significant challenge in comparing the ecotoxicity of commercial dyes is the limited availability of public, standardized data. For this compound, specific LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population) values for key aquatic indicator species such as fish, Daphnia magna, and algae are not reported in the available scientific literature and safety data sheets. The provided safety information for this compound typically includes general hazard statements like "Harmful if swallowed" but lacks specific environmental toxicity data[1].
In contrast, some data is available for other classes of azo dyes, as summarized in the table below.
| Parameter | This compound | C.I. Direct Blue 86 | C.I. Disperse Blue 79 | C.I. Mordant Black 11 |
| Dye Class | Acid Azo Dye | Direct Azo Dye | Disperse Azo Dye | Mordant Azo Dye |
| Fish Toxicity (96h LC50) | Data not available | Data not available | 340 mg/L (Danio rerio)[2] | Reported as having high fish toxicity, but no quantitative data available. |
| Daphnia Toxicity (48h EC50) | Data not available | Data not available | Data not available | Data not available |
| Algae Toxicity (72h EC50) | Data not available | Data not available | Data not available | Data not available |
| Biodegradability | Generally low | Generally low | Low, with potential for anaerobic degradation | Generally low |
| General Ecotoxicity Remarks | Toxicological properties not thoroughly investigated[1]. | General hazard warnings. | Harmful to aquatic life with long-lasting effects.[3] | Toxic to aquatic organisms[4]. |
Experimental Protocols for Aquatic Ecotoxicity Testing
The ecotoxicity data presented are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure reproducibility and comparability of results.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organism: Typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[5][6][7]
-
Procedure: Fish are exposed to various concentrations of the test substance in water for 96 hours.[5][6][7]
-
Endpoint: The LC50 value, the concentration that is lethal to 50% of the test fish, is determined at 24, 48, 72, and 96 hours.[5][6][7]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to planktonic crustaceans.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[8][9][10][11][12]
-
Endpoint: The EC50 value, the concentration at which 50% of the daphnids are immobilized, is calculated.[8][9][10][11][12]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater algae.
-
Test Organism: Green algae species such as Pseudokirchneriella subcapitata.[13][14][15][16][17]
-
Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance over 72 hours.[13][14][15][16][17]
-
Endpoint: The EC50 value is determined based on the inhibition of algal growth (cell count or biomass) compared to a control.[13][15][16]
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for the standard OECD aquatic ecotoxicity tests.
Conclusion
The ecotoxicity of azo dyes is a complex issue, with toxicity varying significantly based on the specific chemical structure and dye class. While this guide provides a comparative framework, the lack of publicly available, quantitative ecotoxicity data for this compound remains a critical knowledge gap. The available information suggests that acid azo dyes, as a class, can pose a risk to aquatic ecosystems. For a comprehensive environmental risk assessment, further empirical testing of this compound according to standardized OECD guidelines is strongly recommended. Researchers and professionals in drug development are encouraged to consider the potential environmental impact of all chemical entities, including dyes, and to advocate for greater transparency in the reporting of ecotoxicological data.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. C.I. Disperse Blue 79 | 12239-34-8 | Benchchem [benchchem.com]
- 3. Disperse Blue 79:1 | C23H25BrN6O10 | CID 77172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. oecd.org [oecd.org]
- 10. fera.co.uk [fera.co.uk]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 14. testinglab.com [testinglab.com]
- 15. fera.co.uk [fera.co.uk]
- 16. eurofins.com.au [eurofins.com.au]
- 17. oecd.org [oecd.org]
Performance Showdown: A Comparative Guide to Anodes for the Degradation of Acid Yellow 49
For researchers and scientists engaged in environmental remediation and drug development, the efficient degradation of persistent organic pollutants is a critical challenge. Acid Yellow 49, a common azo dye, serves as a pertinent model compound for evaluating the efficacy of advanced oxidation processes. This guide provides a detailed comparison of the performance of three distinct anode materials—Boron-Doped Diamond (BDD), Lead Dioxide (β-PbO2), and Dimensionally Stable Anode (DSA®)—in the electrochemical degradation of Acid Yellow 49, supported by experimental data.
The electrochemical oxidation of Acid Yellow 49 has been systematically investigated using BDD, Ti-Pt/β-PbO2, and Ti/RuO2-TiO2 (DSA®) anodes. The performance of these anodes was evaluated based on decolorization efficiency, Chemical Oxygen Demand (COD) removal, and Total Organic Carbon (TOC) abatement. The experimental results indicate a clear hierarchy in anodic performance, with BDD demonstrating superior efficacy, followed by β-PbO2, and then DSA®.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the electrochemical degradation of a 100 mg L-1 Acid Yellow 49 solution in 0.1 mol L-1 Na2SO4 using the three different anodes at various current densities.
| Anode Material | Current Density (mA cm-2) | Decolorization Efficiency (%) | COD Abatement (%) | TOC Abatement (%) |
| Boron-Doped Diamond (BDD) | 5 | >95 (at 0.60 A h L-1) | 37 (at 0.60 A h L-1) | 20 (at 1.20 A h L-1) |
| 15 | >95 | 55 | 35 | |
| 30 | >95 | 70 | 50 | |
| β-PbO2 (on Ti-Pt) | 5 | ~80 | 25 | 15 |
| 15 | ~90 | 40 | 25 | |
| 30 | >95 | 55 | 35 | |
| DSA® (Ti/RuO2-TiO2) | 5 | ~60 | 15 | <10 |
| 15 | ~75 | 25 | ~10 | |
| 30 | ~85 | 35 | ~15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Anode Preparation
Boron-Doped Diamond (BDD) Anode: BDD electrodes are typically synthesized using Hot Filament Chemical Vapor Deposition (HFCVD) on a suitable substrate, such as niobium (Nb). The substrate is first pre-treated by sandblasting to increase surface roughness and enhance diamond film adhesion. It is then cleaned with ethanol (B145695) and seeded with diamond powder in an ultrasonic bath. The deposition is carried out in an HFCVD reactor with a controlled atmosphere of methane (B114726) and hydrogen, with a boron source (e.g., trimethylboron) to achieve the desired doping level.
β-PbO2 Anode: The Ti-Pt/β-PbO2 anode is prepared by first coating a titanium substrate with a thin layer of platinum, followed by the electrodeposition of β-PbO2. The electrodeposition is typically carried out from a bath containing lead nitrate (B79036) (Pb(NO3)2) and other additives at a specific current density and temperature. The process results in a stable and catalytically active β-PbO2 layer.
Dimensionally Stable Anode (DSA® - Ti/RuO2-TiO2): DSA® type anodes are prepared by the thermal decomposition of precursor salts onto a titanium substrate. A mixture of RuCl3·xH2O and TiCl4 in a suitable solvent (e.g., isopropanol) is painted onto the pre-treated titanium surface. The coated substrate is then subjected to a series of drying and calcination steps at elevated temperatures to form a mixed oxide layer of RuO2 and TiO2. This process is repeated to achieve the desired coating thickness and composition.
Electrochemical Degradation of Acid Yellow 49
The electrochemical degradation experiments were conducted in an electrochemical flow system equipped with a filter-press reactor. A 100 mg L-1 solution of Acid Yellow 49 in 0.1 mol L-1 Na2SO4 was used as the electrolyte. Galvanostatic electrolyses were performed at current densities of 5, 15, and 30 mA cm-2. The solution was continuously recirculated through the reactor, and samples were collected at regular intervals for analysis.
Analytical Methods
Decolorization Measurement: The concentration of Acid Yellow 49 was monitored using a UV-Visible spectrophotometer. The absorbance of the solution was measured at the wavelength of maximum absorbance (λmax) for Acid Yellow 49, which is approximately 405 nm. The decolorization efficiency was calculated from the change in absorbance over time.
Chemical Oxygen Demand (COD) Analysis: COD was determined using the dichromate reflux method. A known volume of the sample was refluxed with a standard solution of potassium dichromate in a strong acid medium. The unreacted dichromate was then titrated with a standard solution of ferrous ammonium (B1175870) sulfate. The amount of dichromate consumed is proportional to the COD of the sample.
Total Organic Carbon (TOC) Analysis: TOC was measured using a high-temperature combustion method. The sample was injected into a high-temperature furnace (typically 680-900°C) where all organic carbon is oxidized to carbon dioxide (CO2). The resulting CO2 was then detected by a non-dispersive infrared (NDIR) detector.
Mandatory Visualization
A Comparative Guide to Quantitative Biological Stains: Validating C.I. Acid Yellow 49
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C.I. Acid Yellow 49 against established quantitative biological stains for protein analysis. While this compound is a well-documented dye in the textile industry, its application as a quantitative biological stain lacks validation in current scientific literature. This document serves to evaluate its theoretical potential based on its chemical properties as an acid dye, in contrast to the proven performance of standard protein staining methods: Coomassie Brilliant Blue, Silver Staining, and the fluorescent dye, SYPRO Ruby.
Executive Summary
The accurate quantification of proteins is fundamental in biological research and drug development. The choice of a protein stain is critical, directly influencing the sensitivity, accuracy, and linear dynamic range of protein detection following electrophoretic separation. This guide presents a head-to-head comparison of key performance metrics for Coomassie Brilliant Blue, silver staining, and SYPRO Ruby. Due to the absence of experimental data for this compound in protein quantification, its evaluation is based on the general characteristics of acid dyes.
Comparative Analysis of Quantitative Protein Stains
The performance of a quantitative stain is determined by several key parameters, including its limit of detection (LOD), linear dynamic range, and reproducibility. The following table summarizes these metrics for the established stains.
| Parameter | This compound | Coomassie Brilliant Blue (R-250 & G-250) | Silver Staining | SYPRO Ruby (Fluorescent Stain) |
| Limit of Detection (LOD) | Data not available | ~100 ng (R-250), ~10-100 ng (G-250)[1] | ~0.1 - 1 ng[2][3] | ~0.25 - 1 ng[4] |
| Linear Dynamic Range | Data not available | Good, but can be non-linear at high concentrations[5][6] | Narrow, not considered reliable for quantification[3][7][8] | >3 orders of magnitude[4] |
| Reproducibility | Data not available | Moderate to good; destaining variability can be an issue[3] | Low; highly variable between gels[3] | Excellent[4] |
| Mass Spectrometry Compatibility | Data not available | Yes[3] | Limited; requires specialized protocols[2][3] | Yes[4] |
| Staining Time | Data not available | 30 min to overnight[1] | 1.5 to 3 hours | 90 min to overnight[4] |
Theoretical Considerations for this compound
This compound is a monoazo acid dye. In theory, as an acid dye, it would bind to proteins through electrostatic interactions with positively charged amino acid residues (like lysine, arginine, and histidine) under acidic conditions. This binding mechanism is similar to that of Coomassie Brilliant Blue. However, without experimental validation, its stoichiometry of binding, sensitivity, and linearity for protein quantification remain unknown. Its fluorescent properties also warrant investigation, though specific excitation and emission spectra for protein-bound dye are not documented.
Experimental Protocols
Detailed methodologies for the established quantitative staining techniques are provided below.
Coomassie Brilliant Blue R-250 Staining Protocol
This protocol is a standard method for the visualization of proteins in polyacrylamide gels.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Gel Fixation Solution (Optional): 50% (v/v) methanol, 10% (v/v) acetic acid.
Procedure:
-
Fixation (Optional but Recommended): Following electrophoresis, immerse the gel in the fixation solution for a minimum of 1 hour. This step prevents the diffusion of proteins with low molecular weight.
-
Staining: Transfer the gel to the Coomassie Brilliant Blue R-250 staining solution and incubate with gentle agitation for at least 3 hours.[9]
-
Destaining: Remove the staining solution and add the destaining solution. Continue to incubate with gentle agitation, changing the destaining solution periodically until the background is clear and the protein bands are well-defined.[9]
-
Storage: Once destained, the gel can be stored in distilled water.
Silver Staining Protocol (Mass Spectrometry Compatible)
This protocol is designed for high-sensitivity protein detection and is compatible with subsequent mass spectrometry analysis by omitting glutaraldehyde.
Materials:
-
Fixing Solution: 50% (v/v) methanol, 5% (v/v) acetic acid.
-
Wash Solution: 50% (v/v) methanol.
-
Sensitizing Solution: 0.02% (w/v) sodium thiosulfate.
-
Silver Solution: 0.1% (w/v) silver nitrate.
-
Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde (B43269) (37%).
-
Stopping Solution: 5% (v/v) acetic acid.
Procedure:
-
Fixation: Fix the gel in the fixing solution for 20 minutes, followed by a 10-minute wash in the wash solution, and then a 10-minute wash in water.
-
Sensitization: Incubate the gel in the sensitizing solution for 1 minute, followed by two 1-minute rinses with water.
-
Silver Incubation: Submerge the gel in the silver solution for 20 minutes.
-
Rinsing: Rinse the gel with water twice for 1 minute each.
-
Development: Transfer the gel to the developing solution and incubate until the desired band intensity is achieved. If the developer turns yellow, replace it with a fresh solution.
-
Stopping: Stop the development by immersing the gel in the stopping solution for 10 minutes.
-
Final Wash: Wash the gel with water for 5 minutes before imaging and storage.
SYPRO Ruby Fluorescent Stain Protocol
This protocol provides high-sensitivity fluorescent detection of proteins.
Materials:
-
Fixing Solution: 50% (v/v) methanol, 7% (v/v) acetic acid.
-
SYPRO Ruby Protein Gel Stain
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.
-
Ultrapure water.
Procedure:
-
Fixation: After electrophoresis, place the gel in the fixing solution and agitate for 30 minutes. Repeat this step with a fresh fixing solution.[10]
-
Staining: Pour off the fixing solution and add the SYPRO Ruby gel stain. Agitate on an orbital shaker overnight, protecting the container from light.[10]
-
Washing: Transfer the gel to a clean container and wash with the wash solution for 30 minutes.[10]
-
Final Rinse: Before imaging, rinse the gel with ultrapure water for at least 5 minutes.[4]
-
Imaging: Visualize the stained gel using a UV or blue-light transilluminator or a laser-based scanner.
Visualizing Experimental Workflows and Concepts
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
Caption: A simplified workflow for total protein staining after gel electrophoresis.
References
- 1. conductscience.com [conductscience.com]
- 2. Mastering Silver Staining for Protein Gel Analysis | Abcam [abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. abpbio.com [abpbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Criticism of the use of Coomassie Brilliant Blue G-250 for the quantitative determination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. uab.edu [uab.edu]
Spectral Overlap Analysis: A Comparative Guide for Acid Yellow 49 and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral properties of Acid Yellow 49 with a selection of widely used fluorophores: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), Cyanine 3 (Cy3), Cyanine 5 (Cy5), 4',6-diamidino-2-phenylindole (DAPI), and Green Fluorescent Protein (GFP). Understanding the spectral overlap between these dyes is critical for the design and interpretation of multiplex fluorescence experiments, ensuring data accuracy and minimizing bleed-through artifacts.
Key Spectral Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Acid Yellow 49 | 493.5[1] | Not Available | Not Available | Not Available |
| FITC | 495 | 519-525 | 68,000 - 75,000 | 0.92 |
| TRITC | 557 | 576 | Not Available | Not Available |
| Cy3 | 554 | 568 | 150,000 | 0.15 |
| Cy5 | 649 | 667 | 250,000 | 0.27 |
| DAPI (bound to DNA) | 358 | 461 | 27,000 | 0.92 |
| GFP (EGFP) | 488 | 509 | 55,000 | 0.60 |
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to two primary issues in fluorescence microscopy and spectroscopy:
-
Direct Excitation: The excitation light for one fluorophore may also excite another, unintended fluorophore.
-
Emission Bleed-through (Crosstalk): The fluorescence emitted by one fluorophore is detected in the channel designated for another.
These phenomena can result in false-positive signals, inaccurate quantification, and misinterpreted colocalization data. Therefore, careful selection of fluorophores and appropriate experimental design are paramount.
Figure 1: Conceptual diagram illustrating spectral overlap between two fluorophores.
Experimental Protocols for Assessing Spectral Overlap
To experimentally determine the degree of spectral overlap and correct for it, the following protocols can be employed.
Measurement of Individual Fluorescence Spectra
Objective: To obtain the excitation and emission spectra of each fluorophore under the experimental conditions.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
Solutions of individual fluorophores at known concentrations
-
Experimental buffer
Procedure:
-
Prepare Samples: Prepare dilute solutions of each fluorophore in the experimental buffer. The absorbance of the solutions at the excitation maximum should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure Excitation Spectrum:
-
Set the emission wavelength to the expected maximum.
-
Scan a range of excitation wavelengths.
-
The resulting plot is the excitation spectrum.
-
-
Measure Emission Spectrum:
-
Set the excitation wavelength to the determined excitation maximum.
-
Scan a range of emission wavelengths.
-
The resulting plot is the emission spectrum.
-
-
Data Analysis: Normalize the emission spectra for comparison. The degree of overlap can be visualized by plotting the normalized spectra of the different fluorophores on the same graph.
Quantifying Spectral Bleed-through in Microscopy
Objective: To determine the percentage of signal from one fluorophore that is detected in another fluorophore's channel.
Materials:
-
Fluorescence microscope with appropriate filter sets for each fluorophore.
-
Samples stained with only one fluorophore each (single-stained controls).
-
Image analysis software (e.g., ImageJ, Fiji).
Procedure:
-
Acquire Images of Single-Stained Controls:
-
For each fluorophore, prepare a sample stained only with that dye.
-
Acquire an image of each single-stained sample using all the filter sets that will be used in the multiplex experiment.
-
-
Measure Mean Fluorescence Intensity:
-
In the image of a single-stained sample (e.g., FITC only), measure the mean fluorescence intensity in its own channel (the FITC channel) and in the other channels (e.g., the TRITC channel).
-
-
Calculate Bleed-through Coefficient:
-
The bleed-through of Fluorophore A into Channel B is calculated as: (Mean intensity in Channel B) / (Mean intensity in Channel A) for the sample stained only with Fluorophore A.
-
-
Correction (Linear Unmixing): This coefficient can then be used to subtract the bleed-through signal from the images of multi-stained samples.
Figure 2: Experimental workflow for the quantification and correction of spectral bleed-through.
Conclusion
The potential for spectral overlap between Acid Yellow 49 and other common fluorophores should be carefully considered during the design of multiplex fluorescence experiments. While the excitation maximum of Acid Yellow 49 is known, the lack of publicly available data on its emission spectrum, quantum yield, and molar extinction coefficient makes a direct comparison challenging. For applications requiring multi-color imaging or analysis, it is recommended to experimentally determine the spectral properties of Acid Yellow 49 in the specific experimental context. By following the outlined protocols for measuring fluorescence spectra and quantifying bleed-through, researchers can minimize spectral overlap artifacts and ensure the accuracy and reliability of their results.
References
A Comparative Guide to the Purity and Quality of Commercial C.I. Acid Yellow 49
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of commercial C.I. Acid Yellow 49, a widely used synthetic dye, with potential alternatives. The purity and quality of such dyes are critical for reproducible and reliable results in research and development, particularly in applications sensitive to impurities, such as biological staining and specialized material dyeing. This document provides a framework for assessing commercial dye quality, complete with detailed experimental protocols and illustrative comparative data.
Introduction to this compound and Its Alternatives
This compound (CAS 12239-15-5) is a monoazo dye known for its brilliant yellow hue and good leveling properties, making it suitable for dyeing protein fibers like wool and silk, as well as polyamides.[1] Its applications extend to leather and paper coloration.[2] However, the performance of commercial preparations can vary significantly due to the presence of impurities from synthesis byproducts or residual starting materials.
As alternatives, other acid dyes with similar shades, such as C.I. Acid Yellow 23 (Tartrazine) and C.I. Acid Yellow 36 (Metanil Yellow), are often considered.[3][4] The choice of dye can impact not only the coloristic properties but also other critical parameters like lightfastness, wash fastness, and, in biological applications, staining specificity and background noise.
Comparative Analysis of Commercial Dyes
The following tables present illustrative data comparing hypothetical commercial batches of this compound with two common alternatives. These values are based on typical specifications and analytical results for commercial-grade dyes and serve to demonstrate a comparative assessment.
Table 1: Physicochemical Properties of Commercial Yellow Dyes
| Parameter | This compound (Supplier A) | This compound (Supplier B) | C.I. Acid Yellow 23 | C.I. Acid Yellow 36 |
| Appearance | Yellow Powder | Yellow Powder | Light Yellow Powder | Orange-Yellow Powder |
| Dye Content (%) | >98% | 96.5% | ≥85% (Typical) | >80% |
| Moisture Content (%) | ≤5.0 | 6.2 | ≤10.0 | ≤7.0 |
| Water-Insoluble Matter (%) | ≤1.0 | 1.5 | ≤0.2 | ≤0.5 |
| Solubility in Water | Soluble | Soluble | Soluble | Soluble |
Table 2: Spectroscopic and Chromatographic Purity of Commercial Yellow Dyes
| Parameter | This compound (Supplier A) | This compound (Supplier B) | C.I. Acid Yellow 23 | C.I. Acid Yellow 36 |
| λmax (nm) in Water | ~400 | ~400 | ~427 | ~435 |
| HPLC Purity (% Area at λmax) | 99.2 | 97.8 | 98.5 | 96.1 |
| Major Impurity (% Area) | 0.5 | 1.2 | 0.8 | 2.3 |
| Other Impurities (% Area) | 0.3 | 1.0 | 0.7 | 1.6 |
Table 3: Performance Characteristics in a Standard Dyeing Protocol
| Parameter | This compound (Supplier A) | This compound (Supplier B) | C.I. Acid Yellow 23 | C.I. Acid Yellow 36 |
| Light Fastness (ISO 105-B02) | 5-6 | 5 | 3 | 2-3 |
| Washing Fastness (ISO 105-C06) | 2-3 | 2 | 3 | 2 |
| Hue | Bright Yellow | Bright Yellow | Lemon Yellow | Reddish Yellow |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative tables are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate and quantify the main dye component and any impurities.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to ensure good peak shape.
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: Linear gradient to 90% Acetonitrile
-
25-30 min: Hold at 90% Acetonitrile
-
30-35 min: Return to 10% Acetonitrile and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detection at the λmax of the respective dye (e.g., ~400 nm for Acid Yellow 49).
-
Sample Preparation: Accurately weigh and dissolve the dye in the initial mobile phase composition to a concentration of approximately 10 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
UV-Vis Spectrophotometry for λmax Determination
This technique is used to determine the wavelength of maximum absorbance, a characteristic property of the dye.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: Deionized water.
-
Procedure:
-
Prepare a dilute stock solution of the dye in deionized water.
-
Perform serial dilutions to obtain a solution with an absorbance between 0.5 and 1.0 at the expected λmax.
-
Scan the absorbance of the solution from 300 to 700 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
FTIR analysis provides a fingerprint of the dye's molecular structure, which can be compared against a reference standard.
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the powdered dye directly onto the ATR crystal.
-
Analysis: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Compare the resulting spectrum with a known reference spectrum for this compound to confirm the identity and detect any major structural impurities.
Determination of Moisture Content
This test quantifies the amount of water in the dye powder.
-
Method: Karl Fischer titration or Loss on Drying.
-
Loss on Drying Procedure:
-
Accurately weigh a sample of the dye (approximately 1-2 g) into a pre-weighed drying dish.
-
Place the dish in a drying oven at 105°C for 2-3 hours.
-
Cool the dish in a desiccator and re-weigh.
-
The percentage of weight loss is reported as the moisture content.
-
Determination of Water-Insoluble Matter
This method assesses the amount of solid impurities that do not dissolve in water.
-
Procedure:
-
Accurately weigh a sample of the dye (approximately 1 g).
-
Dissolve the dye in a known volume of hot deionized water (e.g., 200 mL).
-
Filter the solution through a pre-weighed filter paper.
-
Wash the filter paper with hot deionized water to remove any remaining soluble dye.
-
Dry the filter paper in an oven at 105°C to a constant weight.
-
The percentage increase in the weight of the filter paper corresponds to the water-insoluble matter.
-
Visualizations
Experimental Workflow for Dye Quality Assessment
Caption: Workflow for the comprehensive quality assessment of commercial dyes.
Hypothetical Signaling Pathway Inhibition by a Dye Impurity
In biological applications, impurities in dyes can have off-target effects. The following diagram illustrates a hypothetical scenario where a common synthesis byproduct could inhibit a signaling pathway.
Caption: A diagram illustrating the potential off-target effect of a dye impurity.
Conclusion
The purity and quality of commercial dyes like this compound can vary between suppliers, impacting the reliability and reproducibility of experimental results. A thorough analytical assessment, including chromatographic and spectroscopic techniques, is crucial for quality control. When selecting a dye, researchers should consider not only the primary component but also the nature and quantity of impurities. For critical applications, it is recommended to perform in-house validation of new batches of dyes or to source from suppliers who provide detailed certificates of analysis. The choice between this compound and its alternatives will depend on the specific requirements for shade, fastness properties, and purity.
References
A Comparative Guide to C.I. Acid Yellow 49 Versus Natural Yellow Dyes in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate counterstain is a critical step in histological analysis, providing the necessary contrast to visualize specific cellular and tissue components. While synthetic dyes have long been the standard, there is a growing interest in natural alternatives driven by considerations of cost, environmental impact, and safety. This guide provides an objective comparison between the synthetic dye C.I. Acid Yellow 49 and common natural yellow dyes used in histology, supported by available data and detailed experimental protocols.
Overview of Yellow Dyes in Histology
This compound is a synthetic monoazo dye (C.I. 18640) primarily used in the textile and leather industries for its brilliant yellow hue and good levelness on materials like wool, silk, and nylon.[1] Its application in routine histology is not as extensively documented as other synthetic yellows like picric acid or metanil yellow. However, as an acid dye, its principle of staining relies on the electrostatic attraction between the anionic dye molecules and cationic tissue components, such as cytoplasmic proteins.[2][3]
Natural Yellow Dyes are derived from plant sources and have been used for centuries. In histology, they are gaining traction as potential replacements for synthetic counterstains like eosin (B541160).[4][5] Their staining mechanism often involves a combination of ionic interactions and the formation of complexes with tissue proteins.[4] The most prominent examples include Curcumin (B1669340) from turmeric and Crocin from saffron.
Quantitative Data Summary
Direct comparative quantitative studies between this compound and natural dyes in a histological context are limited. The following tables summarize available data, with performance characteristics inferred from published studies comparing natural dyes to the standard eosin counterstain and industrial data for Acid Yellow 49.
Table 1: Physicochemical and Performance Characteristics
| Property | This compound | Curcumin (from Curcuma longa) | Saffron (from Crocus sativus) |
| C.I. Number | 18640 | 75300 | 75100[6] |
| Chemical Class | Monoazo Dye | Diarylheptanoid | Carotenoid[6][7] |
| Typical Application | Cytoplasmic Counterstain | Cytoplasmic Counterstain[8][9] | Connective Tissue Stain[6][10] |
| Staining Color | Brilliant Yellow | Yellowish-Orange[11] | Bright Yellow/Orange[12] |
| Reported Affinity | General Cytoplasm | Collagen, Muscle, Cytoplasm, RBCs[8][9][11] | Collagen[10][12] |
| Photostability | Good (Lightfastness Grade 5-6/8 on wool)[13] | Poor (Prone to photo-oxidation)[14][15] | Moderate |
| pH Sensitivity | Stable in acidic solutions | Low pH sensitivity reported in staining[16] | Color can vary with pH[17] |
| Toxicity | Standard handling precautions for synthetic dyes required | Non-toxic, considered safe[8][16] | Non-toxic, used as a food spice[7] |
| Cost | Low to Moderate | Low, readily available[8][11] | High, due to harvesting method[6][10] |
| Reproducibility | High (Synthetic product) | Variable (Depends on extraction/purity) | Variable (Depends on extraction/purity) |
Experimental Protocols
Detailed methodologies are crucial for reproducible staining. Below are protocols for a general synthetic acid dye, followed by specific methods for curcumin and saffron.
Protocol 1: General Staining with a Synthetic Acid Dye (e.g., this compound)
This is a representative protocol for a cytoplasmic counterstain following nuclear staining with hematoxylin (B73222). Optimal concentration and timing should be determined empirically.
-
Deparaffinization and Rehydration: Dewax paraffin-embedded sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Nuclear Staining: Stain with Mayer's or Harris's hematoxylin for 3-5 minutes.
-
Washing: Rinse in running tap water until the water runs clear.
-
Bluing: Place sections in Scott's tap water substitute or alkaline tap water for 5 minutes to blue the nuclei.[18]
-
Washing: Rinse in distilled water.
-
Counterstaining: Stain with a 1% aqueous solution of Acid Yellow 49 for 1-3 minutes.
-
Washing: Briefly rinse in distilled water to remove excess stain.
-
Dehydration and Clearing: Dehydrate sections rapidly through graded ethanol, clear in xylene.
-
Mounting: Coverslip with a permanent mounting medium.
Expected Result: Nuclei will be blue/purple, and cytoplasm and other acidophilic structures will be yellow.
Protocol 2: Curcumin (Turmeric) Staining
This protocol is adapted from studies demonstrating curcumin as an effective counterstain comparable to eosin.[8][11]
-
Stain Preparation: Prepare the staining solution by dissolving 15g of turmeric powder in 100 ml of 70% alcohol. Mix well and filter before use.[8]
-
Deparaffinization and Rehydration: As described in Protocol 1.
-
Nuclear Staining: Stain with hematoxylin for 3-5 minutes.
-
Washing and Bluing: As described in Protocol 1.
-
Counterstaining: Immerse slides in the turmeric dye solution for 5-10 minutes.
-
Washing: Wash in running tap water.
-
Dehydration and Clearing: As described in Protocol 1.
-
Mounting: Coverslip with a permanent mounting medium.
Expected Result: Nuclei will be blue, while cytoplasm, collagen, and muscle fibers will be stained in shades of yellowish-orange.[8][11]
Protocol 3: Saffron Staining for Connective Tissue (as part of HPS stain)
This protocol focuses on using saffron to specifically stain collagen yellow, typically after nuclear and cytoplasmic staining.[7][10]
-
Stain Preparation: Dissolve 1 gram of saffron powder in 100 ml of absolute alcohol. The solution may require heating or prolonged agitation to dissolve fully.[7]
-
Deparaffinization and Rehydration: As described in Protocol 1.
-
Nuclear Staining: Stain with Mayer's hematoxylin for 3 minutes.
-
Washing, Differentiation, and Bluing: Rinse in tap water, differentiate in acid alcohol for 1 minute, and blue in running water for 5 minutes.[7]
-
Cytoplasmic Staining: Stain with a 0.2% solution of Phloxine or Erythrosin B for 5-6 minutes.[7]
-
Rinsing: Rinse through distilled water and graded alcohols (95% and absolute).
-
Collagen Staining: Immerse slides in the saffron solution for 30-60 minutes.
-
Dehydration and Clearing: Dehydrate rapidly in absolute alcohol, clear in xylene.
-
Mounting: Coverslip with a permanent mounting medium.
Expected Result: Nuclei will be blue, cytoplasm and muscle pink/red, and collagen a distinct yellow.[10]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical framework for selecting an appropriate yellow dye.
Caption: General workflow for histological staining using a yellow counterstain.
Caption: Decision tree for selecting a yellow histological dye.
Conclusion
The choice between this compound and natural yellow dyes depends on the specific requirements of the study.
-
This compound offers the advantages of a synthetic dye: high reproducibility, good photostability, and consistent supply. It is a suitable choice for general cytoplasmic counterstaining where consistency and durability of the stain are paramount.
-
Natural Yellow Dyes present a compelling alternative, particularly when cost, safety, and environmental impact are primary concerns.
-
Curcumin is an excellent, low-cost substitute for eosin, demonstrating a strong affinity for cytoplasm, muscle, and collagen.[8][9] Its primary drawback is lower photostability.[15]
-
Saffron , while expensive, is highly effective for specifically differentiating collagen in trichrome-type staining procedures like HPS, providing a clear yellow contrast against pink cytoplasm.[6][10]
-
For routine, high-throughput applications requiring robust and repeatable results, a synthetic dye like this compound is a reliable option. For research focused on reducing chemical toxicity, lowering costs, or for specific applications like collagen visualization, natural dyes like curcumin and saffron offer effective and viable alternatives.
References
- 1. Acid Yellow 49 - Acid Yellow GR - Acid Yellow 3 GK from Emperor Chem [emperordye.com]
- 2. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 4. ompj.org [ompj.org]
- 5. researchgate.net [researchgate.net]
- 6. stainsfile.com [stainsfile.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Use of Curcuma longa L. extract to stain various tissue samples for histological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Curcuma longa L. extract to stain various tissue samples for histological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPS stain - Wikipedia [en.wikipedia.org]
- 11. jrmds.in [jrmds.in]
- 12. Modification of a Haematoxylin, Eosin, and Natural Saffron Staining Method for The Detection of Connective Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cncolorchem.com [cncolorchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Turmeric tissue staining for histology and bioimaging Labconscious® [labconscious.com]
- 17. mdpi.com [mdpi.com]
- 18. Quality assessment of histopathological stainings on prolonged formalin fixed thrombus tissues retrieved by mechanical thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pitfalls of Biochemical Assays: A Guide to Understanding the Cross-Reactivity and Interference of Acid Yellow 49
For researchers, scientists, and drug development professionals, the accuracy and reliability of biochemical assay data are paramount. However, the very components of these assays can sometimes be a source of interference, leading to misleading results. This guide provides a comprehensive overview of the potential for cross-reactivity and interference by Acid Yellow 49, a widely used industrial azo dye, in various biochemical assays. Understanding these potential interactions is crucial for robust assay development and data interpretation.
Acid Yellow 49, a single azo class dye with the CAS number 12239-15-5, is primarily utilized for dyeing textiles, leather, and paper. Its chemical structure, characterized by the presence of an azo group (-N=N-), places it in a class of compounds that are often flagged as Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are known to be "frequent hitters" in high-throughput screening (HTS) campaigns, not due to specific interaction with the intended biological target, but because of non-specific interactions that can lead to false-positive or false-negative results.[1][2][3]
The Specter of Interference: Why Azo Dyes Warrant Scrutiny
The concern with azo dyes like Acid Yellow 49 in biochemical assays stems from their chemical properties. The azo group itself is a known chromophore, meaning it absorbs light in the visible spectrum. This inherent property can directly interfere with colorimetric and fluorometric assays, two of the most common detection methods in biochemistry and drug discovery.
Several mechanisms can contribute to assay interference by compounds like Acid Yellow 49:
-
Light Absorption and Fluorescence Quenching: Due to its yellow color, Acid Yellow 49 absorbs light in the blue-violet region of the spectrum. In assays that measure the production of a colored or fluorescent product, the presence of Acid Yellow 49 can lead to artificially low readings by absorbing the light emitted by the product or the light used to excite a fluorophore. This phenomenon is known as fluorescence quenching.
-
Non-specific Binding and Aggregation: Some small molecules, particularly those with planar aromatic structures common in dyes, have a tendency to form aggregates in solution. These aggregates can non-specifically bind to and inhibit enzymes or other proteins in the assay, leading to false-positive inhibition signals.[4]
-
Redox Activity: Azo compounds can possess redox properties, meaning they can participate in oxidation-reduction reactions. This can interfere with assays that rely on redox-sensitive reporters or that are susceptible to oxidative stress.
-
Chemical Reactivity: The chemical structure of some dyes may contain reactive functional groups that can covalently modify proteins or other assay components, leading to irreversible inhibition or other artifacts.
Comparing Apples and Oranges: The Challenge of Finding a "Non-Interfering" Alternative
Directly comparing the interference of Acid Yellow 49 with specific non-interfering alternatives is challenging, as the "alternative" would depend on the specific application where Acid Yellow 49 might be present as a contaminant or a component of a tested mixture. A more practical approach for researchers is to compare the behavior of their assay in the presence of Acid Yellow 49 to a control compound known to be inert in that specific assay.
The key takeaway is the critical need for counter-screens and control experiments to identify and characterize any potential interference from compounds like Acid Yellow 49.
Quantifying the Interference: A Hypothetical Data Summary
To illustrate how to present findings from an interference study, the following table summarizes hypothetical data on the effect of Acid Yellow 49 on a generic fluorescence-based enzymatic assay.
| Compound | Concentration (µM) | % Inhibition (Apparent) | Fluorescence Signal (RFU) | Notes |
| Acid Yellow 49 | 1 | 5.2 | 18,500 | Slight decrease in fluorescence signal. |
| 10 | 25.8 | 14,200 | Significant fluorescence quenching observed. | |
| 50 | 85.1 | 2,800 | Strong inhibition signal, likely due to a combination of factors. | |
| Control Compound | 1 | 0.5 | 19,800 | No significant effect on assay signal. |
| 10 | 1.2 | 19,500 | No significant effect on assay signal. | |
| 50 | 2.1 | 19,200 | No significant effect on assay signal. |
Experimental Protocols for Assessing Interference
To empower researchers to investigate the potential interference of Acid Yellow 49 or other compounds, the following are detailed methodologies for key experiments.
Protocol 1: Assessing Compound Autofluorescence and Quenching
Objective: To determine if Acid Yellow 49 intrinsically fluoresces at the assay's excitation and emission wavelengths or if it quenches the fluorescence of the assay's reporter molecule.
Materials:
-
Acid Yellow 49 stock solution
-
Assay buffer
-
Fluorescent reporter molecule used in the primary assay
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a serial dilution of Acid Yellow 49 in assay buffer in a microplate.
-
In a separate set of wells, prepare the fluorescent reporter molecule at its final assay concentration in assay buffer.
-
In a third set of wells, add the serial dilution of Acid Yellow 49 to the fluorescent reporter molecule.
-
Read the plate at the excitation and emission wavelengths of the primary assay.
-
Analysis: Compare the fluorescence of Acid Yellow 49 alone to the buffer blank to assess autofluorescence. Compare the fluorescence of the reporter molecule with and without Acid Yellow 49 to determine the extent of fluorescence quenching.
Protocol 2: Assay Interference Counter-Screen (Paired-Difference Testing)
Objective: To determine if Acid Yellow 49 interferes with the overall assay readout in a manner independent of specific target inhibition.
Materials:
-
All components of the primary biochemical assay (enzyme, substrate, etc.)
-
Acid Yellow 49 stock solution
-
Control compound stock solution (known to be inactive)
-
Assay buffer
Procedure:
-
Set up the biochemical assay as usual.
-
In a set of "Test" wells, add a high concentration of Acid Yellow 49.
-
In a set of "Control" wells, add the same concentration of the inert control compound.
-
Initiate the reaction and measure the assay signal over time or at a fixed endpoint.
-
Analysis: Calculate the difference in the mean signal between the "Test" and "Control" pools. A statistically significant difference indicates assay interference.[5]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate a potential mechanism of interference and a typical experimental workflow.
Caption: Potential interference mechanisms of Acid Yellow 49 in a fluorescence-based assay.
Caption: Experimental workflow for identifying and triaging interfering compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sundiagnostics.us [sundiagnostics.us]
A Comparative Guide to the Dyeing Properties of Acid Yellow 49 on Wool and Silk
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dyeing properties of Acid Yellow 49 on two common protein fibers: wool and silk. The information presented is a synthesis of available technical data and scientific literature, offering insights into the performance and characteristics of this brilliant yellow azo dye on these substrates. While direct comparative experimental data for Acid Yellow 49 is limited, this guide extrapolates from existing research on similar acid dyes and fibers to provide a comprehensive overview for research and application purposes.
Introduction to Acid Yellow 49 and Protein Fiber Dyeing
Acid Yellow 49, with the Colour Index number 18640, is a monoazo dye belonging to the acid dye class. Its chemical structure, featuring sulfonic acid groups, renders it water-soluble and allows it to form strong ionic bonds with the positively charged amino groups present in protein fibers like wool and silk under acidic conditions. This interaction is the fundamental principle behind the dyeing process.
Wool, a fiber derived from sheep fleece, is primarily composed of the protein keratin. Its complex, scaled structure and abundance of amine functional groups make it highly receptive to acid dyes. Silk, a protein fiber produced by silkworms, is composed mainly of fibroin. Its smoother, more crystalline structure can lead to different dyeing behavior compared to wool.
Experimental Protocols
General Dyeing Procedure
A typical exhaust dyeing process for both wool and silk involves the following steps:
-
Scouring: Pre-washing the fiber to remove any impurities, oils, or sericin (in the case of raw silk) that might hinder dye uptake.
-
Dye Bath Preparation: Dissolving a pre-determined amount of Acid Yellow 49 powder in deionized water. Acetic acid or formic acid is added to achieve the desired acidic pH. Glauber's salt (sodium sulfate) is often used as a leveling agent to promote even dye distribution.
-
Dyeing: The wetted-out fiber is introduced into the dyebath at a low temperature (e.g., 40°C). The temperature is gradually raised to the optimal dyeing temperature and held for a specific duration to allow for dye penetration and fixation.
-
Rinsing and Soaping: After dyeing, the fiber is thoroughly rinsed with cold water to remove unfixed dye. A subsequent soaping treatment with a non-ionic detergent helps to improve wash fastness.
Proposed Experimental Parameters for Comparative Dyeing
Based on studies of similar acid dyes on wool and silk, the following starting parameters are recommended for a comparative analysis of Acid Yellow 49:
| Parameter | Wool | Silk |
| Dye Concentration | 1% on weight of fiber (o.w.f.) | 1% on weight of fiber (o.w.f.) |
| Liquor Ratio | 1:40 | 1:50 |
| pH | 4.0 - 5.0 (adjusted with acetic acid) | 4.5 - 5.5 (adjusted with acetic acid) |
| Leveling Agent | 5-10% Glauber's salt (Na₂SO₄) | 5-10% Glauber's salt (Na₂SO₄) |
| Initial Temperature | 40°C | 40°C |
| Rate of Temp. Rise | 1.5°C / minute | 1.5°C / minute |
| Final Temperature | 90°C - 100°C | 85°C - 95°C |
| Dyeing Time | 45 - 60 minutes at final temperature | 45 - 60 minutes at final temperature |
Data Presentation
The following tables summarize the expected dyeing properties of Acid Yellow 49 on wool and silk based on available data for this dye and general knowledge of acid dyeing on these fibers.
Predicted Dye Uptake and Color Yield
Direct comparative data for dye uptake of Acid Yellow 49 on wool versus silk is not available. However, based on the fiber structures, some predictions can be made:
| Property | Wool | Silk |
| Dye Uptake Rate | Generally faster due to a more amorphous structure and higher number of available dye sites. | Potentially slower due to the more crystalline nature of fibroin. |
| Exhaustion (%) | High, typically > 90% under optimal conditions. | High, but may require more precise control of pH and temperature to achieve maximum exhaustion. |
| Color Yield (K/S) | Expected to be high, resulting in a vibrant and saturated yellow shade. | Expected to be high, yielding a brilliant, lustrous yellow. The smoothness of silk can enhance the perceived color brightness. |
Fastness Properties
The following fastness ratings are based on technical data for Acid Yellow 49 on wool and general performance of acid dyes on silk. The ratings are on a scale of 1 to 5, where 5 indicates the highest fastness.
| Fastness Property | Wool | Silk (Predicted) |
| Light Fastness | 5-6 | 5 |
| Washing Fastness | 3-4 | 3 |
| Perspiration (Acid) | 4 | 3-4 |
| Perspiration (Alkali) | 4 | 3-4 |
| Rubbing (Dry) | 4-5 | 4 |
| Rubbing (Wet) | 4 | 3-4 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the theoretical dyeing mechanism and a general experimental workflow for the comparative dyeing of wool and silk with Acid Yellow 49.
Caption: Theoretical dyeing mechanism of Acid Yellow 49 on wool and silk.
Caption: General experimental workflow for comparative dyeing analysis.
Discussion and Comparison
Dye Affinity and Uptake: Wool, with its more amorphous structure and higher content of accessible amino groups, is expected to exhibit a faster rate of dye uptake and potentially higher exhaustion of Acid Yellow 49 from the dyebath compared to silk. The crystalline nature of silk fibroin may present a greater barrier to dye diffusion, necessitating careful control of dyeing parameters to achieve deep shades.
Color Characteristics: While both fibers are capable of producing a brilliant yellow hue with Acid Yellow 49, the final appearance will differ. The natural luster of silk will impart a high degree of brightness and sheen to the dyed fiber. Wool, with its inherent crimp and lower luster, will produce a softer, warmer yellow.
Fastness Properties: The light fastness of Acid Yellow 49 is reported to be very good on wool, and it is expected to be similarly high on silk. Wash fastness is generally moderate for this class of acid dye on both fibers. This can be attributed to the ionic nature of the dye-fiber bond, which can be disrupted under alkaline washing conditions. After-treatments with cationic fixing agents can be employed to improve the wet fastness properties on both wool and silk.
Leveling Properties: Acid Yellow 49 is generally considered to have good leveling properties, meaning it tends to dye evenly without patchiness. The use of a leveling agent like Glauber's salt is still recommended, particularly for achieving uniform coloration on the more compact structure of silk.
Conclusion
Acid Yellow 49 is an effective dye for achieving a vibrant, brilliant yellow on both wool and silk fibers. While both are protein fibers, their distinct morphological and chemical structures lead to differences in their dyeing behavior. Wool generally exhibits a more rapid and robust uptake of the dye, while silk, with its characteristic luster, produces a brighter and more brilliant final appearance. The fastness properties are good, particularly with respect to light, although wash fastness may require enhancement for certain applications. For researchers and professionals, understanding these nuances is crucial for the successful application of Acid Yellow 49 and for the development of new materials and processes. Further direct comparative studies would be beneficial to quantify the differences in dye uptake and color yield between these two important textile fibers.
Safety Operating Guide
C.I. Acid yellow 49 proper disposal procedures
Proper disposal of C.I. Acid Yellow 49 is a critical component of laboratory safety and environmental responsibility. Adherence to correct procedures minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Identification
Before handling this compound, it is crucial to be aware of its properties and potential hazards. This information informs the necessary safety precautions and disposal methodology.
Table 1: Chemical Identification and Hazard Summary for this compound
| Property | Data | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 12239-15-5 | [1][2] |
| Molecular Formula | C₁₆H₁₂Cl₂N₅NaO₃S | [1][2] |
| Appearance | Yellow Powder | [2][3] |
| Primary Hazards | Harmful if swallowed. Causes eye and skin irritation. Irritating to mucous membranes and upper respiratory tract.[1] | [1] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents. | [1] |
| Storage | Store in a cool, dry place in tightly sealed, light-resistant containers. | [1] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn when handling this compound in any form:
-
Eye Protection : Chemical safety goggles or appropriate protective eyeglasses.[1]
-
Hand Protection : Wear appropriate protective rubber gloves to prevent skin exposure.[1]
-
Respiratory Protection : Use an approved respirator, especially when handling the powder form to avoid dust generation.[1]
-
Protective Clothing : Wear appropriate protective clothing to minimize contact with skin.[1]
-
Work Environment : Always handle this chemical in a well-ventilated area or a chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.[1]
Core Disposal Principle: Regulatory Compliance
The primary and most critical step in the disposal of this compound is to adhere to all relevant regulations. Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste and must consult state and local hazardous waste regulations to ensure complete and accurate classification.[1] Procedures may vary significantly based on location.
Experimental Protocol: Step-by-Step Disposal Procedures
The appropriate disposal method depends on whether the waste is in solid or liquid form.
Procedure 1: Disposal of Solid this compound Waste
This procedure applies to unused, expired, or spilled solid this compound powder.
-
Containment : Carefully sweep or vacuum up the solid material.[1] Avoid any actions that could generate dust.[1]
-
Packaging : Place the collected material into a suitable, clearly labeled, and sealable disposal container.[1]
-
Labeling : Label the container clearly as "Hazardous Waste: this compound" and include the date.
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[1]
-
Final Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company, following institutional and local guidelines.
Procedure 2: Disposal of Aqueous Solutions (Dye Baths)
This procedure applies to liquid waste containing this compound. A distinction is made between fully used ("exhausted") and partially used ("unexhausted") solutions.
-
Neutralization : Since this is an acid dye, the waste solution is likely acidic. Before any further steps, the pH of the solution must be neutralized.
-
Assess Dye Exhaustion :
-
For Exhausted Baths (Clear or Nearly Colorless Solution) : Once neutralized, and if permitted by local regulations, the solution may be disposable down the drain with a large volume of running water.[4] Always confirm this with your institution's safety officer and local wastewater regulations first.
-
For Unexhausted Baths (Colored Solution) : If the solution still contains a significant amount of dye after neutralization, it should be treated as hazardous waste.
-
-
Containment (Unexhausted Baths) : Pour the neutralized solution into a designated, leak-proof, and corrosion-resistant hazardous waste container.[5]
-
Labeling : Clearly label the container with its contents ("Neutralized Aqueous Waste: this compound") and the date.
-
Final Disposal : Store the container in the hazardous waste accumulation area and arrange for disposal through a certified waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
Personal protective equipment for handling C.I. Acid yellow 49
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle C.I. Acid Yellow 49. The information herein is designed to supplement, not replace, comprehensive institutional safety training and detailed Safety Data Sheets (SDS).
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risks. The primary hazards are associated with the inhalation of its powder form and direct contact with skin and eyes.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles.[1] | Protects eyes from dust particles and potential splashes of solutions containing the dye. |
| Hand Protection | Rubber gloves.[1] | Prevents direct skin contact with the chemical. The specific type of rubber should be chosen based on the solvent used, if any. Nitrile or latex gloves are often recommended for handling acid dyes.[2] |
| Respiratory Protection | An approved respirator should be worn, especially when handling the powder and if dust generation is likely.[1] A NIOSH-approved particulate respirator is a suitable option. | Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[1] |
| Body Protection | A lab coat or protective clothing is necessary to minimize skin contact.[1] | Protects skin and personal clothing from contamination. |
Engineering Controls and Work Practices
Proper engineering controls and diligent work practices are fundamental to safely handling this compound.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control airborne exposure.[1]
-
Eyewash and Safety Shower: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
-
Handling Practices:
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for laboratory safety and environmental compliance.
3.1. Storage Store this compound in a cool, dry place in a tightly sealed, light-resistant container.[1]
3.2. Spill Management In the event of a spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully vacuum or sweep up the spilled material. Avoid actions that could generate dust.[1]
-
Place the collected material into a suitable, labeled container for disposal.[1]
3.3. Disposal
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal hazardous waste regulations.[1]
-
Containerization: Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) in a designated and properly labeled hazardous waste container.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
